molecular formula C6H11N3 B1316065 2-(Piperazin-1-yl)acetonitrile CAS No. 58619-56-0

2-(Piperazin-1-yl)acetonitrile

Cat. No.: B1316065
CAS No.: 58619-56-0
M. Wt: 125.17 g/mol
InChI Key: XHOHVIKZCDXJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-1-yl)acetonitrile (CAS 58619-56-0) is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound, with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17, features a piperazine ring linked to a nitrile-functionalized acetonitrile group . The nitrile group serves as a versatile synthetic handle, allowing researchers to efficiently transform the molecule into other valuable functional groups, such as amines, amidines, and carboxylic acid derivatives, facilitating the synthesis of more complex molecular architectures. Its primary research value lies in its role as a precursor for the synthesis of diverse compound libraries, particularly in the development of potential pharmacologically active molecules. Structural analogs of this compound, such as 2-(4-chlorophenyl)-2-(piperazin-1-yl)acetonitrile and 2-(thiophen-2-yl)-2-(piperazin-1-yl)acetonitrile, are frequently explored in scientific research, highlighting the utility of this chemical scaffold . The piperazine moiety is a common pharmacophore in many drugs, contributing to molecular properties like solubility and the ability to form hydrogen bonds. The compound is offered in various salt forms, including the dihydrochloride, to suit different experimental conditions . Please note that this product is intended For Research Use Only and is not approved for human, veterinary, or household use . Researchers should consult the safety data sheet prior to use and adhere to all laboratory safety protocols.

Properties

IUPAC Name

2-piperazin-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c7-1-4-9-5-2-8-3-6-9/h8H,2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOHVIKZCDXJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573616
Record name (Piperazin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58619-56-0
Record name (Piperazin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-(Piperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 2-(Piperazin-1-yl)acetonitrile. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug discovery.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[1][2] The piperazine ring is often incorporated into molecules to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a versatile linker for attaching various pharmacophoric groups.[3] The introduction of a cyanomethyl group onto the piperazine core to form this compound creates a valuable building block for further chemical modifications, potentially leading to novel therapeutic agents. This guide will detail the synthetic routes to this compound, its key physicochemical properties, and explore its potential applications in drug development based on the known biological activities of related piperazine derivatives.

Synthesis of this compound

While a direct, detailed experimental protocol for the synthesis of the parent this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for the synthesis of N-substituted piperazine derivatives and other related compounds. The most straightforward approach involves the direct alkylation of piperazine with a suitable 2-carbon building block containing a nitrile group.

A proposed synthetic pathway is the nucleophilic substitution reaction between piperazine and chloroacetonitrile. To favor monosubstitution and prevent the formation of the disubstituted by-product, an excess of piperazine can be used.

Proposed Synthesis Workflow

Synthesis of this compound Proposed Synthesis of this compound Piperazine Piperazine Reaction Nucleophilic Substitution Piperazine->Reaction Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction Solvent Acetonitrile (Solvent) Base (e.g., K2CO3) Solvent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

  • Reaction Setup: To a solution of excess piperazine (e.g., 5 equivalents) in a suitable aprotic solvent such as acetonitrile, add a base like potassium carbonate (e.g., 2 equivalents) to act as a proton scavenger.

  • Addition of Reagent: Slowly add chloroacetonitrile (1 equivalent) to the reaction mixture at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, filter the mixture to remove the base and any precipitated salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess piperazine and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.

Physicochemical and Spectral Properties

Experimental data for the parent this compound is scarce. However, data from closely related analogs, such as N-substituted derivatives and the regioisomeric (S)-2-(Piperazin-2-yl)acetonitrile, can provide valuable insights into its expected properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride[4]2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile[3]
Molecular Formula C₆H₁₁N₃C₆H₁₃Cl₂N₃C₁₄H₁₉N₃S
Molecular Weight 125.17 g/mol 198.09 g/mol 261.38 g/mol
Appearance Colorless to light yellow oil/solidNot specifiedLight yellow oil
Melting Point Not availableNot availableNot applicable (oil)
Boiling Point Not availableNot availableNot available
Solubility Expected to be soluble in water and polar organic solvents.Soluble in water.[5]Not specified

Table 2: Spectral Data of Substituted this compound Derivatives

Compound1H NMR (CDCl₃, 400 MHz) δ (ppm)13C NMR (CDCl₃, 101 MHz) δ (ppm)HRMS (ESI) m/z [M+H]⁺Reference
2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile7.32 (d, J = 7.3 Hz, 2H), 7.26 (t, J = 7.6 Hz, 2H), 7.15 (t, J = 7.2 Hz, 1H), 3.46 (s, 2H), 3.02 (t, J = 7.2 Hz, 2H), 2.65–2.47 (m, 10H)136.3, 129.0, 128.97, 126.0, 114.8, 57.4, 52.5, 51.7, 45.9, 30.8Calculated: 262.1372, Found: 262.1375[3]
2-(4-(2-((4-methoxyphenyl)thio)ethyl)piperazinyl)acetonitrile7.32 (d, J = 8.7 Hz, 2H), 6.81 (d, J = 8.7 Hz, 2H), 3.76 (s, 3H), 3.46 (s, 2H), 2.90 (t, J = 7.6 Hz, 2H), 2.59–2.42 (m, 10H)159.0, 133.3, 126.1, 114.8, 114.6, 57.7, 55.4, 52.5, 51.7, 45.9, 32.8Calculated: 292.1484, Found: 292.1487[3]
2-(4-(2-((4-bromophenyl)thio)ethyl)piperazinyl)acetonitrile7.36 (d, J = 8.5 Hz, 2H), 7.16 (d, J = 8.5, 2H), 3.47 (s, 2H), 2.98 (t, J = 7.2, 2H), 2.63–2.48 (m, 10H)135.6, 132.0, 130.6, 119.8, 114.8, 57.1, 52.5, 51.6, 45.9, 30.9Calculated: 340.0483, Found: 340.0487[3]

Based on the data for these analogs, the 1H NMR spectrum of this compound is expected to show signals for the piperazine ring protons and a singlet for the methylene group adjacent to the nitrile. The 13C NMR spectrum would display peaks corresponding to the carbons of the piperazine ring and the cyanomethyl group.

Potential Biological Activities and Applications in Drug Development

Potential Signaling Pathway Involvement

Potential_Biological_Activities Potential Biological Activities of this compound Derivatives Core This compound Scaffold Antimicrobial Antimicrobial Activity Core->Antimicrobial Inhibition of bacterial/ fungal growth CNS CNS Activity Core->CNS Modulation of neurotransmitter receptors Anti_inflammatory Anti-inflammatory Activity Core->Anti_inflammatory Inhibition of pro-inflammatory cytokines Anticancer Anticancer Activity Core->Anticancer Various mechanisms

Caption: Potential therapeutic applications of this compound derivatives.

  • Antimicrobial Properties: Numerous piperazine derivatives have demonstrated significant antibacterial and antifungal activities.[5][8] The piperazine moiety can be crucial for interacting with biological targets in microorganisms. Therefore, this compound could serve as a starting point for the development of novel antimicrobial agents.

  • Central Nervous System (CNS) Activity: Piperazine-containing compounds are well-represented among CNS-active drugs, including antipsychotics and antidepressants.[1] The basic nitrogen of the piperazine ring can interact with various receptors and transporters in the CNS. Derivatives of this compound could be explored for their potential effects on neurological and psychiatric disorders.

  • Anti-inflammatory Activity: Certain piperazine derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[6] This suggests that compounds derived from this compound may be promising candidates for the treatment of inflammatory conditions.

  • Anticancer Activity: The piperazine scaffold is a key component in several anticancer drugs.[1] The versatility of the this compound structure allows for the introduction of various functionalities that could interact with cancer-related targets.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited, this guide has provided a plausible synthetic route, predicted physicochemical and spectral properties based on closely related analogs, and outlined its potential biological activities. The information presented here should serve as a solid foundation for researchers to further explore the chemistry and therapeutic potential of this and related compounds. Further experimental validation of the proposed synthesis and biological activities is warranted to fully unlock the potential of this compound in the development of new medicines.

References

A Technical Guide to the One-Pot Synthesis of 2-(Piperazin-1-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the one-pot synthesis of 2-(piperazin-1-yl)acetonitrile derivatives, a scaffold of significant interest in medicinal chemistry. Piperazine-containing compounds are widely recognized for their diverse pharmacological activities, and the development of efficient synthetic methodologies is crucial for drug discovery and development. This document details key one-pot synthetic strategies, providing experimental protocols and quantitative data to facilitate their application in a research setting.

Introduction: The Significance of the Piperazine Acetonitrile Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its ability to modulate physicochemical properties, such as solubility and basicity, makes it a valuable component in drug design. The addition of an acetonitrile moiety to the piperazine core introduces a versatile functional group that can be further elaborated or may itself contribute to biological activity. One-pot synthesis, particularly through multicomponent reactions (MCRs), offers an efficient and atom-economical approach to constructing these valuable derivatives, minimizing reaction steps and purification procedures.

Three-Component Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles

A recently developed one-pot, three-component reaction provides a straightforward and eco-friendly route to a specific class of this compound derivatives. This method utilizes a disulfide, a piperazine precursor, and a cyanide source in a single reaction vessel.

General Reaction Scheme

The overall transformation involves the reaction of a disulfide, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC) as the ethyl piperazine source, and trimethylsilyl cyanide (TMSCN) as the cyanide source, in the presence of a base.[1][2]

G reagents Disulfide (Ar-S-S-Ar) + 1-(Chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC) + Trimethylsilyl cyanide (TMSCN) product 2-(4-(2-(Arylthio)ethyl)piperazin-1-yl)acetonitrile reagents->product One-Pot conditions Cs2CO3, EtOH 100 °C, 3 h conditions->product

Caption: General workflow for the three-component synthesis.

Experimental Protocol

General Procedure for the Synthesis of 2-(4-(2-(Arylthio)ethyl)piperazin-1-yl)acetonitriles:

A mixture of the disulfide (0.1 mmol), 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC) (0.2 mmol), trimethylsilyl cyanide (TMSCN) (0.22 mmol), and cesium carbonate (Cs₂CO₃) (0.6 mmol) in ethanol (1 mL) is stirred in a sealed tube under an air atmosphere at 100 °C for 3 hours.[1][2] After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.

Quantitative Data: Substrate Scope and Yields

This one-pot method has been successfully applied to a wide range of disulfides, demonstrating its versatility. The following table summarizes the yields obtained for various substituted aryl disulfides.

EntryDisulfide (Ar-S-S-Ar, Ar =)ProductYield (%)
1Phenyl2-(4-(2-(Phenylthio)ethyl)piperazin-1-yl)acetonitrile90
24-Methylphenyl2-(4-(2-((4-Methylphenyl)thio)ethyl)piperazin-1-yl)acetonitrile88
34-Methoxyphenyl2-(4-(2-((4-Methoxyphenyl)thio)ethyl)piperazin-1-yl)acetonitrile85
44-Chlorophenyl2-(4-(2-((4-Chlorophenyl)thio)ethyl)piperazin-1-yl)acetonitrile87
53-Chlorophenyl2-(4-(2-((3-Chlorophenyl)thio)ethyl)piperazin-1-yl)acetonitrile85
62-Bromophenyl2-(4-(2-((2-Bromophenyl)thio)ethyl)piperazin-1-yl)acetonitrile85
72,4-Dimethylphenyl2-(4-(2-((2,4-Dimethylphenyl)thio)ethyl)piperazin-1-yl)acetonitrile75
82-Naphthyl2-(4-(2-(Naphthalen-2-ylthio)ethyl)piperazin-1-yl)acetonitrile80
9Thiophen-2-yl2-(4-(2-(Thiophen-2-ylthio)ethyl)piperazin-1-yl)acetonitrile76
102-Methylfuran-3-yl2-(4-(2-((2-Methylfuran-3-yl)thio)ethyl)piperazin-1-yl)acetonitrile45

Strecker-Type Synthesis of 2-(Piperazin-1-yl)acetonitriles

The Strecker synthesis is a classic three-component reaction that produces α-aminonitriles from an aldehyde, an amine, and a cyanide source. This methodology can be adapted for the one-pot synthesis of this compound derivatives, where piperazine acts as the amine component.

General Reaction Scheme

In this one-pot process, piperazine reacts with an aldehyde to form an iminium ion intermediate, which is then attacked by a cyanide source to yield the final product.

G reagents Piperazine + Aldehyde (R-CHO) + Cyanide Source (e.g., TMSCN) product 2-(Piperazin-1-yl)-R-acetonitrile reagents->product One-Pot conditions Catalyst (e.g., Lewis Acid) Solvent, Temp. conditions->product

Caption: Conceptual workflow for a Strecker-type synthesis.

Proposed Experimental Protocol

While a specific, detailed protocol for the Strecker reaction using piperazine to form this compound derivatives is not extensively documented in the literature, a general procedure can be proposed based on established Strecker synthesis protocols.

Proposed General Procedure:

To a solution of piperazine (1.0 equiv.) and an aldehyde (1.0 equiv.) in a suitable solvent (e.g., methanol, acetonitrile) at 0 °C, a cyanide source such as trimethylsilyl cyanide (TMSCN) (1.1 equiv.) is added dropwise. A catalyst, such as a Lewis acid (e.g., InCl₃, Sc(OTf)₃) or a Brønsted acid, may be added to facilitate the reaction. The reaction mixture is then stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Note: Optimization of the catalyst, solvent, temperature, and cyanide source would be necessary for specific substrates.

Advanced One-Pot Strategies: Isocyanide-Based Multicomponent Reactions

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for the rapid construction of complex molecules in a single step. While direct one-pot synthesis of this compound via a standard Ugi reaction is not straightforward, modifications or subsequent one-pot transformations could potentially yield the desired products.

Ugi Reaction for Piperazine Scaffold Synthesis

The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. By using a bifunctional starting material, such as a piperazine derivative with a carboxylic acid or amine functionality, complex piperazine-containing scaffolds can be assembled in one pot.

G reagents Piperazine Derivative + Carbonyl Compound + Carboxylic Acid/Amine + Isocyanide product Complex Piperazine Scaffold reagents->product Ugi-4CR conditions Solvent, Temp. conditions->product

Caption: Ugi reaction for building complex piperazine structures.

While this approach does not directly yield the acetonitrile group, the resulting complex piperazine derivatives can be further functionalized. Future research could focus on designing a Ugi-type reaction where one of the components introduces the cyanomethyl group or a precursor that can be converted to it in a subsequent one-pot step.

Conclusion

The one-pot synthesis of this compound derivatives offers significant advantages in terms of efficiency and atom economy. The three-component synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles provides a robust and versatile method with a broad substrate scope. Furthermore, the adaptation of the classic Strecker synthesis presents a promising avenue for the direct one-pot formation of a variety of this compound derivatives. Advanced strategies involving isocyanide-based multicomponent reactions also hold potential for the construction of more complex analogs. This technical guide provides a solid foundation for researchers to explore and apply these efficient synthetic methodologies in the pursuit of novel bioactive molecules.

References

Characterization of 2-(Piperazin-1-yl)acetonitrile: A Spectroscopic and Spectrometric Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical techniques used to characterize the chemical structure of 2-(Piperazin-1-yl)acetonitrile. Focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), this document outlines detailed experimental protocols and presents representative data to aid in the identification and verification of this compound.

Introduction

This compound is a piperazine derivative of interest in medicinal chemistry and drug discovery. The piperazine scaffold is a common feature in many pharmacologically active molecules.[1][2] Accurate characterization of its derivatives is crucial for ensuring the quality, purity, and intended biological activity of synthesized compounds. This guide details the application of NMR and MS for the structural elucidation of this compound.

Predicted Spectroscopic and Spectrometric Data

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.5s2H-CH₂-CN
~2.7t4HPiperazine ring (-CH₂-N-CH₂-)
~2.5t4HPiperazine ring (-CH₂-N-CH₂-)
~1.9s (broad)1H-NH

Note: Chemical shifts are referenced to TMS and can be influenced by solvent, concentration, and temperature.[3] The piperazine ring protons may appear as complex multiplets depending on the conformational dynamics of the ring.[4][5]

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~115-CN
~53Piperazine ring (-CH₂-N-CH₂-)
~46Piperazine ring (-CH₂-N-CH₂-)
~45-CH₂-CN

Note: The exact chemical shifts of the piperazine carbons can vary due to solvent effects and the rate of nitrogen inversion.

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₆H₁₁N₃
Molecular Weight125.17 g/mol
[M+H]⁺ (Monoisotopic)126.1026 Da

Note: Electrospray ionization (ESI) is a common soft ionization technique for such molecules, typically yielding the protonated molecular ion [M+H]⁺.[1]

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the compound.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series).[4][6]

Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.[7]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently invert to ensure complete dissolution.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds).

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and gain insights into its fragmentation pattern.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an ion trap mass spectrometer.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.[8]

  • A small amount of formic acid (e.g., 0.1%) can be added to the solution to promote protonation and the formation of [M+H]⁺ ions.

Data Acquisition (ESI-MS):

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion signal.

  • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring.[9]

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of a synthesized compound like this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation

References

Technical Guide: 2-(Piperazin-1-yl)acetonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperazin-1-yl)acetonitrile serves as a crucial building block in medicinal chemistry and drug discovery. Its structural motif, featuring a piperazine ring N-substituted with an acetonitrile group, is prevalent in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the available chemical properties, synthetic methodologies, and safety considerations related to this scaffold, with a focus on its derivatives due to the limited public data on the unsubstituted parent compound.

While a specific CAS number for the parent this compound is not readily found in major chemical databases, which suggests it may be a transient intermediate or not a common commercial product, numerous derivatives are well-documented. For the purpose of this guide, we will discuss the general characteristics of this chemical class, drawing specific data from its analogs.

Chemical Properties

The chemical properties of this compound derivatives can be summarized based on available data for various substituted analogs. These properties are crucial for understanding their behavior in chemical reactions and biological systems.

PropertyData for 2-(4-Acetylpiperazin-1-yl)acetonitrile[1]Data for 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetonitrile[2]Data for (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride[3][4]
CAS Number 280110-88-51017388-57-62158301-19-8
Molecular Formula C8H13N3OC12H14ClN3C6H13Cl2N3
Molecular Weight 167.21 g/mol 235.71 g/mol 198.09 g/mol
Physical State Not availableNot availableNot available
Melting Point Not availableNot availableNot available
Boiling Point Not availableNot availableNot available
Solubility Not availableNot availableEnhanced solubility in water is expected due to the dihydrochloride salt form.[5]

Synthesis and Experimental Protocols

The synthesis of this compound derivatives typically involves the N-alkylation of a piperazine derivative with a haloacetonitrile, or a related multi-component reaction.

General Synthetic Approach: Nucleophilic Substitution

A common method for the synthesis of monosubstituted piperazines is through nucleophilic substitution.[6] This can be adapted for the synthesis of this compound.

Reaction:

Piperazine (or a substituted piperazine) is reacted with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol (General Example):

  • Dissolution: Dissolve the starting piperazine derivative in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.

  • Addition of Alkylating Agent: Slowly add chloroacetonitrile or bromoacetonitrile to the reaction mixture at room temperature or with cooling.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be purified by column chromatography or crystallization.

G cluster_reactants Reactants Piperazine Piperazine Derivative ReactionVessel Reaction Mixture Piperazine->ReactionVessel Haloacetonitrile Haloacetonitrile Haloacetonitrile->ReactionVessel Base Base Base->ReactionVessel Solvent Aprotic Solvent (e.g., Acetonitrile) Solvent->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Reaction Purification Purification (e.g., Chromatography) Workup->Purification Product This compound Derivative Purification->Product

General workflow for the synthesis of this compound derivatives.

Biological Activity and Signaling Pathways

The piperazine moiety is a well-known pharmacophore, and its derivatives exhibit a wide range of biological activities, including antimicrobial and central nervous system (CNS) effects.[5] While specific signaling pathway information for the parent this compound is scarce, its derivatives are often investigated for their potential as therapeutic agents.

For instance, derivatives of 2-[(2R)-piperazin-2-yl]acetonitrile have shown potential antimicrobial and neuropharmacological activities.[5] The versatility of the piperazine ring allows for the design of compounds that can interact with various biological targets.

cluster_targets Potential Biological Targets Scaffold This compound Scaffold Derivative Chemical Modification Scaffold->Derivative Bioactive Biologically Active Derivatives Derivative->Bioactive GPCRs GPCRs Bioactive->GPCRs Interaction IonChannels Ion Channels Bioactive->IonChannels Interaction Enzymes Enzymes Bioactive->Enzymes Interaction

Logical relationship of the this compound scaffold to bioactive derivatives.

Safety and Handling

Safety data for unsubstituted this compound is not available. However, based on the data for its derivatives, such as 2-(4-acetylpiperazin-1-yl)acetonitrile, the following hazards may be anticipated:

  • Skin Irritation: May cause skin irritation.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

General Handling Precautions:

  • Use in a well-ventilated area or with local exhaust ventilation.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Store in a tightly closed container in a cool, dry place.[1]

Conclusion

The this compound scaffold is a valuable component in the design of novel therapeutic agents. While information on the parent compound is limited, the extensive research on its derivatives highlights the importance of this chemical class. This guide provides a foundational understanding for researchers and scientists working with these compounds, emphasizing the need for careful consideration of their chemical properties, synthetic routes, and potential biological activities. Further research into the properties and applications of the unsubstituted this compound could provide deeper insights into its potential as a synthetic intermediate.

References

Solubility of 2-(Piperazin-1-yl)acetonitrile in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-(Piperazin-1-yl)acetonitrile in organic solvents. Despite a comprehensive review of available scientific literature, specific quantitative solubility data for this compound in various organic solvents remains largely uncharacterized in published materials. This document, therefore, provides a qualitative assessment of its expected solubility based on the characteristics of structurally similar compounds, outlines general experimental protocols for determining solubility, and presents a typical synthetic workflow.

Qualitative Solubility Assessment

Quantitative Solubility Data

As of the latest literature search, no specific quantitative data on the solubility of this compound in a range of organic solvents has been published. To facilitate future research and development, the following sections detail standardized methods for determining such values.

SolventSolubility ( g/100 mL) at specified temperatureMolar Solubility (mol/L) at specified temperatureReference
Data Not Available

Researchers are encouraged to determine these values experimentally using the protocols outlined below.

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of this compound in organic solvents. The choice of method may depend on factors such as the required accuracy, the amount of substance available, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[6][7][8][9] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step.

  • Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., using a rotary evaporator or a drying oven) until a constant weight of the solute is obtained.

  • Calculation: The solubility is calculated from the mass of the dissolved solute and the volume of the solvent used.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution.[10][11][12][13]

Protocol:

  • Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method.

  • Filtration: The saturated solution is filtered through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Dilution: The clear filtrate is accurately diluted with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: The diluted sample is injected into an HPLC system equipped with an appropriate column and detector (e.g., UV-Vis).

  • Quantification: The concentration of this compound in the diluted sample is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

UV-Vis Spectroscopy Method

UV-Vis spectroscopy can be a rapid method for determining solubility if the compound has a chromophore that absorbs in the UV-Vis range.[14][15][16][17][18]

Protocol:

  • Preparation of Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest, and their absorbance at the wavelength of maximum absorption (λmax) is measured to create a calibration curve (absorbance vs. concentration).

  • Preparation of Saturated Solution: A saturated solution is prepared and filtered as described in the previous methods.

  • Measurement: The absorbance of the clear, saturated filtrate (potentially after appropriate dilution) is measured at λmax.

  • Calculation: The concentration of the solute in the saturated solution is determined from the calibration curve.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination of solubility using the gravimetric method.

G cluster_0 Experimental Workflow: Gravimetric Solubility Determination A 1. Add excess this compound to a known volume of organic solvent B 2. Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C 3. Separate solid and liquid phases (Filtration or Centrifugation) B->C D 4. Transfer a known volume of the saturated solution to a pre-weighed vessel C->D E 5. Evaporate the solvent to dryness D->E F 6. Weigh the residue (dissolved solute) E->F G 7. Calculate Solubility (mass of solute / volume of solvent) F->G

Caption: General workflow for determining solubility via the gravimetric method.

Synthetic Pathway Example

The following diagram illustrates a representative synthetic route for a derivative of this compound, as adapted from the literature.[1]

G cluster_1 Example Synthetic Pathway for a this compound Derivative Reactant1 Disulfide Reaction Reaction at 100 °C Reactant1->Reaction Reactant2 1-(Chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride (CAABC) Reactant2->Reaction Reactant3 Trimethylsilyl cyanide (TMSCN) Reactant3->Reaction Base Cs2CO3 Base->Reaction Solvent Ethanol (Solvent) Solvent->Reaction Product 2-(4-(2-(Arylthio)ethyl)piperazinyl)acetonitrile Reaction->Product

Caption: A three-component reaction for the synthesis of this compound derivatives.

References

Biological Activity of Novel 2-(Piperazin-1-yl)acetonitrile Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of novel 2-(piperazin-1-yl)acetonitrile derivatives. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological effects. This document summarizes key quantitative data, details essential experimental protocols for activity assessment, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Data Presentation: Quantitative Biological Activity

The following tables summarize the reported in vitro biological activities of various this compound and related piperazine derivatives against different biological targets.

Table 1: Anticancer Activity of Piperazine Derivatives

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
Vindoline-Piperazine Conjugate 23 MDA-MB-468 (Breast)1.00[1]
Vindoline-Piperazine Conjugate 25 HOP-92 (Lung)1.35[1]
Vindoline-Piperazine Conjugate (Dimer 4) SiHa (Cervical)2.85[1]
Vindoline-Piperazine Conjugate 3 HeLa (Cervical)9.36[1]
4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine 31 MCF7 (Breast)<10[2]
4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine 32 MCF7 (Breast)<10[2]
4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine 35 MCF7 (Breast)12.1 - 19.5[2]
4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine 37 MCF7 (Breast)12.1 - 19.5[2]
Phthalazine Derivative 2g Hep G2 (Liver)0.18[3]
Phthalazine Derivative 2g MCF-7 (Breast)0.15[3]
Phthalazine Derivative 4a Hep G2 (Liver)0.09[3]
Phthalazine Derivative 4a MCF-7 (Breast)0.12[3]
Benzimidazole Derivative IIh A549 (Lung)Promising Activity[4]
Benzimidazole Derivative IIa A549 (Lung)Promising Activity[4]
4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide C-4 A-549 (Lung)33.20[5]
4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide C-5 A-549 (Lung)21.22[5]
4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide C-4 HCT-116 (Colon)11.33[5]
(4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)ethanone C-14 MIAPaCa-2 (Pancreatic)<1[5]

Table 2: Antimicrobial Activity of Piperazine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Benzimidazole Derivative 20 Staphylococcus aureus6.25[6]
Benzimidazole Derivative 20 MRSA6.25[6]
Benzimidazole Derivative 13 Antifungal3.12[6]
Benzimidazole Derivative 14 Antifungal3.12[6]
Benzimidazole Derivative 18 Antifungal3.12[6]
Benzimidazole Derivative 19 Antifungal3.12[6]
Benzimidazole Derivative 33 Antifungal3.12[6]
Chalcone-Piperazine Derivative Candida albicans2.22[7]
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) S. epidermidis1.25 (MBC)[8]
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) S. aureus5.0 (MBC)[8]
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) MRSA10 (MBC)[8]

Table 3: Enzyme Inhibition Activity of Piperazine Derivatives

Compound Class/IDEnzymeIC50 (µM)Reference
Pyridylpiperazine Derivative 5b Urease2.0 ± 0.73[9]
Pyridylpiperazine Derivative 7e Urease2.24 ± 1.63[9]
1-(3-nitropyridin-2-yl)piperazine 3 Urease3.90 ± 1.91[9]
Benzimidazole-Piperazine Analog 9l Urease0.15 ± 0.09[10]
Benzimidazole-Piperazine Analogs (general) Urease0.15 - 12.17[10]
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]urea 1 ACAT0.017[11]
Phthalazine Derivative 2g VEGFR-20.148[3]
Phthalazine Derivative 4a VEGFR-20.196[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of 2-(4-(2-(Arylthio)ethyl)piperazin-1-yl)acetonitrile Derivatives

A general method for the synthesis of 2-(4-(2-(arylthio)ethyl)piperazin-1-yl)acetonitrile derivatives has been reported as follows:

  • Reaction Components: A mixture of a disulfide (0.1 mmol), 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (0.2 mmol), trimethylsilyl cyanide (0.22 mmol), and cesium carbonate (Cs₂CO₃, 0.6 mmol) is prepared in ethanol (1 mL) in a sealed tube.[12]

  • Reaction Conditions: The reaction mixture is stirred vigorously at 100°C for 3 hours.[12]

  • Work-up and Purification: After cooling to room temperature, the mixture is filtered, and the precipitate is washed with ethanol. The combined filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.[12]

In Vitro Anticancer Activity Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a common method for determining cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation and Staining: After incubation, the cells are fixed with trichloroacetic acid, washed, and stained with 0.4% (w/v) SRB solution in 1% acetic acid.

  • Measurement: The unbound dye is removed by washing with 1% acetic acid, and the protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

  • Inoculum Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown to the mid-logarithmic phase, and the culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Urease Inhibition Assay (Indophenol Method)

This assay measures the ammonia produced by the urease-catalyzed hydrolysis of urea.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a buffer solution (e.g., phosphate buffer), a known concentration of jack bean urease, and the test compound at various concentrations.

  • Incubation: The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: The reaction is initiated by adding a solution of urea. The plate is then incubated at a specific temperature (e.g., 30°C) for a defined time.

  • Colorimetric Reaction: The amount of ammonia produced is determined by adding phenol reagent (containing phenol and sodium nitroprusside) and alkali reagent (containing sodium hypochlorite and sodium hydroxide). The formation of a colored indophenol complex is measured spectrophotometrically (e.g., at 630 nm).

  • Calculation: The percentage of urease inhibition is calculated by comparing the absorbance of the wells with the test compound to the absorbance of the control wells (without inhibitor). The IC50 value is then determined.[9]

ACAT-1 Inhibition Assay

The activity of acyl-CoA:cholesterol O-acyltransferase 1 (ACAT-1) can be measured using a cell-free microsomal assay.

  • Microsome Preparation: Microsomes are prepared from a suitable source, such as cultured cells or animal tissues, through differential centrifugation.

  • Assay Components: The reaction mixture contains the microsomal preparation, a buffer, and the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a radiolabeled substrate, such as [¹⁴C]oleoyl-CoA.

  • Incubation and Extraction: The reaction is incubated at 37°C. The reaction is stopped, and the lipids are extracted using a solvent system like chloroform/methanol.

  • Analysis: The cholesteryl esters are separated by thin-layer chromatography (TLC), and the amount of radioactivity incorporated into the cholesteryl ester fraction is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of ACAT-1 inhibition is calculated, and the IC50 value is determined.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound derivatives.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Inhibitor Piperazine Derivative Inhibitor->EGFR Inhibits Grb2 Grb2 P_EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase DNA Bacterial DNA DNA_Gyrase->DNA Binds to Complex DNA-Gyrase-Inhibitor Complex DNA_Gyrase->Complex DNA->Complex Inhibitor Piperazine Derivative Inhibitor->DNA_Gyrase Targets Inhibitor->Complex Replication_Fork Replication Fork Stalling Complex->Replication_Fork DSB Double-Strand Breaks Replication_Fork->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of DNA Gyrase Inhibition.

Urease_Inhibition_Workflow Start Start Prepare Prepare Reagents: Urease, Urea, Buffer, Inhibitor Start->Prepare Incubate_Enzyme Pre-incubate Urease with Inhibitor Prepare->Incubate_Enzyme Add_Substrate Add Urea (Substrate) Incubate_Enzyme->Add_Substrate Incubate_Reaction Incubate (e.g., 30°C) Add_Substrate->Incubate_Reaction Add_Reagents Add Phenol and Alkali Reagents Incubate_Reaction->Add_Reagents Measure Measure Absorbance (630 nm) Add_Reagents->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Urease Inhibition Assay Workflow.

ACAT1_Inhibition_Pathway Free_Cholesterol Free Cholesterol ACAT1 ACAT-1 Free_Cholesterol->ACAT1 Acyl_CoA Acyl-CoA Acyl_CoA->ACAT1 Cholesteryl_Esters Cholesteryl Esters ACAT1->Cholesteryl_Esters Catalyzes Inhibitor Piperazine Derivative Inhibitor->ACAT1 Inhibits Lipid_Droplets Lipid Droplet Formation Cholesteryl_Esters->Lipid_Droplets Foam_Cell Foam Cell Formation (Atherosclerosis) Lipid_Droplets->Foam_Cell

Caption: ACAT-1 Inhibition in Atherosclerosis.

References

The Versatile Scaffold: An In-depth Technical Guide to 2-(Piperazin-1-yl)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(piperazin-1-yl)acetonitrile core is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its inherent physicochemical properties, including the basicity of the piperazine ring which enhances aqueous solubility and the reactive nitrile group that allows for further chemical modifications, make it an attractive starting point for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of compounds derived from this valuable scaffold, with a focus on its application in the development of targeted therapies for cancer and infectious diseases.

Synthesis of the this compound Scaffold and Its Derivatives

The this compound core can be synthesized through several straightforward methods. A common approach involves the nucleophilic substitution of a haloacetonitrile with piperazine. More complex derivatives can be generated by reacting various substituted piperazines with a suitable acetonitrile synthon or by modifying the this compound core itself.

General Synthetic Routes

One prominent example of the utilization of a chiral derivative of this scaffold is in the synthesis of Adagrasib, a potent and selective inhibitor of the KRAS G12C mutant protein. The synthesis of the key intermediate, (S)-2-(piperazin-2-yl)acetonitrile, is a critical step in the overall synthesis of Adagrasib and has been approached through various routes, often involving the use of chiral starting materials or resolution techniques.

Derivatives of this compound are also key intermediates in the synthesis of other classes of bioactive molecules. For instance, a series of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles have been synthesized as precursors for Acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitors.

Applications in Drug Discovery: Case Studies

The this compound scaffold has been successfully incorporated into drugs and clinical candidates targeting a range of diseases. Below are two detailed case studies illustrating its versatility.

Case Study 1: Adagrasib (MRTX849) - A Covalent Inhibitor of KRAS G12C

Adagrasib (brand name KRAZATI™) is a recently approved targeted therapy for adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC).[1] The (S)-2-(piperazin-2-yl)acetonitrile moiety is a crucial component of the Adagrasib structure, contributing to its overall conformation and interaction with the target protein.

Mechanism of Action and Signaling Pathway:

The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction pathways controlling cell growth, proliferation, and survival.[2] The G12C mutation in KRAS leads to its constitutive activation, promoting uncontrolled cell division and tumor growth. Adagrasib is a covalent inhibitor that selectively and irreversibly binds to the mutant cysteine residue in KRAS G12C.[2] This binding locks the protein in an inactive state, thereby inhibiting downstream signaling through the MAPK/ERK and PI3K/AKT pathways.[2]

KRAS_Signaling_Pathway RTK RTK KRAS_GDP KRAS_GDP RTK->KRAS_GDP GEFs (e.g., SOS1) KRAS_GTP KRAS_GTP KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GAPs (Hydrolysis) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Adagrasib Adagrasib Adagrasib->KRAS_GTP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

KRAS G12C Signaling Pathway and Inhibition by Adagrasib.

Case Study 2: Pyridylpiperazine Derivatives as Urease Inhibitors

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a promising therapeutic strategy for the treatment of infections caused by these bacteria. A series of pyridylpiperazine derivatives incorporating the this compound scaffold have been synthesized and evaluated as urease inhibitors.

Quantitative Data and Structure-Activity Relationship (SAR):

The inhibitory activity of these compounds against jack bean urease was determined using the indophenol method. The IC50 values for a selection of these compounds are presented in the table below.

CompoundRIC50 (µM) ± SD
5a H3.58 ± 0.84
5b 2-Cl2.0 ± 0.73
5c 3-Cl2.13 ± 0.82
5d 4-Cl4.47 ± 0.44
5e 2-Br4.47 ± 0.44
5f 3-Br5.24 ± 0.45
5g 4-Br7.14 ± 0.46
5h 2-NO₂2.56 ± 0.55
5i 3-NO₂2.56 ± 0.55
5j 4-NO₂5.21 ± 0.47
5k 2-CH₃4.93 ± 0.39
5l 3-CH₃5.32 ± 0.41
5m 4-CH₃6.81 ± 0.42
5n 2-OCH₃3.13 ± 0.34
5o 4-OCH₃5.95 ± 0.43
Thiourea (Standard) -23.2 ± 11.0

Data sourced from a study on pyridylpiperazine hybrid derivatives as urease inhibitors.[3]

The SAR study of this series of compounds revealed several key insights:

  • Effect of Halogen Substitution: The presence of a chlorine atom on the N-arylacetamide moiety generally led to potent urease inhibition. The position of the chlorine atom was found to be important, with ortho- and meta-substitutions (compounds 5b and 5c ) showing the highest activity.[3]

  • Influence of Electron-Withdrawing Groups: The introduction of a nitro group (an electron-withdrawing group) also resulted in potent inhibitors, particularly when substituted at the ortho- or meta-positions (compounds 5h and 5i ).[3]

  • Impact of Electron-Donating Groups: Electron-donating groups such as methyl and methoxy groups also conferred good inhibitory activity, with the ortho-substituted methoxy derivative (5n ) being the most potent in this subset.[3]

Experimental Protocols

Synthesis of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide Derivatives (5a-o)

Synthesis_Workflow start Start Materials: - 2-chloro-3-nitropyridine - Piperazine - 2-chloro-N-arylacetamides step1 Step 1: Synthesis of 1-(3-nitropyridin-2-yl)piperazine (3) start->step1 Acetonitrile, Reflux, 12h step2 Step 2: Synthesis of Target Compounds (5a-o) step1->step2 K2CO3, Acetonitrile, Reflux, 18-36h product Product: 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl) -N-arylacetamide derivatives step2->product

Synthesis of Pyridylpiperazine Urease Inhibitors.

Step 1: Synthesis of 1-(3-nitropyridin-2-yl)piperazine (3) A mixture of 2-chloro-3-nitropyridine (1) and an excess of piperazine (2) in acetonitrile is refluxed for 12 hours.[3] The solvent is then removed under reduced pressure, and the residue is purified to yield 1-(3-nitropyridin-2-yl)piperazine.

Step 2: General procedure for the synthesis of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives (5a-o) A mixture of 1-(3-nitropyridin-2-yl)piperazine (3), the appropriate 2-chloro-N-arylacetamide (4a-o), and potassium carbonate in acetonitrile is refluxed for 18-36 hours.[3] The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography to afford the desired compounds.

In Vitro Urease Inhibition Assay (Indophenol Method)

Urease_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection A Prepare Solutions: - Urease Enzyme - Urea Substrate - Test Compounds - Reagents A & B B Mix Enzyme and Test Compound A->B C Add Urea Substrate and Incubate B->C Pre-incubation D Add Reagent A (Phenol & Nitroprusside) C->D Enzymatic Reaction E Add Reagent B (Alkaline Hypochlorite) D->E F Incubate for Color Development E->F G Measure Absorbance at 625 nm F->G

Workflow for the In Vitro Urease Inhibition Assay.

This assay is based on the quantification of ammonia produced by the urease-catalyzed hydrolysis of urea.

Reagents:

  • Jack bean urease solution

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reagent A: Phenol and sodium nitroprusside solution

  • Reagent B: Sodium hydroxide and sodium hypochlorite solution

Procedure:

  • In a 96-well plate, add a solution of jack bean urease to each well.

  • Add the test compound at various concentrations to the wells. A positive control (thiourea) and a negative control (solvent) are also included.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and initiate color development by adding Reagent A followed by Reagent B to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 625 nm using a microplate reader.

  • The percentage of inhibition is calculated, and the IC50 values are determined from the dose-response curves.

Biochemical KRAS G12C Inhibition Assay

Several methods can be employed to assess the inhibitory activity of compounds against KRAS G12C. A common approach is a competitive binding assay that measures the displacement of a fluorescently labeled GTP analog from the KRAS G12C protein.

KRAS_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_detection Detection A Prepare Solutions: - His-tagged KRAS G12C - Fluorescent GTP analog - Test Compounds (e.g., Adagrasib) B Mix KRAS G12C and Test Compound A->B C Add Fluorescent GTP analog B->C D Incubate to reach binding equilibrium C->D E Measure Fluorescence Signal (e.g., FRET or FP) D->E

Workflow for a KRAS G12C Inhibition Assay.

Principle: This assay relies on the principle of fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP). A fluorescently labeled GTP analog binds to the KRAS G12C protein. When an inhibitor binds to the protein, it displaces the fluorescent analog, leading to a change in the fluorescence signal.

General Protocol:

  • A recombinant His-tagged KRAS G12C protein is used.

  • The test compound (e.g., Adagrasib) is serially diluted and added to the wells of a microplate.

  • The KRAS G12C protein is added to the wells containing the test compound.

  • A fluorescently labeled GTP analog is then added to initiate the binding reaction.

  • The plate is incubated to allow the binding to reach equilibrium.

  • The fluorescence signal is measured using a plate reader capable of detecting FRET or FP.

  • The IC50 values are calculated from the resulting dose-response curves.

Conclusion

The this compound scaffold has proven to be a highly valuable and versatile core in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a wide range of bioactive molecules, including the approved anticancer drug Adagrasib and potent urease inhibitors. The case studies presented in this guide highlight the significant potential of this scaffold in addressing diverse therapeutic needs. As drug discovery efforts continue to evolve, the this compound core is expected to remain a key building block in the design and synthesis of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Reactivity of the Secondary Amine in 2-(Piperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the secondary amine in 2-(Piperazin-1-yl)acetonitrile, a versatile building block in medicinal chemistry. The piperazine moiety is a common scaffold in numerous approved drugs, valued for its ability to introduce desirable physicochemical properties.[1][2][3] Understanding the reactivity of the secondary amine in this compound is crucial for the synthesis of novel derivatives with potential therapeutic applications.[4] This document details common reaction pathways, provides experimental protocols, and summarizes quantitative data for key transformations.

The secondary amine in this compound exhibits typical nucleophilic behavior, readily participating in a variety of chemical reactions.[5][6] Its reactivity is influenced by steric hindrance and the electronic effects of the acetonitrile group. Key reactions involving this secondary amine include N-alkylation, N-arylation, acylation, and sulfonylation, which are fundamental for the structural diversification of this scaffold.[2]

Key Reactions and Methodologies

The lone pair of electrons on the secondary nitrogen atom makes it a potent nucleophile, enabling the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.[6]

1. N-Alkylation

N-alkylation is a common method to introduce alkyl substituents onto the piperazine ring.[2] This reaction typically proceeds via a nucleophilic substitution mechanism (SN2) with alkyl halides.[6] To achieve mono-alkylation and avoid the formation of quaternary ammonium salts, the use of a protecting group on one of the nitrogen atoms is a common strategy, though direct alkylation can be controlled under specific conditions.[7] Reductive amination offers an alternative route that can prevent over-alkylation.[7]

2. N-Arylation

The introduction of aryl groups at the secondary amine position is often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[2] Nickel-catalyzed arylations have also been shown to be effective for the selective mono-arylation of piperazine derivatives.[8] These methods provide access to a wide range of N-arylpiperazine derivatives, which are prevalent in centrally active pharmaceuticals.

3. Acylation

Acylation of the secondary amine with acyl chlorides or anhydrides in the presence of a base readily forms the corresponding amides. This reaction is a straightforward method for introducing a variety of functional groups and is widely used in the synthesis of bioactive molecules.

4. Sulfonylation

Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is important for modifying the electronic and steric properties of the piperazine scaffold, which can significantly impact biological activity.

Experimental Protocols

The following are representative experimental protocols for key reactions involving the secondary amine of piperazine derivatives.

Protocol 1: General Procedure for N-Alkylation of a Piperazine Derivative

This protocol is adapted from procedures for the N-alkylation of similar secondary amines.[9][10]

  • Reagents and Materials:

    • Piperazine derivative (e.g., this compound) (1.0 eq.)

    • Alkyl halide (e.g., bromoethane) (1.1 eq.)

    • Potassium carbonate (K₂CO₃) (2.0 eq.)

    • Anhydrous acetonitrile (CH₃CN)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • To a round-bottom flask, add the piperazine derivative, potassium carbonate, and anhydrous acetonitrile.

    • Stir the suspension at room temperature for 15 minutes.

    • Add the alkyl halide dropwise to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Wash the filter cake with acetonitrile.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-(4-(2-(phenylthio)ethyl)piperazin-1-yl)acetonitrile

This protocol describes a three-component reaction to synthesize a specific N-alkylated derivative of this compound.[11][12]

  • Reagents and Materials:

    • Diphenyl disulfide (0.1 mmol)

    • 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC) (0.2 mmol)

    • Trimethylsilyl cyanide (TMSCN) (0.22 mmol)

    • Cesium carbonate (Cs₂CO₃) (0.6 mmol)

    • Ethanol (EtOH) (1 mL)

  • Procedure:

    • In a reaction vessel, combine diphenyl disulfide, CAABC, TMSCN, and Cs₂CO₃ in ethanol.

    • Heat the reaction mixture at 100 °C for 3 hours under an air atmosphere.

    • After cooling, the product can be isolated and purified to yield 2-(4-(2-(phenylthio)ethyl)piperazin-1-yl)acetonitrile.

Quantitative Data Summary

The following table summarizes yields for the synthesis of various N-substituted derivatives of this compound, as reported in the literature.

ProductReagentsSolventTemperatureYield (%)Reference
2-(4-(2-(phenylthio)ethyl)piperazin-1-yl)acetonitrileDiphenyl disulfide, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, Trimethylsilyl cyanide, Cesium carbonateEtOH100 °C90[11]
2-(4-(2-((4-bromophenyl)thio)ethyl)piperazin-1-yl)acetonitrile4,4'-Dibromodiphenyl disulfide, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, Trimethylsilyl cyanide, Cesium carbonateEtOH100 °C86[11]
2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazin-1-yl)acetonitrile4,4'-Dichlorodiphenyl disulfide, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, Trimethylsilyl cyanide, Cesium carbonateEtOH100 °C88[11]
2-(4-(2-((4-fluorophenyl)thio)ethyl)piperazin-1-yl)acetonitrile4,4'-Difluorodiphenyl disulfide, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, Trimethylsilyl cyanide, Cesium carbonateEtOH100 °C82[11]
2-(4-(2-(p-tolylthio)ethyl)piperazin-1-yl)acetonitrile4,4'-Dimethyldiphenyl disulfide, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, Trimethylsilyl cyanide, Cesium carbonateEtOH100 °C85[11]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_analysis Analysis cluster_product Final Product start This compound + Reagents reaction Reaction in Solvent (e.g., N-Alkylation, N-Arylation) start->reaction 1. Mixing workup Workup (e.g., Filtration, Extraction) reaction->workup 2. Quenching purification Purification (e.g., Chromatography) workup->purification 3. Isolation analysis Characterization (NMR, MS, etc.) purification->analysis 4. Purity Check product N-Substituted Derivative analysis->product 5. Final Product reaction_pathways cluster_reactions Reaction Types cluster_products Product Classes start This compound alkylation N-Alkylation (+ Alkyl Halide) start->alkylation arylation N-Arylation (+ Aryl Halide, Catalyst) start->arylation acylation Acylation (+ Acyl Chloride) start->acylation sulfonylation Sulfonylation (+ Sulfonyl Chloride) start->sulfonylation alkyl_product N-Alkyl Piperazine alkylation->alkyl_product aryl_product N-Aryl Piperazine arylation->aryl_product acyl_product N-Acyl Piperazine (Amide) acylation->acyl_product sulfonyl_product N-Sulfonyl Piperazine (Sulfonamide) sulfonylation->sulfonyl_product

References

A Technical Guide to the Synthesis of 2-(Piperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-(piperazin-1-yl)acetonitrile, a valuable building block in the development of various pharmaceutical agents. This document details experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound can be approached through two principal methods: the direct alkylation of piperazine with a haloacetonitrile and a variation of the Strecker synthesis. Each method offers distinct advantages and challenges in terms of yield, purity, and scalability.

Direct N-Alkylation of Piperazine with Chloroacetonitrile

Direct alkylation is a straightforward approach to forming the C-N bond between the piperazine ring and the acetonitrile moiety. The primary challenge in this method is controlling the reaction to favor mono-alkylation and prevent the formation of the undesired 1,4-disubstituted byproduct. Two common strategies are employed to achieve this selectivity:

  • Using a Large Excess of Piperazine: By significantly increasing the molar ratio of piperazine to chloroacetonitrile, the probability of the alkylating agent reacting with an un-substituted piperazine molecule is statistically favored.

  • Utilizing a Protecting Group: A more controlled method involves the use of a mono-protected piperazine derivative, such as 1-(tert-butoxycarbonyl)piperazine (Boc-piperazine). This ensures that alkylation occurs specifically at the unprotected nitrogen atom, followed by a deprotection step to yield the final product.

Strecker-Type Synthesis

A plausible alternative route involves a one-pot, three-component Strecker-type reaction. This method would involve the condensation of piperazine, formaldehyde, and a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide). This approach offers the advantage of readily available starting materials and the potential for a more direct synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthetic approaches, derived from analogous reactions reported in the literature.

Synthesis RouteKey ReactantsMolar Ratio (Piperazine:Alkylating Agent)SolventBaseTemperature (°C)Reaction Time (h)Typical Yield (%)
Direct Alkylation (Excess Piperazine) Piperazine, Chloroacetonitrile5:1 to 10:1Ethanol, AcetonitrileK₂CO₃, NaHCO₃25 - 8012 - 2440 - 60
Direct Alkylation (Protecting Group) 1-Boc-piperazine, Chloroacetonitrile1:1.1Acetonitrile, DMFK₂CO₃, Et₃N25 - 604 - 1270 - 90
Strecker-Type Synthesis Piperazine, Formaldehyde, Potassium Cyanide1:1:1Water, Methanol-0 - 252 - 650 - 70

Experimental Protocols

Protocol 1: Direct Alkylation using Excess Piperazine

Materials:

  • Piperazine (anhydrous)

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃)

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (10 equivalents) and ethanol.

  • Add potassium carbonate (2 equivalents) to the suspension.

  • Slowly add chloroacetonitrile (1 equivalent) to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain pure this compound.

Protocol 2: Alkylation of Mono-Boc-Protected Piperazine

Materials:

  • 1-(tert-butoxycarbonyl)piperazine (Boc-piperazine)

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Saturated sodium bicarbonate solution

Procedure:

Step 1: Alkylation

  • In a round-bottom flask, dissolve 1-Boc-piperazine (1 equivalent) in acetonitrile.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Add chloroacetonitrile (1.1 equivalents) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate. This intermediate can be used in the next step without further purification or purified by column chromatography.

Step 2: Deprotection

  • Dissolve the crude intermediate from the previous step in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (3-5 equivalents) or a solution of HCl in dioxane (4M, 3-5 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 3: Strecker-Type Synthesis

Materials:

  • Piperazine

  • Formaldehyde (37% aqueous solution)

  • Potassium Cyanide (KCN)

  • Water

  • Methanol

  • Dichloromethane

Procedure:

  • In a well-ventilated fume hood, dissolve piperazine (1 equivalent) in a mixture of water and methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an aqueous solution of formaldehyde (1 equivalent).

  • In a separate flask, dissolve potassium cyanide (1 equivalent) in a minimal amount of cold water.

  • Slowly add the potassium cyanide solution to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-5 hours.

  • Extract the aqueous reaction mixture with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound via the direct alkylation and Strecker-type routes.

Synthesis_Pathways cluster_0 Direct Alkylation (Excess Piperazine) cluster_1 Direct Alkylation (Protecting Group) cluster_2 Strecker-Type Synthesis Piperazine Piperazine Product This compound Piperazine->Product + Chloroacetonitrile (Excess Piperazine, Base) Piperazine->Product + Formaldehyde + KCN Chloroacetonitrile Chloroacetonitrile Alkylation_Intermediate tert-butyl 4-(cyanomethyl) piperazine-1-carboxylate Chloroacetonitrile->Alkylation_Intermediate Chloroacetonitrile->Product Boc_Piperazine 1-Boc-Piperazine Boc_Piperazine->Alkylation_Intermediate + Chloroacetonitrile (Base) Formaldehyde Formaldehyde Formaldehyde->Product KCN KCN KCN->Product Alkylation_Intermediate->Product Deprotection (Acid)

Caption: Synthetic routes to this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of ACAT-1 Inhibitors Derived from 2-(Piperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA: cholesterol O-acyltransferase 1 (ACAT-1) is a key intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets. Dysregulation of ACAT-1 activity has been implicated in various diseases, including atherosclerosis, certain cancers, and neurodegenerative disorders. Consequently, the development of potent and selective ACAT-1 inhibitors is a significant area of research in drug discovery. The piperazine scaffold is a common motif in many biologically active compounds, and derivatives of 2-(piperazin-1-yl)acetonitrile have emerged as promising precursors for the synthesis of novel ACAT-1 inhibitors.

This document provides detailed application notes and experimental protocols for the synthesis of ACAT-1 inhibitors using this compound as a starting scaffold, with a focus on the synthesis of K-604, a potent and selective ACAT-1 inhibitor. Additionally, protocols for evaluating the inhibitory activity of these compounds against ACAT-1 are described.

Data Presentation: In Vitro Activity of K-604

The following table summarizes the in vitro inhibitory activity of K-604, a prominent ACAT-1 inhibitor synthesized from a piperazine-containing precursor.

CompoundTargetIC50Selectivity (ACAT-1 vs. ACAT-2)KiNotes
K-604Human ACAT-10.45 µM[1][2]229-fold[1][2]0.378 µM[1][2]Competitive inhibition with respect to oleoyl-CoA.[1][2]
K-604Human ACAT-2102.85 µM[1][2]--
K-604Human Monocyte-Derived Macrophages (Cholesterol Esterification)68.0 nM[1][2]--Demonstrates potent inhibition in a cellular context.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and the general experimental workflow for the synthesis and evaluation of ACAT-1 inhibitors.

ACAT1_Signaling_Pathway cluster_membrane Cellular Cholesterol Homeostasis cluster_inhibition Pharmacological Intervention Free Cholesterol Free Cholesterol ACAT1 ACAT-1 Free Cholesterol->ACAT1 Substrate Cholesteryl Esters Cholesteryl Esters ACAT1->Cholesteryl Esters CatalyzesACAT1->Cholesteryl Esterssterification Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage K-604 K-604 (ACAT-1 Inhibitor) K-604->ACAT1 Inhibition

ACAT-1 in Cholesterol Esterification and its Inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A This compound Precursor B Step 1: Synthesis of 2-(4-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)acetonitrile A->B C Step 2: Hydrolysis of Nitrile to Carboxylic Acid B->C D Step 3: Amide Coupling with N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)amine C->D E Final Product (e.g., K-604) D->E F In Vitro ACAT-1 Inhibition Assay E->F G Cell-Based Cholesterol Esterification Assay E->G H Data Analysis (IC50, Ki) F->H G->H

Workflow for Synthesis and Evaluation of ACAT-1 Inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)acetamide (a K-604 precursor)

This protocol outlines a plausible multi-step synthesis of a key precursor to K-604, starting from a this compound derivative.

Step 1: Synthesis of 2-(4-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)acetonitrile

This step involves a three-component reaction to introduce the benzimidazolethioethyl side chain onto the piperazine ring.

  • Materials:

    • 2-Mercaptobenzimidazole

    • 1-(Chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC)

    • Trimethylsilyl cyanide (TMSCN)

    • Cesium carbonate (Cs₂CO₃)

    • Ethanol (EtOH)

    • Teflon screw-cap sealed tube

    • Oil bath

  • Procedure:

    • In a 50 mL Teflon screw-cap sealed tube, combine 2-mercaptobenzimidazole (0.2 mmol), 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC) (0.2 mmol), trimethylsilyl cyanide (0.22 mmol), and cesium carbonate (0.6 mmol).[3]

    • Add 1 mL of ethanol to the mixture.[3]

    • Seal the tube and stir the mixture vigorously in an oil bath at 100 °C for 3 hours.[3]

    • After cooling to room temperature, filter the reaction mixture.

    • Wash the precipitate with ethanol (2 mL).[3]

    • The filtrate contains the desired product, which can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of the Nitrile to a Carboxylic Acid

This step converts the nitrile group to a carboxylic acid, which is necessary for the subsequent amide coupling.

  • Materials:

    • 2-(4-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)acetonitrile

    • Aqueous acid (e.g., HCl or H₂SO₄)

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • Dissolve the nitrile from Step 1 in an excess of aqueous acid (e.g., 6M HCl) in a round-bottom flask.

    • Attach a reflux condenser and heat the mixture to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a suitable base (e.g., NaHCO₃ solution) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with water, and dry to obtain the carboxylic acid intermediate.

Step 3: Amide Coupling to form the final amide

This final step involves the formation of an amide bond between the carboxylic acid and the appropriate aniline derivative.

  • Materials:

    • 2-(4-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)acetic acid

    • N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)amine

    • Coupling agents (e.g., EDC·HCl, HOBt)

    • Base (e.g., N,N-diisopropylethylamine - DIPEA)

    • Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • To a solution of the carboxylic acid (1 equivalent) in anhydrous DCM or DMF, add EDC·HCl (1.2 equivalents) and HOBt (1.2 equivalents).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add the aniline derivative (1 equivalent) and DIPEA (2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final amide product.

Protocol 2: In Vitro ACAT-1 Inhibition Assay using Microsomes and [¹⁴C]Oleoyl-CoA

This protocol describes a standard method for determining the in vitro inhibitory activity of synthesized compounds against ACAT-1 using a radiolabeled substrate.

  • Materials:

    • Microsomal preparation containing human ACAT-1

    • [1-¹⁴C]Oleoyl-CoA

    • Bovine serum albumin (BSA)

    • Potassium phosphate buffer (pH 7.4)

    • Test compounds dissolved in DMSO

    • Chloroform/methanol (2:1, v/v)

    • Thin-layer chromatography (TLC) plates (silica gel)

    • TLC developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1, v/v/v)

    • Scintillation vials and scintillation cocktail

    • Liquid scintillation counter

  • Procedure:

    • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

      • Potassium phosphate buffer (100 mM, pH 7.4)

      • BSA (0.5 mg/mL)

      • Microsomal protein (e.g., 20 µg)

      • Varying concentrations of the test compound (or DMSO for control)

    • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 10 minutes.

    • Reaction Initiation: Start the reaction by adding [1-¹⁴C]Oleoyl-CoA to a final concentration of 10 µM.

    • Incubation: Incubate the reaction mixture at 37°C for 10 minutes.

    • Reaction Termination: Stop the reaction by adding 150 µL of chloroform/methanol (2:1, v/v).

    • Lipid Extraction:

      • Vortex the mixture thoroughly.

      • Add 50 µL of water and vortex again.

      • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

      • Carefully collect the lower chloroform phase.

    • TLC Analysis:

      • Spot the chloroform extract onto a silica gel TLC plate.

      • Develop the plate in the TLC developing solvent.

      • Allow the plate to air dry.

    • Quantification:

      • Identify the cholesteryl ester band (a non-radiolabeled standard can be co-spotted for reference).

      • Scrape the silica gel corresponding to the cholesteryl ester band into a scintillation vial.

      • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

      • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell-Based Cholesterol Esterification Assay

This protocol measures the ability of a compound to inhibit cholesterol esterification in a cellular context.

  • Materials:

    • A suitable cell line (e.g., human monocyte-derived macrophages, THP-1 macrophages)

    • Cell culture medium

    • Test compounds dissolved in DMSO

    • [³H]Oleic acid complexed to fatty acid-free BSA

    • Phosphate-buffered saline (PBS)

    • Cell lysis buffer (e.g., 0.1 M NaOH)

    • Chloroform/methanol (2:1, v/v)

    • TLC plates and developing solvent

    • Scintillation counter

  • Procedure:

    • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

    • Compound Treatment: Treat the cells with varying concentrations of the test compound (or DMSO for control) for a specified period (e.g., 2-4 hours).

    • Radiolabeling: Add [³H]oleic acid-BSA complex to the culture medium and incubate for a further period (e.g., 2-6 hours) to allow for its incorporation into cholesteryl esters.

    • Cell Lysis:

      • Wash the cells with ice-cold PBS to remove excess radiolabel.

      • Lyse the cells by adding cell lysis buffer.

    • Lipid Extraction:

      • Transfer the cell lysate to a glass tube.

      • Perform a lipid extraction using the chloroform/methanol method as described in Protocol 2.

    • TLC Analysis and Quantification:

      • Analyze the lipid extract by TLC and quantify the radioactivity in the cholesteryl ester band as described in Protocol 2.

    • Data Analysis:

      • Determine the IC50 value for the inhibition of cholesterol esterification in the cells as described in Protocol 2.

Conclusion

The synthetic and analytical protocols provided in this document offer a comprehensive guide for researchers interested in the development of ACAT-1 inhibitors based on the this compound scaffold. By following these methodologies, scientists can synthesize novel compounds and accurately assess their biological activity, contributing to the advancement of potential therapeutics for a range of diseases associated with ACAT-1 dysregulation. Careful optimization of reaction conditions and assay parameters may be necessary depending on the specific derivatives being investigated.

References

Application Notes and Protocols for N-alkylation of 2-(Piperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of piperazine rings is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse array of bioactive molecules. The piperazine moiety is a common scaffold in many approved drugs, valued for its ability to introduce desirable physicochemical properties such as improved solubility and bioavailability. 2-(Piperazin-1-yl)acetonitrile is a versatile building block, featuring a reactive secondary amine on the piperazine ring that is amenable to substitution. This document provides a detailed experimental protocol for the N-alkylation of this compound, a summary of relevant reaction data, and a visual workflow to guide researchers in this synthetic transformation. The primary method described is the direct alkylation using alkyl halides in the presence of a base, a robust and widely applicable strategy.[1]

Experimental Protocol: General Procedure for N-alkylation

This protocol outlines a general method for the mono-N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (1.0-1.2 equivalents) to the reaction mixture at room temperature. For highly reactive alkyl halides, cooling the reaction mixture in an ice bath during addition is recommended.

  • Reaction: Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 60-80 °C).[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the solvent is acetonitrile, remove it under reduced pressure. If DMF was used, dilute the mixture with ethyl acetate and water.

    • Partition the residue between dichloromethane (DCM) and water.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound derivative.

Data Presentation: Examples of N-alkylation of Piperazine Derivatives

The following table summarizes reaction conditions and yields for the N-alkylation of piperazine derivatives, including examples with the this compound scaffold.

Starting MaterialAlkylating Agent/ReactantBaseSolventTemperature (°C)Time (h)Yield (%)
This compound ScaffoldDiphenyl disulfide / CAABC / TMSCNCs₂CO₃Ethanol100390
This compound Scaffold4-Chlorodiphenyl disulfide / CAABC / TMSCNCs₂CO₃Ethanol100387
This compound Scaffold2-Chlorodiphenyl disulfide / CAABC / TMSCNCs₂CO₃Ethanol100384
This compound Scaffold2-Pyridyl disulfide / CAABC / TMSCNCs₂CO₃Ethanol100384
This compound Scaffold4-Fluorodiphenyl disulfide / CAABC / TMSCNCs₂CO₃Ethanol100384
This compound Scaffold4-Bromodiphenyl disulfide / CAABC / TMSCNCs₂CO₃Ethanol100381
This compound Scaffold4-Tolyldisulfide / CAABC / TMSCNCs₂CO₃Ethanol100378
This compound Scaffold4-tert-Butyldiphenyl disulfide / CAABC / TMSCNCs₂CO₃Ethanol100377
This compound Scaffold4-Methoxydiphenyl disulfide / CAABC / TMSCNCs₂CO₃Ethanol100376
This compound Scaffold3-Tolyldisulfide / CAABC / TMSCNCs₂CO₃Ethanol100376
This compound Scaffold2-Tolyldisulfide / CAABC / TMSCNCs₂CO₃Ethanol100370
This compound Scaffold3-Methoxydiphenyl disulfide / CAABC / TMSCNCs₂CO₃Ethanol100368
This compound Scaffold4-(Trifluoromethyl)diphenyl disulfide / CAABC / TMSCNCs₂CO₃Ethanol100361
PiperazineBenzyl chloridePiperazine DihydrochlorideEthanol650.593-95 (as dihydrochloride salt)

*CAABC = 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride; TMSCN = Trimethylsilyl cyanide. The yields for the this compound scaffold are for the three-component reaction to form 2-(4-(2-(arylthio)ethyl)piperazinyl)acetonitriles.[2]

Experimental Workflow

experimental_workflow reagent reagent process process analysis analysis product product sub This compound + K₂CO₃ reaction Reaction (RT or Heat) sub->reaction solv Anhydrous Acetonitrile/DMF solv->reaction alkyl Alkyl Halide alkyl->reaction monitor Reaction Monitoring (TLC/LC-MS) reaction->monitor workup Aqueous Work-up (Extraction) monitor->workup Reaction Complete drying Drying & Concentration workup->drying purify Column Chromatography drying->purify final_product Purified N-alkylated Product purify->final_product

References

Application Notes and Protocols for the Synthesis of Novel HCV Entry Inhibitors Based on a 2-(Piperazin-1-yl)acetonitrile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of antiviral drug discovery, particularly focusing on Hepatitis C Virus (HCV).

Introduction: The treatment of Hepatitis C Virus (HCV) infection has been significantly advanced with the advent of direct-acting antivirals (DAAs). However, the emergence of drug resistance and the need for pangenotypic, affordable therapies necessitate the exploration of new viral targets. The entry of HCV into host hepatocytes is a complex, multi-step process involving several host and viral factors, making it an attractive target for therapeutic intervention. Inhibitors of this stage can prevent the initial infection of cells and complement the action of DAAs that target viral replication. This document provides detailed protocols for the synthesis and evaluation of a novel class of HCV entry inhibitors built upon a 2-((4-substituted-piperazin-1-yl)methyl)benzonitrile scaffold. These compounds have demonstrated potent anti-HCV activity at nanomolar concentrations by inhibiting the viral entry stage, potentially by targeting the HCV E1 envelope protein.[1][2]

I. Chemical Synthesis of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives

The synthesis of the target compounds is achieved through a straightforward multi-step process starting from commercially available reagents. The general synthetic workflow is outlined below.

G cluster_0 Step 1: Synthesis of Intermediate 2 cluster_1 Step 2: Synthesis of Intermediate 4 cluster_2 Step 3: Final Product Synthesis A 2-(Piperazin-1-yl)acetonitrile C Intermediate 2 (2-((4-H-piperazin-1-yl)methyl)benzonitrile) A->C K2CO3, CH3CN, reflux B 2-(Bromomethyl)benzonitrile B->C C_ref Intermediate 2 D Substituted Diphenylmethanol (3) F Intermediate 4 (Substituted Benzhydryl Chloride) D->F DCM, 0°C to rt E Thionyl Chloride (SOCl2) E->F F_ref Intermediate 4 G Final Product (2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives) C_ref->G K2CO3, CH3CN, reflux F_ref->G

Caption: General synthetic scheme for 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives.

Experimental Protocols:

Protocol 1: Synthesis of Intermediate 2-(piperazin-1-ylmethyl)benzonitrile

  • To a solution of 2-(bromomethyl)benzonitrile (1.0 eq) in acetonitrile (CH3CN), add piperazine (2.0 eq) and potassium carbonate (K2CO3) (2.0 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-(piperazin-1-ylmethyl)benzonitrile as a solid.

Protocol 2: Synthesis of Intermediate Substituted Benzhydryl Chlorides (General Procedure)

  • Dissolve the appropriately substituted diphenylmethanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl2) (1.5 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Concentrate the mixture under reduced pressure to obtain the crude benzhydryl chloride derivative, which is used in the next step without further purification.

Protocol 3: Synthesis of Final 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives (General Procedure)

  • To a solution of 2-(piperazin-1-ylmethyl)benzonitrile (Intermediate from Protocol 1, 1.2 eq) in acetonitrile (CH3CN), add the substituted benzhydryl chloride (Intermediate from Protocol 2, 1.0 eq) and potassium carbonate (K2CO3) (2.0 eq).

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to afford the final product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

II. Biological Evaluation of HCV Entry Inhibitors

The antiviral activity and mechanism of action of the synthesized compounds are evaluated using a series of cell-based assays.

G A Synthesized Compounds B HCVcc Infection Assay (Huh7.5 cells + Jc1 virus) A->B C Cytotoxicity Assay (MTS Assay) A->C D EC50 Determination B->D E CC50 Determination C->E F Selectivity Index (SI) Calculation (CC50/EC50) D->F E->F G Time-of-Addition Assay F->G For potent compounds H Mechanism of Action: Entry Inhibition Confirmed G->H I Surface Plasmon Resonance (SPR) H->I J Target Identification: HCV E1 Protein I->J

Caption: Workflow for the biological evaluation of synthesized HCV entry inhibitors.

Experimental Protocols:

Protocol 4: HCV Cell Culture (HCVcc) Infection Assay

  • Seed Huh7.5 cells in 48-well plates at an appropriate density and incubate overnight.

  • Prepare serial dilutions of the test compounds in complete Dulbecco's Modified Eagle Medium (DMEM).

  • Remove the culture medium from the cells and add the compound dilutions.

  • Immediately infect the cells with the Jc1 virus (HCVcc) at a multiplicity of infection (MOI) of 0.1.

  • Incubate the plates for 48 hours at 37 °C.

  • Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

  • Perform immunofluorescence staining for the HCV Core protein using a specific primary antibody and a fluorescently-labeled secondary antibody.

  • Quantify the number of infected cell foci using a high-content imaging system.

  • Calculate the half-maximal effective concentration (EC50) by fitting the dose-response curve using nonlinear regression analysis.

Protocol 5: Cytotoxicity Assay (MTS Assay)

  • Seed Huh7.5 cells in 96-well plates and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds for 48 hours at 37 °C.

  • Add MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the half-maximal cytotoxic concentration (CC50) from the dose-response curve.

  • The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50.

Protocol 6: Time-of-Addition Assay

  • Seed Huh7.5 cells in 48-well plates.

  • Infect the cells with HCVcc (Jc1).

  • Add a high concentration of the test compound (e.g., 10x EC50) at different time points relative to infection (e.g., -2, 0, 2, 4, 6, 8 hours post-infection).

  • Use known inhibitors of HCV entry (e.g., anti-CD81 antibody) and replication (e.g., a direct-acting antiviral) as controls.

  • After 48 hours of total incubation, quantify the HCV infection level as described in Protocol 4.

  • Plot the percentage of inhibition versus the time of addition. Inhibition at early time points (0-2 hours) indicates an effect on viral entry.

Protocol 7: Surface Plasmon Resonance (SPR) Binding Assay

  • Immobilize the purified recombinant HCV E1 protein onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Prepare a series of concentrations of the test compound in a suitable running buffer.

  • Inject the compound solutions over the sensor chip surface.

  • Monitor the binding events in real-time by measuring the change in the SPR signal (response units).

  • Regenerate the sensor surface between injections.

  • Analyze the sensorgrams to determine the binding affinity (KD).

III. Structure-Activity Relationship (SAR) and Pharmacokinetics

Systematic modification of the benzhydryl moiety of the 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile scaffold has led to the identification of key structural features that govern antiviral potency.

Data Presentation

Table 1: In Vitro Anti-HCV Activity and Cytotoxicity of Representative Compounds

Compound IDEC₅₀ (nM) [a]CC₅₀ (µM) [b]SI [c]
L0909 (35) H4-F22>13.3>600
3d 4-F4-F5.1>20>3921
3h 4-Cl4-Cl3.0>20>6667
3i 4-Br4-Br2.5>20>8000
L0909 (ref) --90>20>222
ER-276 (ref) --1300>20>15

[a] EC₅₀: Half-maximal effective concentration against HCVcc (Jc1 strain) in Huh7.5 cells.[1][3] [b] CC₅₀: Half-maximal cytotoxic concentration in Huh7.5 cells.[1][3] [c] SI: Selectivity Index (CC₅₀/EC₅₀).[1][3]

Key SAR Observations:

  • Symmetrical substitution on both phenyl rings of the benzhydryl group is generally preferred for higher potency.

  • Introduction of halogen atoms (F, Cl, Br) at the 4-position of the phenyl rings significantly enhances antiviral activity.[1]

  • The potency increases with the size of the halogen, from fluorine to bromine (3d < 3h < 3i).[1]

Table 2: Pharmacokinetic Properties of Selected Compounds in Rats

Compound IDT₁/₂ (h)Tmax (h)Cmax (ng/mL)AUC₀₋t (ng·h/mL)F (%)
3d 10.97.3240.24410.329.3
3i 10.29.3215.34252.124.5

Data obtained after a single oral administration of 15 mg/kg in rats.[1]

The data indicate that compounds 3d and 3i are orally available and have long half-lives in rats, making them promising candidates for further development.[1]

IV. Proposed Mechanism of Action

The synthesized 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives act by inhibiting the entry of HCV into host cells.

G cluster_Cell Hepatocyte Virus HCV Particle (with E1/E2 glycoproteins) Receptors Host Receptors (CD81, SR-B1, etc.) Virus->Receptors 1. Attachment & Receptor Binding Clathrin Clathrin-mediated endocytosis Receptors->Clathrin 2. Internalization Endosome Endosome Clathrin->Endosome Fusion Membrane Fusion Endosome->Fusion 3. pH-dependent fusion Release Viral RNA Release Fusion->Release Inhibitor Piperazine-based Inhibitor Inhibitor->Virus Binds to E1 protein? Inhibitor->Receptors Blocks Virus-Receptor Interaction

Caption: Proposed mechanism of HCV entry inhibition by piperazine-based compounds.

Time-of-addition experiments confirmed that the antiviral effect occurs at the early stages of the viral life cycle, consistent with entry inhibition.[1][3] Furthermore, Surface Plasmon Resonance (SPR) experiments have shown a direct interaction between these compounds and the HCV E1 envelope protein, suggesting this as a potential target.[1][2] By interfering with the function of E1, these inhibitors may block the fusion of viral and endosomal membranes, a critical step for the release of the viral genome into the cytoplasm.

References

Application Notes and Protocols for the Purification of Crude 2-(Piperazin-1-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude 2-(Piperazin-1-yl)acetonitrile derivatives. These compounds are important intermediates in the synthesis of various pharmaceutically active molecules. The selection of an appropriate purification strategy is critical to ensure the desired purity and yield of the final product. This guide covers common purification techniques, including column chromatography, solid-phase extraction (SPE), and liquid-liquid extraction, providing detailed experimental procedures and data presentation to aid in method selection and implementation.

Overview of Purification Strategies

The choice of purification method for this compound derivatives largely depends on the physicochemical properties of the specific derivative (e.g., polarity, solubility, stability), the nature of the impurities present in the crude mixture, and the desired final purity and scale of the purification. A general workflow for selecting a purification strategy is outlined below.

Purification_Workflow A Crude Reaction Mixture (this compound derivative) B Initial Work-up (e.g., Filtration, Quenching) A->B C Assess Purity and Impurity Profile (e.g., TLC, LC-MS, NMR) B->C D Select Primary Purification Method C->D E Column Chromatography D->E Non-polar to moderately polar impurities F Solid-Phase Extraction (SPE) D->F Trace impurities or high-throughput needs G Liquid-Liquid Extraction D->G Gross polarity differences between product and impurities H Crystallization/Precipitation D->H Crystalline solid product I Analyze Purified Fractions E->I F->I G->I H->I J Combine Pure Fractions and Concentrate I->J K Final Product Characterization (Purity, Identity, Yield) J->K

Caption: General workflow for the purification of this compound derivatives.

Column Chromatography

Column chromatography is a versatile technique for purifying this compound derivatives by separating them from impurities based on differential adsorption to a stationary phase.[1][2]

Application Note

This method is particularly suitable for separating the target compound from byproducts with different polarities. The basic nature of the piperazine moiety often leads to strong interaction with silica gel, which can sometimes result in tailing of the elution peak. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the mobile phase.

Experimental Protocol: Purification of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile

This protocol is adapted from a reported synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles.[3][4]

Materials:

  • Crude reaction mixture

  • Silica gel (for flash chromatography)

  • Petroleum ether

  • Ethanol (EtOH)

  • Triethylamine (optional)

  • Glass column for flash chromatography

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase, such as petroleum ether/ethanol (10:1 v/v). A small amount of triethylamine (e.g., 0.1-1%) can be added to the mobile phase to reduce tailing.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethanol (e.g., to 5:1 v/v).[3]

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis of Fractions: Monitor the separation by TLC. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system (e.g., the elution solvent), and visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure to obtain the purified 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile.

Quantitative Data
DerivativeMobile Phase Gradient (Petroleum Ether:EtOH)Yield (%)Physical StateReference
2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile10:1 to 5:190Light yellow oil[3]
2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile10:1 to 5:187White solid[3]
2-(4-(2-((4-fluorophenyl)thio)ethyl)piperazinyl)acetonitrile10:1 to 5:184Light yellow oil[3]

Solid-Phase Extraction (SPE)

SPE is a rapid and efficient method for sample clean-up and purification, particularly useful for removing specific types of impurities or for high-throughput applications.[5][6] For the basic this compound derivatives, a strong cation-exchange (SCX) SPE cartridge is often effective.

Application Note

This protocol is designed for the purification of piperazine-containing compounds from complex matrices. The principle involves the retention of the protonated basic piperazine moiety on the SCX sorbent under acidic conditions, while neutral and acidic impurities are washed away. The desired compound is then eluted by increasing the pH or using a counter-ion.

Experimental Protocol: Purification using a Strong Cation-Exchange (SCX) Cartridge

This protocol is based on methods developed for the analysis of piperazine residues.[7][8]

Materials:

  • Crude product dissolved in a suitable solvent (e.g., acetonitrile)

  • Strong Cation-Exchange (SCX) SPE cartridge

  • Methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 5-10% Ammonia in methanol

  • Acetonitrile

  • SPE vacuum manifold (optional)

Procedure:

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the SCX cartridge.

    • Equilibrate the cartridge with 3 mL of 2% formic acid in water.[7] Do not allow the sorbent to dry.

  • Sample Loading:

    • Dissolve the crude product in a suitable solvent (e.g., 2% formic acid in acetonitrile) and load the solution onto the conditioned cartridge.[7] The flow rate should be slow enough to allow for efficient binding (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M HCl to remove acidic and neutral impurities.[7]

    • Wash the cartridge with 2 mL of methanol to remove non-polar impurities.[7]

  • Elution:

    • Elute the purified this compound derivative with 9 mL of 10% ammonia in methanol.[7] The ammonia neutralizes the protonated piperazine, releasing it from the sorbent.

  • Product Isolation: Collect the eluate and evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the purified product.

Quantitative Data

The following data on recovery rates for piperazine from various matrices using an SPE protocol demonstrate the efficiency of this method.

MatrixSpiked Concentration (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Chicken Muscle1.80 - 200.079.64 - 99.771.14 - 5.63[7]
Chicken Liver2.40 - 200.085.33 - 98.651.87 - 4.52[7]
Pork1.85 - 200.088.21 - 97.432.01 - 3.89[7]

Liquid-Liquid Extraction (LLE)

LLE is a fundamental purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For basic compounds like this compound derivatives, acid-base extraction is a powerful approach.

Application Note

This method is effective for separating the basic target compound from neutral and acidic impurities. By adjusting the pH of the aqueous phase, the solubility of the piperazine derivative can be manipulated, allowing it to be selectively extracted into either the aqueous or organic layer.

Experimental Protocol: Acid-Base Extraction

This protocol is a general procedure adapted from the work-up of piperazine derivative syntheses.[9][10]

Materials:

  • Crude reaction mixture

  • An organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane)

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃)

  • Brine (saturated NaCl solution)

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

  • Acidic Wash (to remove basic impurities and extract the product):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of dilute aqueous acid (e.g., 1 M HCl) and shake vigorously. Allow the layers to separate. The protonated piperazine derivative will move into the aqueous layer.

    • Separate the two layers. The organic layer contains neutral and acidic impurities.

  • Basification and Re-extraction:

    • Place the acidic aqueous layer back into the separatory funnel.

    • Slowly add a dilute aqueous base (e.g., 1 M NaOH) until the solution is basic (pH > 10, check with pH paper). This deprotonates the piperazine derivative, making it soluble in organic solvents again.

    • Extract the aqueous layer with several portions of the organic solvent (e.g., 3 x 50 mL of ethyl acetate).

  • Washing and Drying:

    • Combine the organic extracts and wash with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Product Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

LLE_Workflow A Crude Product in Organic Solvent B Extract with Aqueous Acid (1M HCl) A->B C1 Aqueous Layer (Protonated Product + Basic Impurities) B->C1 C2 Organic Layer (Neutral & Acidic Impurities) B->C2 D Basify Aqueous Layer (e.g., 1M NaOH to pH > 10) C1->D E Extract with Fresh Organic Solvent D->E F1 Combined Organic Layers (Purified Product) E->F1 F2 Aqueous Layer (Salts) E->F2 G Wash with Brine, Dry, and Concentrate F1->G H Purified Product G->H

Caption: Workflow for acid-base liquid-liquid extraction of this compound derivatives.

Summary and Comparison of Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Column Chromatography Differential adsorption to a solid phaseHigh resolution for complex mixtures, applicable to a wide range of polarities.Can be time-consuming and solvent-intensive, potential for product loss on the column.Separating products from byproducts with similar functionalities but different polarities.
Solid-Phase Extraction Partitioning between a solid and liquid phaseFast, reproducible, low solvent consumption, suitable for automation.Lower capacity than column chromatography, sorbent selection is critical.Rapid sample clean-up, removal of specific impurity classes, high-throughput purification.
Liquid-Liquid Extraction Differential solubility in immiscible liquidsHigh capacity, cost-effective, good for initial large-scale purification.Can form emulsions, may not provide high purity in a single step.Separating basic products from neutral and acidic impurities on a larger scale.

By understanding the principles and following the detailed protocols outlined in these application notes, researchers, scientists, and drug development professionals can effectively purify crude this compound derivatives to the required specifications for their research and development activities.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(Piperazin-1-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-(piperazin-1-yl)acetonitrile and its derivatives. This class of compounds serves as a crucial building block in the development of various pharmaceutical agents. The following sections detail the primary synthetic routes, key process parameters for scaling up production, and optimized experimental protocols.

Introduction

This compound derivatives are pivotal intermediates in medicinal chemistry. The scale-up of their synthesis presents several challenges, primarily revolving around achieving selective mono-N-alkylation of the piperazine ring and ensuring high purity of the final product. This document outlines effective strategies to address these challenges in a large-scale production environment.

Synthetic Pathways and Key Considerations for Scale-Up

The most common and industrially viable method for the synthesis of this compound is the direct N-alkylation of piperazine with a haloacetonitrile, typically chloroacetonitrile. Key to a successful scale-up is controlling the reaction to favor the formation of the mono-alkylated product over the di-alkylated byproduct.

Two primary strategies are employed to achieve high selectivity:

  • Use of Excess Piperazine: Employing a significant molar excess of piperazine shifts the reaction equilibrium towards the mono-substituted product. The unreacted piperazine can be recovered and recycled to improve process economy.

  • Use of a Protecting Group: Protecting one of the piperazine nitrogen atoms with a suitable group, such as tert-butoxycarbonyl (Boc), allows for selective alkylation of the unprotected nitrogen. The protecting group is subsequently removed to yield the desired product. While this method offers excellent selectivity, it involves additional protection and deprotection steps, which can increase the overall process time and cost.

A third, more advanced approach involves a one-pot, three-component reaction, which can be advantageous for producing more complex derivatives in a streamlined manner.

Signaling Pathway for Synthetic Strategies

G Synthetic Strategies for this compound Derivatives cluster_0 Primary Synthesis Route cluster_1 Selectivity Control Piperazine Piperazine Direct Alkylation Direct Alkylation Piperazine->Direct Alkylation Haloacetonitrile Haloacetonitrile Haloacetonitrile->Direct Alkylation This compound This compound Direct Alkylation->this compound Mono-alkylation Mono-alkylation Direct Alkylation->Mono-alkylation Optimization Excess Piperazine Excess Piperazine Excess Piperazine->Mono-alkylation Mono-protected Piperazine Mono-protected Piperazine Mono-protected Piperazine->Mono-alkylation High Yield & Purity High Yield & Purity Mono-alkylation->High Yield & Purity

Caption: Key strategies for the synthesis of this compound.

Quantitative Data from Synthetic Approaches

The following tables summarize quantitative data from various synthetic methods for piperazine-acetonitrile derivatives, providing a basis for comparison and process optimization.

Table 1: Lab-Scale Synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile Derivatives [1][2]

DerivativeReagentsBaseSolventTemp (°C)Time (h)Yield (%)
PhenylthioethylDisulfide, CAABC, TMSCNCs₂CO₃EtOH100390
4-BromophenylthioethylDisulfide, CAABC, TMSCNCs₂CO₃EtOH100388
4-ChlorophenylthioethylDisulfide, CAABC, TMSCNCs₂CO₃EtOH100387
2-ChlorophenylthioethylDisulfide, CAABC, TMSCNCs₂CO₃EtOH100384
2-FluorophenylthioethylDisulfide, CAABC, TMSCNCs₂CO₃EtOH100379
4-(tert-butyl)phenylthioethylDisulfide, CAABC, TMSCNCs₂CO₃EtOH100377
3-MethoxyphenylthioethylDisulfide, CAABC, TMSCNCs₂CO₃EtOH100368
4-(trifluoromethyl)phenylthioethylDisulfide, CAABC, TMSCNCs₂CO₃EtOH100361

CAABC: 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride; TMSCN: Trimethylsilyl cyanide

Table 2: Scale-Up Synthesis of (S)-2-(piperazin-2-yl)acetonitrile (Positional Isomer)

RouteKey StepsOverall Yield (%)ScaleReference
1Protection, Mesylation, Cyanation, Deprotection44Kilogram[3]
2Protection, Oxidation, Cyanation, Deprotection23Kilogram[3]

Table 3: Synthesis of a Complex Acetonitrile Derivative

ProductReagentsYield (%)Purity (%)Reference
2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetonitrile1-[(4-chlorophenyl)phenylmethyl]-piperazine, 2-chloroethoxyacetonitrile86.497.4 - 100[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound derivatives. Protocol 1 describes a general method for direct alkylation suitable for scale-up, while Protocol 2 details a lab-scale, one-pot synthesis of a more complex derivative.

Protocol 1: Scale-Up Synthesis of this compound via Direct Alkylation

This protocol is a representative procedure for the kilogram-scale synthesis of the title compound, emphasizing control of mono-alkylation.

Experimental Workflow

G Workflow for Scale-Up Synthesis Start Start Charge Reactor Charge Reactor with Piperazine & Solvent Start->Charge Reactor Cooling Cool to 0-5 °C Charge Reactor->Cooling Slow Addition Slowly Add Chloroacetonitrile Cooling->Slow Addition Reaction Stir at Room Temperature Slow Addition->Reaction Work-up Aqueous Work-up & Phase Separation Reaction->Work-up Extraction Extract Aqueous Phase Work-up->Extraction Drying Dry Organic Phase Extraction->Drying Concentration Concentrate Under Vacuum Drying->Concentration Purification Purify by Distillation or Crystallization Concentration->Purification Final Product Final Product Purification->Final Product G One-Pot Synthesis Workflow Start Start Mix Reagents Mix Disulfide, CAABC, TMSCN, Cs2CO3 in EtOH Start->Mix Reagents Heating Heat at 100 °C for 3h Mix Reagents->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter the Mixture Cooling->Filtration Washing Wash Precipitate with EtOH Filtration->Washing Concentration Concentrate Filtrate Washing->Concentration Purification Purify by Column Chromatography Concentration->Purification Final Product Final Product Purification->Final Product

References

Application Notes and Protocols for 2-(Piperazin-1-yl)acetonitrile in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-(Piperazin-1-yl)acetonitrile as a versatile building block in solid-phase organic synthesis (SPOS). The methodologies outlined enable the generation of diverse chemical libraries, a crucial aspect of modern drug discovery. The solid-phase approach offers significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification processes, which merely involve washing the resin-bound product.

Introduction

This compound is a valuable scaffold in medicinal chemistry due to the presence of a reactive secondary amine on the piperazine ring and a nitrile group, both of which can be further functionalized. Its incorporation into molecules can enhance aqueous solubility and bioavailability, key properties for potential drug candidates. Solid-phase synthesis allows for the efficient and systematic exploration of chemical space around this core structure. In the protocols described below, this compound is used to introduce a cyanomethylpiperazine moiety onto a solid support, which can then be elaborated through various chemical transformations.

Core Applications in Solid-Phase Synthesis

The primary application of this compound in solid-phase synthesis is as a nucleophile to be attached to an electrophilic center on a resin-bound substrate. The secondary amine of the piperazine ring can readily participate in reactions such as:

  • Reductive Amination: Reaction with a resin-bound aldehyde or ketone.

  • Nucleophilic Aromatic Substitution (SNA_r): Displacement of a leaving group on an activated aromatic or heteroaromatic ring attached to the solid support.

  • Acylation: Formation of an amide bond with a resin-bound carboxylic acid.

  • Alkylation: Reaction with a resin-bound alkyl halide.

Following the immobilization of the this compound moiety, the terminal nitrile group can be further modified, or the tertiary amine of the piperazine can be targeted for additional reactions, expanding the diversity of the resulting library.

Experimental Protocols

Protocol 1: Immobilization of this compound via Reductive Amination

This protocol describes the attachment of this compound to a resin-bound aldehyde. A common resin for this purpose is a polystyrene resin functionalized with a Rink Amide linker, which upon cleavage with trifluoroacetic acid (TFA) yields a primary amide.

Materials:

  • Rink Amide AM resin (or equivalent resin with a suitable linker and aldehyde functionality)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide AM resin in DMF for 1-2 hours in a suitable reaction vessel.

  • Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to reveal the free amine. Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Aldehyde Formation (if necessary): If starting from an amine-functionalized resin, the aldehyde can be generated in situ or pre-installed.

  • Reductive Amination:

    • To the swollen and washed resin, add a solution of this compound (5 equivalents relative to resin loading) in DMF.

    • Add sodium cyanoborohydride (5 equivalents) or sodium triacetoxyborohydride (5 equivalents).

    • Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.

  • Washing: Wash the resin sequentially with DMF, MeOH, and DCM to remove excess reagents.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-4 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the product by adding cold diethyl ether. Centrifuge and decant the ether. Dry the product under vacuum.

Protocol 2: Diversification of Resin-Bound this compound Derivatives

This protocol outlines a potential diversification step of the immobilized scaffold from Protocol 1, for instance, by alkylation of the tertiary piperazine nitrogen.

Materials:

  • Resin from Protocol 1, step 5

  • Alkyl halide (e.g., benzyl bromide, 5 equivalents)

  • Diisopropylethylamine (DIPEA, 10 equivalents)

  • DMF

  • DCM

  • MeOH

Procedure:

  • Resin Swelling: Swell the resin from Protocol 1 in DMF.

  • Alkylation:

    • Add the alkyl halide and DIPEA to the resin suspension in DMF.

    • React for 12-24 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF, MeOH, and DCM.

  • Cleavage and Isolation: Proceed with steps 6 and 7 from Protocol 1 to cleave the final product from the resin.

Data Presentation

The following table summarizes hypothetical quantitative data for a small library synthesized using the protocols described above. The yields are calculated based on the initial loading of the resin. Purity is determined by HPLC analysis of the crude product after cleavage.

EntryR-Group (from Alkyl Halide)Molecular Weight ( g/mol )Overall Yield (%)Purity (%)
1Benzyl298.4075>90
24-Methoxybenzyl328.4372>90
32-Naphthylmethyl348.4568>85
4Allyl248.3480>95

Visualizations

Experimental Workflow for Solid-Phase Synthesis

The following diagram illustrates the general workflow for the solid-phase synthesis of a library of compounds using this compound.

G cluster_resin Solid Support cluster_reagents Reagents & Solvents cluster_process Process Resin Rink Amide Resin Resin_Aldehyde Resin-Bound Aldehyde Resin->Resin_Aldehyde Functionalization Resin_Piperazine Immobilized Piperazine Acetonitrile Resin_Aldehyde->Resin_Piperazine Reductive Amination Washing1 Washing Resin_Piperazine->Washing1 Resin_Diversified Diversified Product on Resin Washing2 Washing Resin_Diversified->Washing2 Piperazine_Acetonitrile This compound + NaBH3CN Piperazine_Acetonitrile->Resin_Piperazine Alkyl_Halide R-X + DIPEA Alkyl_Halide->Resin_Diversified Alkylation Cleavage_Cocktail TFA/TIS/H2O Cleavage Cleavage Cleavage_Cocktail->Cleavage Washing1->Resin_Diversified Washing2->Cleavage Final_Product Final Product Library Cleavage->Final_Product

Caption: Workflow of solid-phase synthesis using this compound.

Logical Relationship in Library Generation

This diagram illustrates the logical expansion of a chemical library from a common intermediate.

G cluster_products Diverse Product Library Start Resin-Bound Aldehyde Intermediate Common Intermediate: Resin-Bound Piperazine Acetonitrile Start->Intermediate + This compound P1 Product 1 (R = Benzyl) Intermediate->P1 + Benzyl Bromide P2 Product 2 (R = 4-Methoxybenzyl) Intermediate->P2 + 4-Methoxybenzyl Chloride P3 Product 3 (R = 2-Naphthylmethyl) Intermediate->P3 + 2-(Bromomethyl) naphthalene Pn Product n (R = ...) Intermediate->Pn

Caption: Divergent synthesis approach for library generation.

Conclusion

This compound serves as a highly effective building block for solid-phase organic synthesis, enabling the rapid generation of diverse libraries of piperazine-containing compounds. The protocols provided herein offer a foundation for researchers to develop and expand upon these methodologies for applications in drug discovery and medicinal chemistry. The adaptability of the piperazine scaffold and the efficiency of solid-phase techniques make this a powerful combination for the synthesis of novel chemical entities.

Catalytic Functionalization of 2-(Piperazin-1-yl)acetonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the functionalization of the 2-(piperazin-1-yl)acetonitrile scaffold is a critical step in the synthesis of novel therapeutics. This document provides detailed application notes and protocols for the catalytic modification of this versatile building block, focusing on N-arylation, N-alkylation, and C-H functionalization methodologies.

The piperazine moiety is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The presence of a cyanomethyl group on one of the nitrogen atoms of the piperazine ring in this compound offers a unique starting point for the development of new chemical entities. Catalytic methods provide an efficient and selective means to introduce molecular diversity, enabling extensive structure-activity relationship (SAR) studies.

Strategic Approach: Protection and Functionalization

Direct catalytic functionalization of the secondary amine in this compound can be challenging due to potential catalyst inhibition and side reactions. A more robust and widely applicable strategy involves a three-step sequence:

  • Protection: The secondary amine of the piperazine is protected, most commonly with a tert-butyloxycarbonyl (Boc) group. This allows for selective reactions at other positions.

  • Catalytic Functionalization: The protected intermediate, tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, undergoes catalytic functionalization at the unprotected nitrogen or at a C-H bond.

  • Deprotection: The Boc group is removed under acidic conditions to yield the final functionalized product.

This workflow is illustrated in the diagram below.

G cluster_0 Overall Workflow A This compound B N-Boc Protection A->B C tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate B->C D Catalytic Functionalization (N-Arylation, N-Alkylation, C-H Functionalization) C->D E Functionalized N-Boc Intermediate D->E F Deprotection E->F G Functionalized this compound Derivative F->G

Figure 1: General workflow for the functionalization of this compound.

I. N-Arylation via Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds between an aryl halide and an amine.

Application Notes:

This reaction allows for the introduction of a wide variety of substituted and unsubstituted aryl and heteroaryl groups onto the piperazine nitrogen. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and broad substrate scope. Common catalysts include palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0), paired with bulky, electron-rich phosphine ligands such as XantPhos or BINAP. Strong, non-nucleophilic bases like sodium tert-butoxide are typically employed.

Experimental Protocol: N-Arylation of tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate

Materials:

  • tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate

  • Aryl bromide or chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • XantPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XantPhos (4 mol%), and NaOtBu (1.4 equiv.).

  • Evacuate and backfill the tube with nitrogen or argon (repeat three times).

  • Add anhydrous toluene, followed by the aryl halide (1.0 equiv.) and tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate (1.2 equiv.).

  • Seal the tube and heat the reaction mixture at 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Catalyst SystemAryl HalideBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂ / XantPhos4-BromotolueneNaOtBuToluene11085
Pd₂(dba)₃ / BINAP2-ChloropyridineK₃PO₄Dioxane10078
Pd(OAc)₂ / RuPhos4-BromoanisoleCs₂CO₃Toluene11092

II. N-Alkylation

N-alkylation introduces alkyl substituents to the piperazine nitrogen, a common strategy for modulating the physicochemical properties of drug candidates.

Application Notes:

This can be achieved through direct alkylation with alkyl halides or via reductive amination with aldehydes or ketones. Direct alkylation is a straightforward SN2 reaction, often requiring a base to neutralize the acid formed. Reductive amination is a one-pot procedure where an iminium ion intermediate is formed and subsequently reduced.

Experimental Protocol: Reductive Amination with an Aldehyde

Materials:

  • tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

Procedure:

  • To a round-bottom flask, add tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate (1.0 equiv.) and the aldehyde (1.1 equiv.) in DCM or DCE.

  • Add a catalytic amount of acetic acid (0.1 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

AldehydeReducing AgentSolventYield (%)
BenzaldehydeNaBH(OAc)₃DCE91
CyclohexanecarboxaldehydeNaBH(OAc)₃DCM88
IsovaleraldehydeNaBH(OAc)₃DCM85

III. C-H Functionalization

Direct functionalization of C-H bonds offers an atom-economical approach to introduce substituents onto the piperazine ring itself. This is typically performed on the N-Boc protected intermediate.

Application Notes:

Photoredox catalysis has emerged as a mild and efficient method for the C-H arylation of N-Boc piperazines. This method utilizes a photocatalyst, such as an iridium complex, which upon irradiation with visible light, can generate a reactive radical intermediate that couples with an arylation partner.

Experimental Protocol: Photoredox-Catalyzed α-C-H Arylation

Materials:

  • tert-Butyl 4-(cyanomethyl)-N'-arylpiperazine-1-carboxylate

  • Aryl nitrile (e.g., 1,4-dicyanobenzene)

  • fac-Ir(ppy)₃ (photocatalyst)

  • Sodium acetate (NaOAc)

  • Anhydrous dimethylformamide (DMF)

  • Blue LED light source

Procedure:

  • To an oven-dried vial, add the N-Boc-N'-arylpiperazine substrate (1.0 equiv.), the aryl nitrile (1.5 equiv.), fac-Ir(ppy)₃ (1-2 mol%), and NaOAc (2.0 equiv.).

  • Evacuate and backfill the vial with argon (repeat three times).

  • Add anhydrous DMF via syringe.

  • Place the vial near a blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

N'-SubstituentArylating AgentPhotocatalystYield (%)
Phenyl1,4-Dicyanobenzenefac-Ir(ppy)₃75
4-Methoxyphenyl1,3-Dicyanobenzenefac-Ir(ppy)₃68

IV. Deprotection of the N-Boc Group

The final step in the synthetic sequence is the removal of the Boc protecting group to unmask the secondary amine.

Application Notes:

The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent are commonly used for this transformation. The reaction is typically fast and clean.

Experimental Protocol:

Materials:

  • N-Boc protected functionalized piperazine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected piperazine derivative in DCM.

  • Add an excess of TFA (typically 20-50% v/v) at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as its trifluoroacetate salt.

  • Filter the solid and wash with diethyl ether.

  • The free base can be obtained by neutralization with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extraction with an organic solvent.

G cluster_1 Decision Tree for Functionalization Start Start with N-Boc-2-(piperazin-1-yl)acetonitrile Q1 Desired Functionalization? Start->Q1 N_Func N-Functionalization Q1->N_Func Nitrogen C_Func C-H Functionalization Q1->C_Func Carbon Q2 Aryl or Alkyl Group? N_Func->Q2 CH_Aryl C-H Arylation (Photoredox Catalysis) C_Func->CH_Aryl Aryl N-Arylation (Buchwald-Hartwig) Q2->Aryl Aryl Alkyl N-Alkylation (Reductive Amination or with Alkyl Halide) Q2->Alkyl Alkyl Deprotect Deprotection (TFA or HCl) Aryl->Deprotect Alkyl->Deprotect CH_Aryl->Deprotect End Final Product Deprotect->End

Figure 2: Decision tree for selecting a functionalization method.

These protocols provide a foundation for the catalytic functionalization of this compound. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results.

Application Notes: The Strategic Use of 2-(Piperazin-1-yl)acetonitrile in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the rapid generation of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Parallel synthesis has emerged as a cornerstone of combinatorial chemistry, enabling the efficient production of large numbers of discrete compounds.[1] The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to modulate biological activity.[1][2] 2-(Piperazin-1-yl)acetonitrile is a versatile building block that combines the benefits of the piperazine ring with a reactive acetonitrile functional group, making it an ideal starting point for the construction of compound libraries aimed at a variety of biological targets. This document outlines the application of this compound in parallel synthesis workflows for the generation of novel chemical entities.

Core Utility in Parallel Synthesis

This compound offers two primary points of diversification, making it highly amenable to parallel synthesis. The secondary amine of the piperazine ring can be readily functionalized through a variety of reactions, including N-alkylation, acylation, and reductive amination.[2] Concurrently, the acetonitrile group provides a handle for further chemical transformations. This dual reactivity allows for the creation of extensive and diverse compound libraries from a single, readily available starting material.

Experimental Protocols: Parallel Synthesis of a Substituted Piperazine Library

This section details a generalized protocol for the parallel synthesis of a library of N-substituted this compound derivatives. The workflow is designed for a 96-well plate format, but can be adapted to other parallel synthesis equipment.

Materials and Equipment

  • This compound

  • A diverse library of alkyl halides (R-X) or carboxylic acids (R-COOH)

  • Acetonitrile (ACN), Dichloromethane (DCM), Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling agent

  • 96-well reaction blocks

  • Automated liquid handler (optional)

  • Parallel evaporator

  • LC-MS for analysis

Protocol 1: Parallel N-Alkylation

This protocol describes the reaction of this compound with a library of alkyl halides.

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of this compound in anhydrous DMF.

    • Prepare 0.6 M solutions of a diverse set of alkyl halides in anhydrous DMF in a 96-well plate format.

    • Prepare a 1.5 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 200 µL of the this compound stock solution (0.1 mmol).

    • Add 200 µL of the corresponding alkyl halide stock solution (0.12 mmol) to each well.

    • Add 100 µL of the DIPEA stock solution (0.15 mmol) to each well.

  • Reaction and Work-up:

    • Seal the reaction block and heat at 60 °C for 16 hours with shaking.

    • After cooling to room temperature, evaporate the solvent using a parallel evaporator.

    • Re-dissolve the residue in 500 µL of DCM.

    • Wash the organic layer with 500 µL of saturated aqueous NaHCO3 solution, followed by 500 µL of brine.

    • Evaporate the organic solvent to yield the crude product.

  • Analysis and Purification:

    • Dissolve the crude product in a suitable solvent (e.g., DMSO/Methanol) for LC-MS analysis to determine purity and confirm identity.

    • If necessary, purify the products using parallel preparative HPLC.

Protocol 2: Parallel N-Acylation

This protocol outlines the coupling of this compound with a library of carboxylic acids.

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of this compound in anhydrous DMF.

    • Prepare 0.5 M solutions of a diverse set of carboxylic acids in anhydrous DMF in a 96-well plate format.

    • Prepare a 0.5 M solution of HBTU in anhydrous DMF.

    • Prepare a 1.5 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block containing the carboxylic acid solutions (0.1 mmol), add 200 µL of the HBTU stock solution (0.1 mmol) and 134 µL of the DIPEA stock solution (0.2 mmol).

    • Allow the pre-activation to proceed for 15 minutes at room temperature.

    • Add 200 µL of the this compound stock solution (0.1 mmol) to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • Evaporate the solvent using a parallel evaporator.

    • Re-dissolve the residue in 500 µL of ethyl acetate.

    • Wash the organic layer with 500 µL of 1 M HCl, 500 µL of saturated aqueous NaHCO3 solution, and 500 µL of brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to yield the crude product.

  • Analysis and Purification:

    • Analyze the purity and identity of the products by LC-MS.

    • Purify using parallel preparative HPLC as required.

Data Presentation

The following table presents representative data for a library of 2-(4-(2-(arylthio)ethyl)piperazin-1-yl)acetonitrile derivatives, synthesized in a parallel fashion. While these compounds are not direct N-alkylation or N-acylation products of this compound, the data illustrates the typical yields and characterization of a library built around a substituted this compound core.[3]

Compound IDR Group (Aryl)Yield (%)[3]Molecular Formula
1 Phenyl90C₁₄H₁₉N₃S
2 4-Methylphenyl78C₁₅H₂₁N₃S
3 4-Bromophenyl86C₁₄H₁₈BrN₃S
4 4-Chlorophenyl87C₁₄H₁₈ClN₃S
5 3-Methylphenyl76C₁₅H₂₁N₃S
6 3-Bromophenyl86C₁₄H₁₈BrN₃S
7 Naphthalen-2-yl57C₁₈H₂₁N₃S
8 Pyridin-2-yl84C₁₃H₁₈N₄S
9 Benzo[d]thiazol-2-yl60C₁₅H₁₈N₄S₂

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the parallel synthesis workflow for generating a library of N-substituted this compound derivatives.

Parallel_Synthesis_Workflow cluster_reagents Starting Materials cluster_synthesis Parallel Synthesis cluster_processing Work-up & Purification cluster_analysis Analysis & Archiving Scaffold This compound (Scaffold) Reaction Parallel Reaction (96-well plate) Scaffold->Reaction Dispense BuildingBlocks Library of Building Blocks (R-X or R-COOH) BuildingBlocks->Reaction Dispense Workup Parallel Work-up (Liquid-Liquid Extraction) Reaction->Workup Transfer Purification Parallel Purification (Prep-HPLC) Workup->Purification Transfer Analysis QC Analysis (LC-MS) Purification->Analysis Transfer Library Compound Library (Final Products) Analysis->Library Archive

Caption: A flowchart illustrating the key stages of parallel synthesis.

Logical Relationship of Diversification

This diagram shows the logical relationship of how a diverse library is generated from the core scaffold.

Diversification_Strategy cluster_r1 R1 Diversity (N-Alkylation/Acylation) cluster_products Resulting Library Scaffold This compound P1 Product 1 Scaffold->P1 P2 Product 2 Scaffold->P2 P3 Product 3 Scaffold->P3 Pn ...Product n Scaffold->Pn R1_1 R1-X R1_1->P1 R1_2 R2-X R1_2->P2 R1_3 R3-X R1_3->P3 R1_n ...Rn-X R1_n->Pn

Caption: Diversification strategy for library synthesis.

References

Application Note: A General Protocol for the Acylation of 2-(Piperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, generalized protocol for the N-acylation of 2-(piperazin-1-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines the reaction of this compound with common acylating agents, such as acyl chlorides and acid anhydrides, under standard laboratory conditions. This document includes a step-by-step experimental procedure, a table of representative reaction parameters, and workflow diagrams to guide researchers in the successful synthesis of N-acylated this compound derivatives.

Introduction

The piperazine ring is a prevalent scaffold in medicinal chemistry, known for imparting favorable pharmacokinetic properties to drug molecules. The functionalization of the piperazine moiety is a critical step in the synthesis of a wide array of therapeutic agents. Acylation of the secondary amine in monosubstituted piperazines, such as this compound, is a fundamental transformation that allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This protocol provides a robust and adaptable method for this key synthetic step.

Chemical Reaction Scheme

The acylation of this compound proceeds via nucleophilic acyl substitution, where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of the acylating agent (an acyl chloride or acid anhydride). A base is typically employed to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction, driving the reaction to completion.

Caption: General reaction scheme for the acylation of this compound.

Experimental Protocol

This protocol describes a general procedure for the acylation of this compound. The specific acylating agent, base, solvent, and reaction conditions may be varied to optimize the yield for a particular substrate.

Materials:

  • This compound

  • Acylating agent (e.g., Acetyl chloride, Benzoyl chloride, Acetic anhydride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in an appropriate volume of anhydrous solvent (e.g., 10 mL per gram of substrate).

  • Addition of Base: Add the tertiary amine base (1.1 - 1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acylating agent (1.0 - 1.2 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired N-acylated this compound.

Data Presentation

The following table summarizes representative reaction conditions for the acylation of this compound with various acylating agents.

Disclaimer: The following data are illustrative and based on general knowledge of acylation reactions of similar piperazine derivatives. Specific yields and reaction times may vary and require optimization for each specific substrate and scale.

Acylating AgentMolar Ratio (Substrate:Agent:Base)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Acetyl Chloride1 : 1.1 : 1.2TEADCM0 to RT2 - 485 - 95
Benzoyl Chloride1 : 1.1 : 1.2TEADCM0 to RT4 - 880 - 90
Acetic Anhydride1 : 1.2 : 1.5DIPEAMeCNRT12 - 2475 - 85
Propionyl Chloride1 : 1.1 : 1.2TEATHF0 to RT3 - 682 - 92

Experimental Workflow

G start Start setup Dissolve this compound and base in anhydrous solvent start->setup add_reagent Add acylating agent dropwise at 0°C setup->add_reagent react Stir at room temperature (Monitor by TLC/LC-MS) add_reagent->react workup Aqueous work-up and extraction react->workup purify Column Chromatography workup->purify product Isolated Product purify->product end End product->end

Caption: Workflow for the acylation of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Acyl chlorides and acid anhydrides are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • Tertiary amine bases are flammable and have strong odors.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a comprehensive and adaptable protocol for the acylation of this compound. The detailed experimental procedure, along with the illustrative data and workflow diagrams, serves as a valuable resource for researchers engaged in the synthesis of novel piperazine-containing compounds for pharmaceutical and chemical research. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

Troubleshooting & Optimization

troubleshooting low yield in N-alkylation of 2-(Piperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 2-(piperazin-1-yl)acetonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of this compound, helping you diagnose and resolve problems leading to low product yield.

Issue 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired N-alkylated product. What are the potential causes and how can I resolve this?

Possible Causes and Solutions:

  • Poor Solubility of Reagents: If your starting materials, particularly the piperazine derivative or the base, are not fully dissolved in the chosen solvent, the reaction will be slow or may not proceed at all.

    • Solution: Switch to a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility.[1]

  • Insufficient Base Strength or Amount: The base is critical for deprotonating the piperazine nitrogen, making it nucleophilic. An inadequate amount or a weak base will result in poor conversion.

    • Solution: Employ a strong, non-nucleophilic base such as anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] Ensure you are using at least 1.5 to 2.0 equivalents of the base relative to the piperazine starting material.[1]

  • Low Reaction Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. Heating the reaction mixture to 60-80°C is a common practice.[1]

  • Inactive Catalyst (If Applicable): If your specific protocol involves a catalyst, its activity is paramount.

    • Solution: Ensure the use of a high-quality catalyst and maintain an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation through oxidation.

Issue 2: Formation of Di-alkylated Byproduct

Question: My reaction is producing a significant amount of the 1,4-di-substituted piperazine, leading to a low yield of my desired mono-substituted product. How can I improve selectivity?

Possible Causes and Solutions:

  • Incorrect Stoichiometry: Using an equimolar ratio or an excess of the alkylating agent will inevitably lead to di-alkylation, as both nitrogen atoms of the piperazine ring are reactive.

    • Solution 1: Excess Piperazine: A straightforward approach to favor mono-alkylation is to use a large excess of this compound relative to the alkylating agent.[1][2] This statistically increases the likelihood of the alkylating agent reacting with an un-substituted piperazine.

    • Solution 2: Controlled Addition: Add the alkylating agent slowly and dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the chance of a second alkylation event occurring on the already mono-alkylated product.[1]

  • Unprotected Piperazine: The inherent symmetry and reactivity of the piperazine ring make achieving mono-selectivity challenging without chemical modification.

    • Solution: For optimal control, consider using a mono-protected piperazine derivative, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing the alkylation to the other. The protecting group can be subsequently removed.[1]

Issue 3: Reaction Stalls or Incomplete Conversion

Question: My reaction starts but does not go to completion, leaving a significant amount of starting material. What could be the reason?

Possible Causes and Solutions:

  • Reversible Reaction Equilibrium: The reaction may be reversible, with the acid generated as a byproduct protonating the piperazine and inhibiting further reaction.

    • Solution: Ensure a sufficient amount of base is present to neutralize the acid byproduct and drive the reaction forward.[1]

  • Unstable Reactants or Products: The alkylating agent or the desired product might be degrading under the reaction conditions.

    • Solution: Lower the reaction temperature and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent product decomposition.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for the N-alkylation of piperazine derivatives?

A1: The two most common and effective methods are:

  • Direct Alkylation: This involves reacting the piperazine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. It is a widely used and straightforward technique.[1]

  • Reductive Amination: This is a two-step, one-pot process where the piperazine is first reacted with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced using a reducing agent like sodium triacetoxyborohydride (STAB) to yield the N-alkylated product. This method is particularly useful for preventing the formation of quaternary ammonium salts.[1]

Q2: How can I improve the work-up and purification of my N-alkylated piperazine product if it is highly water-soluble?

A2: The basic nature of piperazine derivatives can lead to the formation of salts, which are often water-soluble, complicating extraction.

  • Basification: After quenching the reaction, if your product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will deprotonate the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.

  • Column Chromatography Modifier: During purification by column chromatography on silica gel, which is acidic, peak tailing can be an issue. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.[2]

Q3: What are the recommended general starting conditions for the N-alkylation of this compound with an alkyl bromide?

A3: A good starting point would be to dissolve this compound and 2.0 equivalents of anhydrous potassium carbonate in anhydrous acetonitrile. Then, slowly add 1.1 equivalents of the alkyl bromide. Heat the mixture to 60-80°C and monitor the reaction by TLC or LC-MS.[1]

Data Presentation

The following tables summarize quantitative data for the N-alkylation of piperazine derivatives under various conditions, providing a reference for expected yields.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile

EntryBase (0.6 mmol)Solvent (1 mL)Temperature (°C)Time (h)Yield (%)
1Cs₂CO₃EtOH100390
2K₂CO₃EtOH100373
3Na₂CO₃EtOH100357
4KOHEtOH100335
5tBuOKEtOH100330
6Cs₂CO₃MeOH100375
7Cs₂CO₃DMF1003None
8Cs₂CO₃DMSO1003None
9Cs₂CO₃EtOH120388
10Cs₂CO₃80382
11Cs₂CO₃EtOH100687
12Cs₂CO₃EtOH100172

Data adapted from a study on a similar piperazine derivative, demonstrating the impact of base and solvent on yield.[3][4]

Table 2: Yields of N-Alkylated Piperazines Using a Mono-Protected Strategy

Alkylating Agent (R-Br)ProductYield (%)
n-Butyl bromideN-Butyl-N'-acetylpiperazine88
n-Hexyl bromideN-Hexyl-N'-acetylpiperazine69
n-Octyl bromideN-Octyl-N'-acetylpiperazine90
n-Dodecyl bromideN-Dodecyl-N'-acetylpiperazine87

These yields were obtained through the alkylation of N-acetylpiperazine followed by hydrolysis.[5]

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation

This protocol describes a general method for the mono-N-alkylation of a substituted piperazine with an alkyl bromide.

Materials:

  • This compound

  • Alkyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dried reaction flask, add this compound and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: N-Alkylation via a Mono-Protected Piperazine

This method utilizes a protected piperazine to ensure mono-alkylation.

Materials:

  • N-Boc-piperazine

  • Alkyl Bromide (1.25 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.25 eq)

  • Dry Tetrahydrofuran (THF)

Procedure:

Part A: Alkylation

  • To a mechanically stirred suspension of K₂CO₃ and N-Boc-piperazine in dry THF, add the alkyl bromide.

  • Reflux the reaction mixture overnight.

  • Cool the reaction to room temperature and remove the salts by filtration.

  • Concentrate the filtrate in vacuo to obtain the N-alkyl-N'-Boc-piperazine.

Part B: Deprotection

  • Dissolve the N-alkyl-N'-Boc-piperazine in a suitable solvent (e.g., dichloromethane).

  • Add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Remove the solvent and excess acid under reduced pressure to yield the mono-N-alkylated piperazine salt.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in N-Alkylation start Low Yield Observed check_sm Check Starting Materials (Purity, Stoichiometry) start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions Materials OK check_byproducts Analyze for Byproducts (e.g., Di-alkylation) check_conditions->check_byproducts Conditions OK solubility Poor Solubility? check_byproducts->solubility Analysis Done base Base Strength/Amount? solubility->base No solve_solubility Switch to Polar Aprotic Solvent (DMF, DMSO) solubility->solve_solubility Yes temperature Temperature Too Low? base->temperature No solve_base Use Stronger Base (Cs₂CO₃) / Increase Equivalents base->solve_base Yes selectivity Di-alkylation Observed? temperature->selectivity No solve_temp Increase Reaction Temperature (60-80°C) temperature->solve_temp Yes solve_selectivity Use Excess Piperazine or Slow Addition of Alkylating Agent selectivity->solve_selectivity Yes

Caption: Troubleshooting Decision Tree for N-Alkylation of Piperazine.

N_Alkylation_Pathway General N-Alkylation Reaction Pathway cluster_reactants Reactants cluster_products Products piperazine This compound deprotonation Deprotonation piperazine->deprotonation alkyl_halide Alkyl Halide (R-X) nucleophilic_attack Nucleophilic Attack (SN2) alkyl_halide->nucleophilic_attack base Base (e.g., K₂CO₃) base->deprotonation acid Conjugate Acid (KHCO₃) base->acid Neutralization deprotonation->nucleophilic_attack Activated Piperazine product N-Alkylated Product nucleophilic_attack->product salt Salt Byproduct (KX) nucleophilic_attack->salt

Caption: N-Alkylation Reaction Pathway.

References

preventing di-alkylation side reactions with 2-(Piperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Piperazin-1-yl)acetonitrile Alkylation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges during its alkylation, with a focus on preventing the common side reaction of di-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when alkylating this compound?

The main challenge arises from the symmetrical nature of the piperazine ring, which contains two reactive secondary amine groups. This often leads to a mixture of mono- and di-alkylated products, reducing the yield of the desired mono-substituted product and complicating purification.[1]

Q2: What are the principal strategies to achieve selective mono-alkylation of this compound?

Several key strategies can be employed to favor mono-alkylation:[2]

  • Use of a Protecting Group: This is the most reliable method, where one nitrogen atom is temporarily blocked.[2][3]

  • Control of Stoichiometry: Using a significant excess of this compound relative to the alkylating agent can statistically favor mono-alkylation.[1][2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps maintain a low concentration, reducing the likelihood of a second alkylation event.[2]

  • Use of Piperazine Salts: Employing a mono-protonated salt of this compound can decrease the nucleophilicity of the second nitrogen.[2]

  • Reductive Amination: This alternative to direct alkylation with alkyl halides involves reacting with an aldehyde or ketone, which can prevent the formation of quaternary ammonium salts.[2][3]

Q3: Which protecting groups are most suitable for the selective mono-alkylation of piperazine derivatives?

The most commonly used protecting groups for piperazine are the tert-Butoxycarbonyl (Boc) and Acetyl groups.[1][4] The Boc group is particularly popular due to its stability under many reaction conditions and its straightforward removal with acid.[3][5]

Q4: What are the recommended bases and solvents for direct N-alkylation?

Strong, non-nucleophilic bases like anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are generally preferred.[2] Solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are often used to ensure the reagents are fully dissolved.[1][2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: High Percentage of Di-Alkylated Byproduct
Potential Cause Troubleshooting Step
Incorrect Stoichiometry Use a larger excess of this compound (typically 3-5 equivalents) relative to the alkylating agent.[1]
Rapid Addition of Alkylating Agent Add the alkylating agent slowly and dropwise to the reaction mixture to maintain a low concentration.[2]
Unprotected Piperazine For optimal selectivity, utilize a mono-protected derivative like N-Boc-2-(piperazin-1-yl)acetonitrile.[2]
High Reaction Temperature Lower the reaction temperature to decrease the rate of the second alkylation.
Issue 2: Low or No Reaction Conversion
Potential Cause Troubleshooting Step
Poor Solubility of Reagents Switch to a more polar aprotic solvent like DMF to ensure all reactants are fully dissolved.[2]
Insufficient Base Ensure at least 1.5-2.0 equivalents of a suitable base (e.g., K₂CO₃) are used to neutralize the acid byproduct.[2]
Inactive Alkylating Agent Verify the purity and reactivity of your alkylating agent. Consider using a more reactive halide (e.g., iodide instead of bromide).
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Issue 3: Difficulty in Removing the Protecting Group
Potential Cause Troubleshooting Step
Incomplete Deprotection (Boc group) Use a stronger acid or increase the reaction time. A common method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[5]
Product Degradation during Deprotection If the product is acid-sensitive, consider a different protecting group that can be removed under neutral or basic conditions.

Experimental Protocols

Protocol 1: Mono-N-Alkylation Using Excess this compound

This protocol favors mono-alkylation by using a stoichiometric excess of the starting piperazine derivative.

Materials:

  • This compound (3.0 eq.)

  • Alkyl Halide (1.0 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve this compound and potassium carbonate in acetonitrile in a round-bottom flask.

  • Slowly add the alkyl halide to the mixture at room temperature with stirring.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the solids and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or an acidic wash to remove the excess starting material.[5]

Protocol 2: Mono-N-Alkylation via a Mono-Boc Protected Intermediate

This is a highly effective method for ensuring selective mono-alkylation.[1]

Step 1: Synthesis of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate (N-Boc-2-(piperazin-1-yl)acetonitrile)

  • Dissolve this compound (2.0 eq.) in dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq.) in DCM to the piperazine solution over 2-3 hours at room temperature.[5]

  • Stir the reaction for 20-24 hours.

  • Evaporate the solvent and purify the mono-Boc protected product by column chromatography or extraction.

Step 2: Alkylation of the Mono-Boc Protected Intermediate

  • Dissolve the purified N-Boc-2-(piperazin-1-yl)acetonitrile (1.0 eq.) and a base (e.g., K₂CO₃, 1.5 eq.) in an anhydrous aprotic solvent like ACN or DMF.[1]

  • Add the alkyl halide (1.1 eq.) to the mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup and purify the N-alkylated-N'-Boc protected product.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified product from Step 2 in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.[5]

  • Stir at room temperature for 1-2 hours.

  • Evaporate the solvent and excess acid, then neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-alkylated product.[5]

Quantitative Data Summary

The following tables provide a summary of expected yields for different mono-alkylation strategies for piperazine derivatives.

Table 1: Comparison of Mono-Alkylation Strategies

StrategyAlkylating AgentTypical Yield of Mono-alkylated ProductReference
Excess Piperazine (4 eq.)Benzyl Bromide60-75%[3]
Mono-Boc Protected PiperazineVarious Alkyl Halides>90% (alkylation step)[3]
Mono-protonated Piperazine Saltp-tert-Butylbenzyl chloride83%[1]
Reductive AminationAldehydes/KetonesGenerally high, avoids over-alkylation[2][3]

Table 2: Effect of Base and Solvent on Direct Alkylation of N-Boc-Piperazine

Alkyl HalideBaseSolventTemperature (°C)Yield (%)
Ethyl BromideK₂CO₃AcetonitrileReflux~85%
Propyl IodideCs₂CO₃DMF80>90%
Benzyl BromideK₂CO₃Acetonitrile60~92%

Visualizations

G cluster_0 Direct Alkylation Pathway start This compound mono_product Mono-alkylated Product start->mono_product + R-X, Base alkylating_agent Alkyl Halide (R-X) base Base (e.g., K₂CO₃) di_product Di-alkylated Byproduct mono_product->di_product + R-X, Base (Side Reaction)

Caption: Direct alkylation pathway of this compound.

G cluster_1 Troubleshooting Workflow for High Di-Alkylation start High Di-alkylation Observed check_stoichiometry Check Stoichiometry start->check_stoichiometry check_addition_rate Check Addition Rate of Alkylating Agent check_stoichiometry->check_addition_rate > 3 eq. piperazine increase_piperazine Increase Excess of Piperazine Derivative check_stoichiometry->increase_piperazine < 3 eq. piperazine use_protecting_group Consider Using a Protecting Group check_addition_rate->use_protecting_group Addition was slow slow_addition Add Alkylating Agent Dropwise check_addition_rate->slow_addition Addition was rapid mono_boc_synthesis Synthesize Mono-Boc Intermediate use_protecting_group->mono_boc_synthesis success Improved Mono-selectivity increase_piperazine->success slow_addition->success mono_boc_synthesis->success G cluster_2 Mono-Alkylation Workflow using a Protecting Group start Start: This compound protection Step 1: Protection + (Boc)₂O start->protection mono_boc N-Boc Protected Intermediate protection->mono_boc alkylation Step 2: Alkylation + R-X, Base mono_boc->alkylation protected_product N-Alkyl-N'-Boc Product alkylation->protected_product deprotection Step 3: Deprotection + TFA protected_product->deprotection final_product Final Mono-alkylated Product deprotection->final_product

References

Technical Support Center: Optimizing Reactions of 2-(Piperazin-1-yl)acetonitrile with Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-alkylation of 2-(Piperazin-1-yl)acetonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my mono-alkylated product low, and how can I improve it?

Answer: Low yields in the mono-alkylation of piperazine derivatives are a frequent challenge. The primary causes include the formation of di-alkylated byproducts, incomplete reactions, and product loss during work-up.

Potential Causes & Troubleshooting Steps:

  • Di-alkylation: The presence of two reactive nitrogen atoms in the piperazine ring can lead to the formation of a di-substituted product.[1][2]

    • Solution 1: Stoichiometry Control: Use a large excess of this compound (typically 5-10 equivalents) relative to the alkyl halide. This statistically favors the reaction of the alkyl halide with an unreacted piperazine molecule.[3]

    • Solution 2: Use of Protecting Groups: A more controlled approach involves using a mono-protected piperazine derivative. For instance, reacting this compound with Boc-anhydride to protect one of the nitrogen atoms ensures that alkylation occurs at the desired position. The protecting group can be subsequently removed.[1][2]

    • Solution 3: Slow Addition of Alkyl Halide: Adding the alkylating agent slowly and at a low temperature can help to control the reaction rate and minimize di-alkylation.[3]

  • Incomplete Reaction: The reaction may not proceed to completion.

    • Solution 1: Increase Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] Consider refluxing the reaction mixture.[2][4]

    • Solution 2: Optimize Solvent: If reagents are not fully dissolved, the reaction will be slow. Switch to a more polar aprotic solvent like DMF to improve solubility.[1]

    • Solution 3: Ensure Effective Basification: The reaction generates an acid byproduct (HX) that needs to be neutralized for the reaction to proceed. Ensure a sufficient amount of a suitable base is present.[1]

  • Product Loss During Work-up: The product may be lost during the extraction phase.

    • Solution: pH Adjustment: The mono-alkylated product can be protonated and highly water-soluble. Before extraction, basify the aqueous layer to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will deprotonate the product, making it more soluble in organic solvents.[1][2]

Question 2: My final product is highly water-soluble and difficult to extract. What is happening?

Answer: High water solubility of the product is a common issue and is often due to the formation of a protonated salt of your product or the formation of a quaternary ammonium salt from double alkylation on the same nitrogen atom.[1][2]

  • Troubleshooting Steps:

    • Check the pH of the Aqueous Layer: Before extraction, ensure the aqueous layer is strongly basic (pH 9.5-12) to convert the product to its free base form, which is more soluble in organic solvents.[1]

    • Analyze for Quaternary Salt Formation: If basification does not improve extraction, you may have formed a quaternary ammonium salt. This can happen if the newly substituted nitrogen is further alkylated. Consider using techniques like reverse-phase chromatography for purification if the product is a quaternary salt. To avoid this in future reactions, consider using a mono-protected starting material or milder reaction conditions.[2]

Question 3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired mono-alkylated product?

Answer: The formation of multiple products is typically due to a lack of selectivity between the two nitrogen atoms of the piperazine ring, leading to di-alkylation.

  • Strategies to Enhance Mono-alkylation Selectivity:

    • Stoichiometric Control: As mentioned previously, using a large excess of the piperazine starting material is the simplest method to favor mono-alkylation.[3]

    • Protecting Groups: The most reliable method is to use a mono-protected piperazine. The use of N-Boc-piperazine is a widely accepted strategy.[1][2] Other protecting groups like N-formyl or N-acetyl can also be employed.[2][4]

    • In Situ Salt Formation: One of the nitrogen atoms can be selectively protected by protonation. By preparing a monopiperazinium salt in situ, you can direct the alkylation to the free nitrogen.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for the N-alkylation of this compound?

A1: The most common and effective method is direct alkylation with an alkyl halide (such as alkyl bromide or iodide) in the presence of a base.[1] To ensure mono-selectivity, using a mono-protected derivative of this compound is highly recommended.[2]

Q2: What are the recommended reaction conditions (solvent, base, temperature)?

A2: The optimal conditions can vary depending on the specific alkyl halide used. However, a good starting point is:

  • Solvent: Acetonitrile or DMF are commonly used. DMF is particularly useful if the solubility of the reagents is an issue.[1] Ethanol is also a viable solvent.[5]

  • Base: Potassium carbonate (K₂CO₃) is a common and effective base.[2][3] Other bases like triethylamine (Et₃N) or diisopropylethylamine (DIEA) can also be used.[6]

  • Temperature: The reaction is often performed at room temperature or heated to reflux to ensure completion.[3][4] Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal temperature and reaction time.

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the starting material and the formation of the product.

Q4: What is the best way to purify the final product?

A4: After an aqueous work-up, the crude product can be purified by column chromatography on silica gel.[3] The choice of eluent will depend on the polarity of your product. A mixture of petroleum ether and ethyl acetate is a common starting point for eluent systems.[7]

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution in Piperazine Alkylation

Molar Ratio (Piperazine Derivative : Alkyl Halide)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low
10 : 1Very HighTrace

Note: Yields are generalized and will vary based on specific substrates and reaction conditions.[3]

Table 2: Common Solvents and Bases for N-Alkylation of Piperazines

SolventBaseTypical TemperatureNotes
Acetonitrile (ACN)K₂CO₃Room Temp. to RefluxGood general-purpose solvent.[3]
Dimethylformamide (DMF)K₂CO₃, Et₃NRoom Temp. to 80 °CUse when solubility of reagents is low.[1]
Ethanol (EtOH)Et₃NRefluxA protic solvent option.[5]
Dichloromethane (DCM)Et₃NRoom Temp.Often used for reactions with protected piperazines.[2]
PyridineNone (acts as solvent and base)RefluxCan be used but may complicate work-up.[2]

Experimental Protocols

Protocol 1: Mono-N-alkylation using Excess this compound

This protocol favors mono-alkylation by using a large excess of the piperazine starting material.

  • Materials:

    • This compound (5-10 mmol, 5-10 eq.)

    • Alkyl halide (1 mmol, 1 eq.)

    • Potassium carbonate (2 mmol, 2 eq.)

    • Acetonitrile (20 mL)

  • Procedure:

    • To a solution of this compound in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the mono-alkylated product.[3]

Protocol 2: Alkylation of Mono-Boc-Protected this compound

This protocol provides a more controlled synthesis of the mono-alkylated product.

  • Materials:

    • Mono-Boc-protected this compound (1 eq.)

    • Alkyl halide (1.0-1.2 eq.)

    • Potassium carbonate (1.5-2.0 eq.)

    • Acetonitrile or DMF

  • Procedure:

    • Dissolve the mono-Boc-protected this compound in acetonitrile or DMF.

    • Add potassium carbonate to the solution.

    • Add the desired alkyl halide to the mixture.

    • Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter off the base and evaporate the solvent.

    • The crude product can then be purified by column chromatography. The Boc protecting group can be removed in a subsequent step using acidic conditions (e.g., TFA in DCM).[4]

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of Mono-substituted Product q1 Significant Di-substitution Observed? start->q1 s1 Stoichiometry Issue q1->s1 Yes q2 Incomplete Reaction? q1->q2 No sol1 Increase Piperazine Excess (5-10 eq.) s1->sol1 sol2 Use Mono-protected Piperazine (e.g., Boc) s1->sol2 s2 Suboptimal Reaction Conditions q2->s2 Yes q3 Product Lost During Work-up? q2->q3 No sol3 Increase Temperature s2->sol3 sol4 Use a More Polar Solvent (e.g., DMF) s2->sol4 sol5 Check Base Stoichiometry s2->sol5 s3 Product is in Aqueous Layer q3->s3 Yes sol6 Basify Aqueous Layer to pH 9.5-12 s3->sol6

Caption: Troubleshooting workflow for low mono-substitution yield.

Experimental_Workflow start Start: Reaction Setup step1 1. Dissolve this compound and Base in Solvent start->step1 step2 2. Slow Addition of Alkyl Halide step1->step2 step3 3. Stir at Appropriate Temperature step2->step3 monitoring 4. Monitor by TLC/LC-MS step3->monitoring monitoring->step3 Incomplete workup 5. Reaction Work-up monitoring->workup Reaction Complete step4 Filter to Remove Salts workup->step4 step5 Concentrate Filtrate step4->step5 purification 6. Purification step5->purification step6 Column Chromatography purification->step6 product Isolated Mono-alkylated Product step6->product

Caption: Generalized experimental workflow for N-alkylation.

References

managing solubility issues of 2-(Piperazin-1-yl)acetonitrile derivatives during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during the workup and purification of 2-(piperazin-1-yl)acetonitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative exhibiting poor solubility in standard organic solvents during workup?

A1: The piperazine ring in your compound has two nitrogen atoms, making it basic. In a neutral or acidic state, these nitrogens can become protonated, forming salts that are highly polar and thus more soluble in aqueous media than in many common non-polar organic solvents. The solubility is heavily dependent on the pH of the solution.

Q2: My compound is stuck in the aqueous layer during liquid-liquid extraction. How can I move it into the organic layer?

A2: To extract your basic compound into an organic solvent, you need to neutralize its charge. Add a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to the aqueous solution to raise the pH.[1] This deprotonates the piperazine nitrogens, making the derivative a neutral "free base" which is less soluble in water and more soluble in organic solvents like chloroform, dichloromethane, or ethyl acetate.[1]

Q3: How can I improve the aqueous solubility of my derivative to remove organic impurities?

A3: To increase aqueous solubility for a "wash" step, you can perform the opposite of the procedure in Q2. By adding an acid (e.g., dilute HCl) to your organic solution containing the derivative, you can protonate the piperazine moiety, forming a salt. This salt will preferentially dissolve in the aqueous layer, leaving non-basic organic impurities behind in the organic layer. The simplest way to obtain the piperazine derivative from the aqueous solution is to evaporate the solvent from an acidic solution, which will likely yield the dihydrochloride hydrate salt.[1]

Q4: I've isolated my product, but it's an oil instead of a solid. What are the next steps?

A4: "Oiling out" is a common issue. Here are a few strategies to induce crystallization:

  • Solvent Change: Try dissolving the oil in a minimal amount of a good solvent (e.g., methanol, acetone) and then slowly add a poor solvent (e.g., water, hexane, diethyl ether) until turbidity appears.[1][2] Let it stand to crystallize.

  • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of solid product from a previous batch, add a tiny crystal to the oil to act as a seed.

  • Salt Formation: Converting the free base into a salt, such as a hydrochloride or citrate, often yields a stable, crystalline solid with a sharp melting point.[2][3]

Q5: What are the most effective methods for enhancing the solubility of piperazine derivatives for biological assays if standard methods fail?

A5: If simple salt formation is insufficient, several advanced strategies can be employed. These include creating a nanosuspension to increase the surface area for dissolution, co-crystallization with a suitable co-former, or complexation with cyclodextrins, which can encapsulate the poorly soluble drug.[3]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Extraction Efficiency

This guide helps when your target compound shows low recovery after liquid-liquid extraction due to solubility issues.

G cluster_0 Troubleshooting Workflow: Poor Extraction Recovery start Problem: Low yield after liquid-liquid extraction check_pH Is the aqueous layer pH adjusted correctly? start->check_pH adjust_base Basify aqueous layer (pH > 10) with NaOH to generate free base check_pH->adjust_base No check_solvent Is the organic solvent optimal? check_pH->check_solvent Yes extract_org Extract with an appropriate organic solvent (e.g., DCM, Chloroform) adjust_base->extract_org end_node Combine organic extracts, dry, and concentrate extract_org->end_node change_solvent Switch to a more polar solvent (e.g., Ethyl Acetate) or use a co-solvent like isopropanol check_solvent->change_solvent No emulsion Is an emulsion forming? check_solvent->emulsion Yes change_solvent->extract_org break_emulsion Add brine (sat. NaCl) to break the emulsion emulsion->break_emulsion Yes emulsion->end_node No break_emulsion->extract_org

Caption: Workflow for diagnosing and solving poor extraction yields.

Guide 2: pH-Dependent Solubility Relationship

Understanding the relationship between pH and the ionization state of your piperazine derivative is crucial for controlling its solubility.

Caption: Relationship between pH and the solubility characteristics.

Data Presentation

Table 1: Qualitative Solubility of Piperazine Free Base in Common Lab Solvents
Solvent ClassExamplesExpected SolubilityWorkup Application
WaterH₂OVery SolubleUsed for washing/extraction when in salt form.[1]
Polar ProticEthanol, Methanol, IsopropanolSolubleRecrystallization, co-solvent for extraction.[1][4]
Polar AproticAcetonitrile, DMSO, DMFGenerally SolubleReaction solvent, difficult to remove in workup.[3]
HalogenatedDichloromethane (DCM), ChloroformSolubleExcellent for extracting the free base.[1]
EthersDiethyl Ether, Tetrahydrofuran (THF)Insoluble to Sparingly SolubleUsed as an anti-solvent to induce precipitation.[1]
HydrocarbonsHexane, TolueneInsolubleUsed as an anti-solvent for precipitation.
Table 2: Common Acidic Counterions for Salt Formation to Improve Aqueous Solubility
CounterionAcid UsedTypical Characteristics of the Salt
HydrochlorideHydrochloric AcidOften forms highly crystalline, stable solids. Very common choice.[3]
SulfateSulfuric AcidCan also produce stable crystalline salts.[3]
MesylateMethanesulfonic AcidTends to have good crystallinity and solubility.[3]
CitrateCitric AcidOften used in pharmaceuticals; can form crystalline solids.[2]
AcetateAcetic AcidMay be less crystalline than hydrochloride salts.[2]

Experimental Protocols

Protocol 1: General Acid-Base Extraction Workflow

This protocol is designed to isolate a this compound derivative from a crude reaction mixture.

G cluster_0 Experimental Workflow: Purification via Extraction start 1. Dissolve crude product in organic solvent (e.g., EtOAc) wash_acid 2. Wash with dilute acid (e.g., 1M HCl) (Product moves to aqueous layer) start->wash_acid separate_layers1 3. Separate layers. Discard organic layer (contains neutral impurities) wash_acid->separate_layers1 basify 4. Basify aqueous layer with strong base (e.g., 6M NaOH) to pH > 10 separate_layers1->basify extract_product 5. Extract product back into fresh organic solvent (e.g., DCM) x3 basify->extract_product combine_dry 6. Combine organic layers, wash with brine, dry over Na2SO4, and filter extract_product->combine_dry concentrate 7. Concentrate under reduced pressure to yield purified free base combine_dry->concentrate

Caption: Step-by-step workflow for acid-base extraction.

Protocol 2: Salt Formation (Hydrochloride Salt)

Objective: To convert an oily or poorly soluble free base into a stable, solid hydrochloride salt for easier handling and improved aqueous solubility.

Materials:

  • Purified this compound derivative (free base)

  • Anhydrous diethyl ether or ethyl acetate

  • 2M HCl in diethyl ether (or other suitable solvent)

  • Glassware (flask, magnetic stirrer)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolve the purified free base in a minimum amount of anhydrous diethyl ether or ethyl acetate.

  • While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise.

  • A precipitate (the hydrochloride salt) should form immediately or after a short period. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry for 30-60 minutes at room temperature to ensure complete salt formation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any excess acid or unreacted starting material.

  • Dry the resulting solid under vacuum to obtain the pure hydrochloride salt.

Protocol 3: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent or buffer.[3]

Materials:

  • Solid piperazine derivative

  • Selected solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Add an excess amount of the solid compound to a sealed glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).[3]

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.[3]

  • After incubation, allow the vials to stand for a short period to let the excess solid settle.

  • Centrifuge the vials to further pellet the undissolved solid.[3]

  • Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining microparticles.[3]

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method. This concentration represents the equilibrium solubility.[3]

References

identification of common impurities in 2-(Piperazin-1-yl)acetonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for the synthesis of 2-(Piperazin-1-yl)acetonitrile, addressing common challenges and frequently asked questions. The primary focus is on the identification and mitigation of common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the direct N-alkylation of piperazine with chloroacetonitrile. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Q2: What is the primary impurity observed in this reaction?

A2: The most significant and commonly encountered impurity is the di-substituted by-product, 1,4-bis(cyanomethyl)piperazine . This impurity arises from the reaction of a second molecule of chloroacetonitrile with the remaining secondary amine of the desired monosubstituted product.

Q3: Are there other potential impurities to be aware of?

A3: Besides the di-substituted product, other potential impurities can include unreacted starting materials (piperazine and chloroacetonitrile) and products from side reactions involving any solvents or catalysts used. If formaldehyde is present as a contaminant in any of the reagents, it can react with piperazine to form various condensation products.

Q4: How can I minimize the formation of the di-substituted impurity?

A4: Several strategies can be employed to favor the formation of the desired mono-alkylated product:

  • Molar Ratio of Reactants: Using a significant excess of piperazine relative to chloroacetonitrile increases the statistical probability that a chloroacetonitrile molecule will react with an unsubstituted piperazine.

  • Slow Addition of Alkylating Agent: Adding the chloroacetonitrile to the reaction mixture slowly and in a controlled manner helps to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation event on the already substituted piperazine.

  • Use of a Mono-protected Piperazine: Employing a mono-protected piperazine, such as N-Boc-piperazine, allows for selective alkylation on the unprotected nitrogen. The protecting group can then be removed in a subsequent step. This method offers the most control over the reaction but adds extra steps to the synthesis.

Q5: What analytical techniques are suitable for monitoring the reaction and identifying impurities?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for monitoring the progress of the reaction and quantifying the product and impurities. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for the identification and structural characterization of unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the structural elucidation of the final product and any isolated impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of 1,4-bis(cyanomethyl)piperazine impurity detected. The molar ratio of piperazine to chloroacetonitrile is too low.Increase the molar excess of piperazine. Ratios of 3:1 to 5:1 (piperazine:chloroacetonitrile) are often effective.
The addition of chloroacetonitrile was too rapid.Add the chloroacetonitrile dropwise or via a syringe pump over an extended period to maintain a low concentration in the reaction mixture.
The reaction temperature is too high, favoring di-substitution.Conduct the reaction at a lower temperature. Monitor the reaction progress to find the optimal balance between reaction rate and selectivity.
Presence of unreacted piperazine in the final product. Insufficient chloroacetonitrile was used, or the reaction did not go to completion.Ensure the correct stoichiometry is used. Monitor the reaction by HPLC and extend the reaction time if necessary.
Inefficient work-up and purification.Optimize the purification process. This may involve adjusting the pH during extraction or using a different chromatographic method.
An unknown peak is observed in the HPLC chromatogram. A side reaction may have occurred due to reactive solvents or contaminants.Use high-purity, inert solvents. Ensure all glassware is clean and dry. Characterize the unknown impurity using LC-MS and NMR to understand its origin.
Degradation of the product or starting materials.Check the stability of the starting materials and the product under the reaction and work-up conditions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Impurity Formation and Mitigation Workflow

Impurity_Troubleshooting start Start Synthesis reaction Reaction: Piperazine + Chloroacetonitrile start->reaction analysis Analyze Product Mixture (e.g., by HPLC) reaction->analysis high_di_sub High Level of 1,4-bis(cyanomethyl)piperazine? analysis->high_di_sub Check Impurity Profile unreacted_pip Significant Unreacted Piperazine? high_di_sub->unreacted_pip No sol_ratio Increase Piperazine: Chloroacetonitrile Ratio high_di_sub->sol_ratio Yes sol_addition Slow Addition of Chloroacetonitrile high_di_sub->sol_addition sol_temp Lower Reaction Temperature high_di_sub->sol_temp unknown_peak Unknown Impurity Detected? unreacted_pip->unknown_peak No sol_stoich Verify Stoichiometry & Extend Reaction Time unreacted_pip->sol_stoich Yes sol_purify Optimize Purification Protocol unreacted_pip->sol_purify success Product Meets Purity Specs unknown_peak->success No sol_characterize Characterize Impurity (LC-MS, NMR) unknown_peak->sol_characterize Yes sol_ratio->reaction sol_addition->reaction sol_temp->reaction sol_stoich->reaction sol_purify->analysis sol_reagents Check Reagent/Solvent Purity sol_characterize->sol_reagents sol_reagents->reaction

Technical Support Center: Purification of Basic Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals encountering challenges in the purification of basic piperazine-containing compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to facilitate smoother and more efficient laboratory work.

Troubleshooting Guides

Guide 1: Addressing Poor Peak Shape in Chromatography

Poor peak shape, particularly peak tailing, is a frequent obstacle in the chromatographic purification of basic piperazine compounds. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Significant peak tailing or fronting is observed during HPLC or flash chromatography.

// Normal Phase Branch np_label [label="Normal Phase\n(e.g., Silica Gel)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; np_cause [label="Cause: Strong interaction of\nbasic piperazine with\nacidic silanol groups.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; np_solution1 [label="Add Basic Modifier to\nMobile Phase\n(e.g., 0.1-1% TEA or NH3 in MeOH)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; np_solution2 [label="Use Alternative\nStationary Phase\n(e.g., Alumina or\nAmine-Deactivated Silica)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

check_phase -> np_label [label="Normal Phase"]; np_label -> np_cause; np_cause -> np_solution1; np_cause -> np_solution2;

// Reverse Phase Branch rp_label [label="Reverse Phase\n(e.g., C18)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; rp_cause [label="Cause: Interaction with\nresidual acidic silanol\ngroups on the stationary phase.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; rp_solution1 [label="Add Acidic Modifier to\nMobile Phase\n(e.g., 0.1% TFA or Formic Acid)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; rp_solution2 [label="Use a High pH Stable\nColumn and Basic\nMobile Phase (pH > 7.5)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; rp_solution3 [label="Consider Mixed-Mode\nChromatography", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

check_phase -> rp_label [label="Reverse Phase"]; rp_label -> rp_cause; rp_cause -> rp_solution1; rp_cause -> rp_solution2; rp_cause -> rp_solution3;

end_node [label="Improved Peak Shape", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; np_solution1 -> end_node; np_solution2 -> end_node; rp_solution1 -> end_node; rp_solution2 -> end_node; rp_solution3 -> end_node; } A troubleshooting workflow for poor peak shape in chromatography.

Parameter Recommendation for Normal Phase (Silica Gel) Recommendation for Reverse Phase (e.g., C18)
Mobile Phase Additive Add a basic modifier like 0.1-1% triethylamine (TEA) or a 7N ammonia solution in methanol to the eluent.[1]Add an acidic modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid to protonate the piperazine.[1][2] Alternatively, use a basic mobile phase (pH > 7.5) with a pH-stable column.[3][4]
Stationary Phase Consider using a less acidic stationary phase like basic or neutral alumina, or amine-deactivated silica gel.[1]Use a column with high carbon loading and end-capping.[4] Consider mixed-mode columns that combine reversed-phase and ion-exchange properties.[5][6][7][8][9]
Sample Load Avoid overloading the column, as this can exacerbate tailing.[10][11]Dilute the sample or reduce the injection volume.[10][11]
Guide 2: Managing Low Compound Recovery

Low recovery of the target piperazine compound during purification can be a significant issue. This guide outlines potential causes and their solutions.

Problem: The yield of the purified piperazine compound is significantly lower than expected.

// Extraction Branch extraction_label [label="Liquid-Liquid Extraction", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; extraction_cause [label="Cause: Incorrect pH of\nthe aqueous phase.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; extraction_solution [label="Adjust aqueous pH to >9 to ensure the piperazine is in its free base form for extraction into an organic solvent.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

check_step -> extraction_label [label="Extraction"]; extraction_label -> extraction_cause; extraction_cause -> extraction_solution;

// Chromatography Branch chromatography_label [label="Column Chromatography", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; chromatography_cause [label="Cause: Irreversible binding to the stationary phase.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; chromatography_solution [label="Implement solutions from the 'Poor Peak Shape' guide, such as adding a basic modifier (for normal phase) or using an alternative stationary phase.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

check_step -> chromatography_label [label="Chromatography"]; chromatography_label -> chromatography_cause; chromatography_cause -> chromatography_solution;

// Crystallization Branch crystallization_label [label="Crystallization", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; crystallization_cause [label="Cause: Product precipitated and was unintentionally discarded during workup.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; crystallization_solution [label="Carefully check all filtered solids and precipitates for the desired product. Wash precipitates with a suitable solvent to recover any trapped compound.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

check_step -> crystallization_label [label="Crystallization"]; crystallization_label -> crystallization_cause; crystallization_cause -> crystallization_solution;

end_node [label="Improved Recovery", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; extraction_solution -> end_node; chromatography_solution -> end_node; crystallization_solution -> end_node; } A decision tree for troubleshooting low compound recovery.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying piperazine-containing compounds?

A1: The main difficulties arise from the physicochemical properties of the piperazine moiety.[2] These include:

  • High Basicity and Polarity: The two nitrogen atoms make these compounds highly polar and basic, which can lead to strong interactions with acidic stationary phases like silica gel, causing peak tailing and poor separation.[2]

  • Hygroscopicity: Piperazine and its derivatives often absorb moisture from the air, which can complicate handling, weighing, and analysis.[2]

  • Salt Formation: These compounds readily form salts, which can sometimes be advantageous for purification but can also lead to challenges in isolating the free base.[2]

  • Co-precipitation of Impurities: Structurally similar impurities can co-precipitate with the desired product, making purification by crystallization difficult.[2]

Q2: My piperazine compound is an oil and difficult to handle. How can I solidify it?

A2: A common and effective method to solidify an oily free base is to convert it into a salt, such as a hydrochloride salt.[12] This is typically achieved by dissolving the oil in a suitable organic solvent (e.g., diethyl ether, isopropanol) and adding a solution of HCl in a compatible solvent. The resulting salt often precipitates as a solid that can be collected by filtration and further purified by recrystallization.[12]

Q3: How can I remove water from my hygroscopic piperazine compound?

A3: Several methods can be employed to remove water from hygroscopic piperazine-containing compounds:

  • Azeotropic Distillation: This involves adding a solvent like toluene that forms a low-boiling azeotrope with water, which is then removed by distillation.[2]

  • Drying under High Vacuum: Lyophilization (freeze-drying) or using a vacuum oven at an elevated temperature (if the compound is thermally stable) can be effective.[2]

  • Use of Drying Agents: For solutions, anhydrous drying agents like sodium sulfate or magnesium sulfate can be used.[2]

Q4: What are good starting solvent systems for column chromatography of N-substituted piperazines on silica gel?

A4: A mixture of a non-polar and a polar solvent is a good starting point. Common choices include:

  • Hexanes/Ethyl Acetate[12]

  • Dichloromethane/Methanol[12]

  • Petroleum Ether/Ethyl Acetate[12]

The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve an Rf value for the product between 0.2 and 0.4.[12] For basic compounds, adding a small amount of a basic modifier like triethylamine to the eluent can improve separation.[12]

Q5: What is mixed-mode chromatography, and how can it help in purifying piperazine compounds?

A5: Mixed-mode chromatography utilizes a stationary phase with multiple functionalities, often combining reversed-phase and ion-exchange characteristics.[5][6] This can be highly beneficial for purifying basic compounds like piperazines as it offers alternative selectivity and can lead to improved peak shapes and retention of these often polar and ionizable molecules without the need for ion-pairing reagents.[5][6][7][8][9]

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Normal Phase)

This protocol outlines a general procedure for purifying a basic piperazine-containing compound using silica gel column chromatography.

G start Crude Piperazine Compound step1 1. TLC Analysis: Determine optimal eluent system (e.g., Hexanes/EtOAc + 0.5% TEA) to achieve product Rf of 0.2-0.4. start->step1 step2 2. Column Packing: Prepare a slurry of silica gel in the non-polar component of the eluent and pack the column. step1->step2 step3 3. Sample Loading: Dissolve crude product in a minimal amount of eluent or a stronger solvent and adsorb onto a small amount of silica. Load onto the top of the column. step2->step3 step4 4. Elution: Run the column with the optimized eluent system. A gradient elution may be used if necessary. step3->step4 step5 5. Fraction Collection & Analysis: Collect fractions and monitor by TLC to identify those containing the pure product. step4->step5 step6 6. Isolation: Combine the pure fractions and remove the solvent under reduced pressure. step5->step6 end_node Purified Piperazine Compound step6->end_node

Methodology:

  • Thin Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent.

    • Spot the solution on a TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol) to find an eluent that provides good separation of the product from impurities.[12]

    • For basic compounds, it is often beneficial to add 0.1-1% of a basic modifier like triethylamine or ammonia in methanol to the eluent.[12]

    • The ideal eluent should give the product an Rf value between 0.2 and 0.4.[12]

  • Column Preparation:

    • Prepare a slurry of silica gel in the non-polar solvent of the chosen eluent system.

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, for less soluble compounds, dissolve the product in a stronger solvent, add a small amount of silica gel, and evaporate the solvent to create a dry powder.

    • Carefully add the sample to the top of the packed silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized solvent system.

    • If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used to improve separation.[12]

    • Collect the eluent in a series of fractions.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Protocol 2: Recrystallization of a Piperazine Salt

This protocol details the purification of a solid piperazine compound, often as a hydrochloride salt, through recrystallization.

Methodology:

  • Solvent Selection:

    • The choice of solvent is critical and depends on the specific compound.

    • Commonly used solvents for piperazine derivatives include ethanol, isopropanol, or solvent pairs like methanol/water or acetone/water.[12]

    • An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

    • Test small amounts of the crude solid in various solvents to find the optimal one.[13]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Gently heat the mixture while stirring until the solid is completely dissolved.[13]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of the compound will decrease, and crystals will begin to form.[12][13]

    • To maximize the yield of crystals, further cool the flask in an ice bath.[12][13]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[12][13]

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[13]

    • Dry the purified crystals under vacuum to remove any residual solvent.[13]

References

strategies to improve the regioselectivity of reactions with 2-(Piperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Piperazin-1-yl)acetonitrile

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the regioselectivity of reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the reactive sites of this compound and what causes regioselectivity issues?

A1: this compound possesses two distinct nitrogen atoms within its piperazine ring, designated as N1 and N4.

  • N1: This nitrogen is directly attached to the electron-withdrawing acetonitrile group (-CH₂CN). This significantly reduces its nucleophilicity.

  • N4: This nitrogen is a secondary amine and is the more nucleophilic and basic site on the molecule.

Consequently, in most electrophilic substitution reactions, the reaction preferentially occurs at the N4 position under kinetic control. However, achieving exclusive selectivity can be challenging, and reaction conditions can influence the formation of N1-substituted or di-substituted products.

Q2: How can I selectively achieve mono-alkylation at the N4 position?

A2: Selective mono-alkylation at the N4 position is generally favored due to its higher nucleophilicity. To enhance this selectivity, consider the following strategies:

  • Control of Stoichiometry: Using a slight excess of this compound relative to the alkylating agent can minimize di-alkylation.[1]

  • Slow Addition of Electrophile: Adding the alkylating agent dropwise at a low temperature helps to maintain a low concentration of the electrophile, further favoring mono-alkylation at the more reactive N4 site.[1]

  • Choice of Base and Solvent: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often sufficient to facilitate the reaction without promoting side reactions. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are suitable for these reactions.

Q3: Is it possible to achieve selective substitution at the N1 position?

A3: Selective substitution at the N1 position is challenging due to its lower nucleophilicity. However, it can be achieved through a protection-deprotection strategy:

  • Protection of N4: The more nucleophilic N4 nitrogen can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[2] This is a reliable method to block reactivity at N4.[1]

  • Reaction at N1: With the N4 position blocked, the electrophilic substitution can be directed to the N1 nitrogen. This may require more forcing reaction conditions (e.g., stronger base, higher temperature) due to the reduced nucleophilicity of N1.

  • Deprotection of N4: The protecting group is subsequently removed to yield the N1-substituted product. Boc groups, for instance, can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[3]

Q4: I am observing a mixture of N1 and N4 substituted products. How can I troubleshoot this?

A4: A mixture of products indicates a lack of regioselectivity. The following troubleshooting guide can help you diagnose and resolve the issue.

Troubleshooting Guide: Poor Regioselectivity

IssuePotential CauseRecommended Solution
Mixture of N1 and N4 Products Reaction conditions are favoring both kinetic and thermodynamic pathways.To favor the kinetic product (N4-substituted) , use lower temperatures and shorter reaction times.[4][5] To favor the thermodynamic product (potentially N1-substituted under certain conditions) , higher temperatures and longer reaction times may be necessary, though this can also lead to side products.[4][6]
Steric hindrance of the electrophile is not sufficient to differentiate between the two nitrogen atoms.Use a bulkier electrophile to increase steric hindrance around the more accessible N4 position, which might paradoxically lead to some N1 substitution if the transition state for N4 is more sterically demanding.
The base used is too strong, leading to deprotonation at both nitrogens or side reactions.Use a milder base like K₂CO₃ or NaHCO₃. Strong bases like n-BuLi could lead to the formation of a dianion, potentially altering selectivity.[7]
Formation of Di-substituted Product Excess of the electrophile.Use a 1:1 or slight excess of the piperazine starting material.[1]
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Concentrated reaction mixture.Dilute the reaction mixture and add the electrophile slowly.

Experimental Protocols

Protocol 1: Selective N4-Alkylation (Kinetic Control)

This protocol describes a general procedure for the selective mono-alkylation of this compound at the N4 position.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide) (0.95 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to form a stirrable suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the alkyl halide (0.95 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 2: Selective N1-Alkylation via N4-Protection

This protocol outlines the steps for selective N1-alkylation using a Boc protecting group.

Part A: Protection of N4

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N4-Boc protected intermediate.

Part B: Alkylation of N1

  • Dissolve the N4-Boc protected intermediate (1.0 eq) in anhydrous DMF.

  • Add a stronger base such as sodium hydride (NaH) (1.2 eq) at 0 °C.

  • After stirring for 30 minutes, add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature or gentle heating until completion.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Part C: Deprotection of N4

  • Dissolve the purified N1-alkylated, N4-Boc protected compound in dichloromethane.

  • Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the final product with dichloromethane, dry the organic layer, and concentrate to yield the N1-substituted product.

Visual Guides

Logical Workflow for Regioselectivity Strategy

regioselectivity_workflow start Desired Product? n4_product N4-Substituted Product start->n4_product N4 n1_product N1-Substituted Product start->n1_product N1 strategy_n4 Employ Kinetic Control Strategy n4_product->strategy_n4 strategy_n1 Employ Protection/Deprotection Strategy n1_product->strategy_n1 conditions_n4 - Lower Temperature - Shorter Reaction Time - Mild Base - Slow Electrophile Addition strategy_n4->conditions_n4 conditions_n1 1. Protect N4 (e.g., Boc) 2. React at N1 3. Deprotect N4 strategy_n1->conditions_n1

Caption: A decision workflow for selecting the appropriate synthetic strategy based on the desired regiochemical outcome.

Competing Reaction Pathways

reaction_pathways reactant This compound + Electrophile (E+) n4_path Kinetic Pathway (Lower Activation Energy) reactant->n4_path Low Temp n1_path Thermodynamic/Protected Pathway (Higher Activation Energy) reactant->n1_path High Temp or N4-Protected product_n4 N4-Substituted Product (Kinetic Product) n4_path->product_n4 product_n1 N1-Substituted Product (Thermodynamic/Protected Product) n1_path->product_n1

Caption: Illustration of the competing reaction pathways for the electrophilic substitution of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Problem: Poor Regioselectivity check_product What is the major undesired product? start->check_product di_substituted Di-substituted Product check_product->di_substituted Di-substitution n1_n4_mixture Mixture of N1 and N4 check_product->n1_n4_mixture Mixture solution_di Reduce Electrophile Stoichiometry Lower Reaction Temperature Slow Addition di_substituted->solution_di solution_mixture For N4-Product: - Lower Temperature - Use Milder Base For N1-Product: - Use Protection Strategy n1_n4_mixture->solution_mixture

Caption: A decision tree to guide troubleshooting efforts in cases of poor regioselectivity.

References

Technical Support Center: Synthesis and Handling of Hygroscopic Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the challenges associated with the hygroscopic nature of piperazine and its derivatives during synthesis.

Frequently Asked Questions (FAQs)

Q1: What does it mean for a piperazine derivative to be hygroscopic?

A1: A hygroscopic substance, such as many piperazine derivatives, has a strong tendency to attract and absorb moisture from the surrounding atmosphere. Anhydrous piperazine is particularly known for being deliquescent, meaning it can absorb enough moisture to dissolve itself and form a liquid solution. This property can significantly alter the compound's physical and chemical characteristics, which can impact experimental accuracy and the stability of the final product.

Q2: How can the hygroscopic nature of my piperazine derivative affect my synthesis?

A2: Moisture absorption can introduce several critical issues in a laboratory setting:

  • Inaccurate Weighing: The measured weight of a hygroscopic compound will be inflated by the mass of the absorbed water, leading to significant errors in calculating concentrations for solutions and molar ratios in reactions.

  • Reaction Inhibition or Alteration: The presence of water can act as an unwanted nucleophile, react with sensitive reagents, or alter the reaction mechanism, leading to lower yields, unexpected byproducts, or complete reaction failure.

  • Physical State Alteration: Hygroscopic powders can become clumpy, sticky, or even liquefy, making them difficult to handle, transfer, and accurately dispense.[1]

  • Degradation: Absorbed water can promote the degradation of the piperazine derivative itself, especially during storage or under certain reaction conditions.

Q3: What are the best practices for storing hygroscopic piperazine derivatives?

A3: To minimize moisture uptake, hygroscopic piperazine compounds should be stored in a cool, dry, and well-ventilated area.[2] It is imperative to keep them in tightly sealed containers.[2][3] For enhanced protection, storage in a desiccator containing a suitable drying agent, such as silica gel, phosphorus pentoxide, or anhydrous calcium chloride, is highly recommended.[4][5] It is also advisable to store them away from incompatible materials like strong oxidizing agents and acids.[2]

Q4: How should I handle hygroscopic piperazine derivatives in the laboratory to minimize water absorption?

A4: When working with hygroscopic piperazine compounds, minimizing exposure to the atmosphere is key.[3] Whenever possible, manipulations should be carried out in a controlled environment with low humidity, such as a glove box or a dry room.[6][7] If a controlled environment is not available, work quickly and efficiently. Keep containers tightly sealed when not in use.[3] All glassware and equipment must be thoroughly dried before use, for instance, by oven-drying.[8] Avoid breathing on the sample, as exhaled breath contains moisture.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Inconsistent or non-reproducible experimental results. Inaccurate weighing of the piperazine derivative due to absorbed water.1. Dry the piperazine derivative in a vacuum oven at an appropriate temperature before use. 2. Handle the compound in a low-humidity environment (e.g., glove box). 3. Determine the water content of your sample using Karl Fischer titration before each experiment and adjust calculations accordingly.[2]
The piperazine derivative appears clumpy, sticky, or has turned into a liquid. Significant water absorption from the atmosphere.1. Transfer the compound to a desiccator to remove excess moisture.[2] 2. If the compound is intended for a non-aqueous reaction, consider drying it under vacuum.[2] 3. For future use, ensure storage in a tightly sealed container with a desiccant.[2][5]
Lower than expected yield in a reaction sensitive to water. The hygroscopic piperazine derivative introduced water into the reaction mixture.1. Ensure the piperazine derivative is thoroughly dried before use. 2. Use anhydrous solvents and reagents for the reaction. 3. Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).
Unexpected peaks appear in analytical chromatograms (e.g., HPLC, GC) over time. Degradation of the piperazine derivative, potentially accelerated by the presence of absorbed water.1. Store the compound under the recommended cool, dry, and sealed conditions.[2] 2. Prepare solutions fresh before use whenever possible.[2]
The melting point of the compound is lower and broader than the literature value for the anhydrous form. The compound has absorbed moisture and may be partially or fully hydrated. Anhydrous piperazine has a melting point of 109-111 °C, while its hexahydrate form melts at around 44 °C.[2]1. Dry the sample under vacuum and re-measure the melting point.[2] 2. Confirm the presence of water using an analytical technique like Karl Fischer titration or TGA.

Quantitative Data on Hygroscopicity

Hygroscopicity Classification (European Pharmacopoeia)

The classification is based on the percentage increase in mass after storage at 25°C and 80% relative humidity for 24 hours.

Classification Mass Increase (% w/w)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Illustrative Moisture Uptake Data for Piperazine Compounds

Compound Conditions Moisture Uptake (% w/w) Classification
Anhydrous Piperazine25°C, 80% RHHigh (deliquescent)Deliquescent
Piperazine CitrateAmbientCan form stable hydratesHygroscopic
Piperazine TartrateAmbientReported to be non-hygroscopicNon-hygroscopic
Sulfamethoxazole-Piperazine SaltAmbientAddresses moisture-related stability issues of piperazineVaries

Note: This data is illustrative. The actual hygroscopicity should be determined experimentally for each specific derivative and batch.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol outlines the steps for determining the water content of a hygroscopic piperazine derivative.

Materials:

  • Karl Fischer titrator (volumetric)

  • Anhydrous methanol or a specialized Karl Fischer solvent

  • Karl Fischer reagent (e.g., a two-component system with a titrant and a solvent)

  • Hygroscopic piperazine derivative sample

  • Airtight weighing vessel

  • Dry syringe or spatula

Procedure:

  • System Preparation: Ensure the Karl Fischer titrator is clean, dry, and the titration cell is sealed from atmospheric moisture.

  • Solvent Introduction: Add a suitable volume of anhydrous methanol or Karl Fischer solvent to the titration vessel.

  • Pre-Titration: Start the pre-titration process to neutralize any residual water in the solvent until a stable, dry baseline is achieved.

  • Sample Preparation: In a controlled environment (e.g., a glove box) or as quickly as possible, accurately weigh a suitable amount of the hygroscopic piperazine derivative into an airtight container.

  • Sample Introduction: Quickly introduce the weighed sample into the titration vessel. Ensure the vessel is sealed immediately to prevent the ingress of atmospheric moisture.

  • Titration: Start the titration. The Karl Fischer reagent is added automatically until all the water from the sample has been consumed.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its concentration. The result is typically expressed as a percentage or in parts per million (ppm).

  • Cleaning: After the analysis, clean the titration cell and electrodes according to the manufacturer's instructions.

Protocol 2: Moisture Content Analysis by Thermogravimetric Analysis (TGA)

This protocol describes how to measure the moisture content of a piperazine derivative by observing its mass loss upon heating.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., aluminum or platinum)

  • Hygroscopic piperazine derivative sample

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Instrument Setup: Turn on the TGA and the inert purge gas. Allow the instrument to stabilize.

  • Tare Sample Pan: Place an empty TGA sample pan on the balance and tare it.

  • Sample Loading: In a low-humidity environment, quickly weigh a small amount of the piperazine derivative (typically 5-10 mg) into the tared TGA sample pan.

  • Loading into TGA: Place the sample pan into the TGA furnace.

  • Experimental Setup: Program the TGA with the desired temperature profile. A typical method for moisture analysis involves heating the sample from ambient temperature to a temperature above the boiling point of water (e.g., 120°C) at a controlled rate (e.g., 10°C/min).

  • Run Analysis: Start the TGA run. The instrument will record the sample's mass as a function of temperature.

  • Data Analysis: The loss in mass observed in the temperature range corresponding to the evaporation of water is used to calculate the moisture content of the sample. This is typically represented as a step in the TGA thermogram.

Visualizations

experimental_workflow cluster_prep Sample Preparation & Handling cluster_analysis Water Content Analysis (Optional but Recommended) cluster_reaction Reaction Setup storage Store in Desiccator weighing Weigh Quickly or in Glove Box storage->weighing glassware Use Oven-Dried Glassware weighing->glassware kf Karl Fischer Titration weighing->kf tga Thermogravimetric Analysis (TGA) weighing->tga inert_atm Inert Atmosphere (N2/Ar) glassware->inert_atm reaction Perform Synthesis kf->reaction Adjust Stoichiometry tga->reaction Confirm Dryness anhydrous Use Anhydrous Solvents inert_atm->anhydrous anhydrous->reaction troubleshooting_flowchart cluster_yes Hygroscopic Compound Handling start Poor Reaction Yield or Reproducibility check_hygroscopic Is the piperazine derivative hygroscopic? start->check_hygroscopic check_storage Check Storage Conditions (Airtight, Desiccator) check_hygroscopic->check_storage Yes check_other Investigate Other Reaction Parameters (Solvent, Temperature, Other Reagents) check_hygroscopic->check_other No check_handling Review Handling Technique (Glove box, Speed) check_storage->check_handling dry_reagent Dry Reagent Before Use (Vacuum Oven) check_handling->dry_reagent quantify_water Quantify Water Content (Karl Fischer/TGA) dry_reagent->quantify_water adjust_stoichiometry Adjust Stoichiometry quantify_water->adjust_stoichiometry rerun_reaction Re-run Reaction with Corrected Procedure adjust_stoichiometry->rerun_reaction

References

Technical Support Center: Workup Procedures for 2-(Piperazin-1-yl)acetonitrile Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-(Piperazin-1-yl)acetonitrile from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I'm having trouble removing the unreacted this compound. What are its key properties to consider for a workup?

A1: this compound is a basic and relatively polar compound. Its basicity is due to the piperazine ring, which can be protonated in acidic conditions. This property is key to separating it from less basic or neutral products. Its polarity means it will have higher affinity for polar solvents.

Q2: How can I use liquid-liquid extraction to remove this compound?

A2: An acid-base extraction is the most effective method. By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic this compound will be protonated, forming a salt that is highly soluble in the aqueous phase and will be extracted from the organic layer. Your less basic product should remain in the organic phase. Remember to then wash the organic layer with brine to remove any residual water before drying and concentrating.

Q3: I performed an acidic wash, but I suspect some this compound remains. What should I do?

A3: There are a few possibilities. The acidic wash may not have been efficient enough. You can try another wash with fresh aqueous acid. Alternatively, the pH of the aqueous layer might not have been low enough to fully protonate the piperazine. Ensure the aqueous layer is acidic (pH < 2) after the extraction. If your product is stable to it, you can use a slightly more concentrated acid. If acidic washes are not completely effective, you may need to follow up with column chromatography.

Q4: My product is also somewhat basic and is being extracted into the acidic aqueous layer. What is an alternative approach?

A4: If your product has some basicity, you need a more selective purification method like column chromatography. Given that this compound is quite polar, it will have a strong affinity for a polar stationary phase like silica gel. You can elute your less polar product first with a less polar solvent system, and the unreacted starting material will remain on the column. You can then either increase the polarity of the eluent to wash it off or simply discard the silica with the bound impurity. Adding a small amount of a basic modifier like triethylamine to your eluent can sometimes improve the separation of basic compounds on silica gel.[1]

Q5: What are some recommended solvent systems for column chromatography to separate a less polar product from this compound?

A5: Good starting points for silica gel chromatography would be solvent systems like Dichloromethane/Methanol or Ethyl Acetate/Hexanes.[1] You would start with a low percentage of the more polar solvent (Methanol or Ethyl Acetate) and gradually increase the polarity to elute your product while leaving the more polar this compound on the column. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.

Q6: Can I use crystallization to remove this compound?

A6: Crystallization can be effective if your product is a solid and has significantly different solubility characteristics from this compound in a particular solvent system. This method is highly dependent on the specific properties of your product. You would need to find a solvent in which your product has good solubility at high temperatures and poor solubility at low temperatures, while this compound remains soluble at low temperatures.

Quantitative Data

Here is a summary of key physicochemical properties of this compound. Note that some of these values are predicted.

PropertyValueSource
Molecular Formula C₆H₁₁N₃-
Molecular Weight 125.17 g/mol -
Boiling Point 287.5 ± 15.0 °C (Predicted)[2]
Density 0.966 ± 0.06 g/cm³ (Predicted)[2]
pKa 8.50 ± 0.40 (Predicted)[2]
pKa of Piperazine (for comparison) pKa1: 9.73, pKa2: 5.35

Experimental Protocols

Protocol 1: Acidic Liquid-Liquid Extraction
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous hydrochloric acid (HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The top layer will be the organic phase (unless a halogenated solvent is used, in which case it will be the bottom layer), and the bottom layer will be the aqueous phase containing the protonated this compound.

  • Collection: Drain the aqueous layer.

  • Repeat (Optional): Repeat the acidic wash (steps 2-5) with a fresh portion of 1M HCl to ensure complete removal.

  • Neutralization and Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain your purified product.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system will show good separation between your product (higher Rf) and this compound (lower Rf). A good starting point is a mixture of dichloromethane and methanol.

  • Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dry silica onto the top of the column.

  • Elution: Begin eluting the column with the determined solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified product.

Visualizations

G Decision Workflow for Workup Procedure start Crude Reaction Mixture (Product + Unreacted this compound) is_product_acid_stable Is the product stable to acid? start->is_product_acid_stable acid_extraction Perform Acidic Liquid-Liquid Extraction (e.g., 1M HCl wash) is_product_acid_stable->acid_extraction Yes column_chromatography Perform Column Chromatography is_product_acid_stable->column_chromatography No check_purity1 Check Purity (TLC, LC-MS, NMR) acid_extraction->check_purity1 pure_product1 Pure Product check_purity1->pure_product1 Pure check_purity1->column_chromatography Impure check_purity2 Check Purity (TLC, LC-MS, NMR) column_chromatography->check_purity2 pure_product2 Pure Product check_purity2->pure_product2 Pure

Caption: Decision workflow for selecting a purification method.

G Experimental Workflow for Acidic Extraction start Dissolve crude mixture in organic solvent add_acid Add 1M HCl (aq) to separatory funnel start->add_acid shake Shake and vent add_acid->shake separate Separate layers shake->separate collect_org Collect organic layer separate->collect_org collect_aq Aqueous layer with protonated impurity (discard) separate->collect_aq wash_bicarb Wash organic layer with NaHCO3 (aq) collect_org->wash_bicarb wash_brine Wash organic layer with brine wash_bicarb->wash_brine dry Dry organic layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate under reduced pressure dry->concentrate product Purified Product concentrate->product

Caption: Workflow for acidic liquid-liquid extraction.

References

Technical Support Center: Optimization of Catalyst Loading for 2-(Piperazin-1-yl)acetonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of catalyst loading in the coupling reactions of 2-(Piperazin-1-yl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the coupling of this compound with aryl halides?

A1: For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. A loading of 2-3 mol% is often a reasonable starting point for new substrates. For less reactive aryl chlorides, a higher initial loading of around 5 mol% might be necessary to ensure the reaction proceeds.

Q2: Will increasing the catalyst loading always improve the reaction yield?

A2: Not necessarily. While a higher catalyst loading can increase the rate of a sluggish reaction, excessively high concentrations can lead to the formation of side products through reactions like homocoupling. Overly high catalyst concentrations can also lead to the formation of palladium black, which is a sign of catalyst decomposition. Optimization is key to finding the most efficient catalyst concentration that maximizes yield without promoting side reactions.

Q3: How does the choice of ligand affect the optimal catalyst loading?

A3: The ligand is critical as it stabilizes the active catalytic species and influences its reactivity. Bulky, electron-rich phosphine ligands, such as RuPhos or XPhos, can stabilize the palladium center, often allowing for lower catalyst loadings while maintaining high catalytic activity. The optimal palladium-to-ligand ratio is also a key parameter to consider during optimization.

Q4: What are the initial indicators that my catalyst loading might be suboptimal?

A4: Key indicators of suboptimal catalyst loading include low reaction yield, incomplete conversion of starting materials, and the formation of significant side products. Visual cues, such as the formation of palladium black, can also indicate catalyst decomposition, which may be related to the catalyst loading and reaction conditions.

Q5: Can the nitrile group of this compound interfere with the catalytic cycle?

A5: While the primary and secondary amines of the piperazine moiety are the main sites of reactivity and potential catalyst inhibition, the nitrile group is a potential coordinating group. Although less likely to be a primary cause of catalyst deactivation compared to the amine nitrogens, its presence could influence catalyst activity, especially at low catalyst loadings. If catalyst inhibition is suspected, the use of more sterically hindered ligands may be beneficial.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Catalyst Deactivation: The nitrogen atoms of the piperazine ring can coordinate to the palladium center, inhibiting catalytic activity.- Increase catalyst loading in increments (e.g., from 2 mol% to 5 mol%).- Switch to a more sterically hindered and electron-rich phosphine ligand (e.g., Buchwald-type ligands like XPhos, RuPhos).- Consider using a pre-formed palladium catalyst to ensure the active catalytic species is present from the start.
Inactive Catalyst: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to the active Pd(0) species.- Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.- Add a reducing agent if necessary, although many modern catalyst systems do not require this.
Inappropriate Base: The base is crucial for the catalytic cycle. A weak base may result in a slow or incomplete reaction.- If using a weaker base like K₂CO₃ or K₃PO₄, consider switching to a stronger base such as NaO-t-Bu or LHMDS. Be mindful of the functional group tolerance of your substrates with stronger bases.
Reaction Stalls After Initial Conversion Catalyst Degradation: The catalyst may not be stable under the reaction conditions for extended periods, especially at higher temperatures.- Instead of a single high loading, try adding the catalyst in portions over the course of the reaction.- Lower the reaction temperature and extend the reaction time.
Formation of Side Products (e.g., Homocoupling) Incorrect Catalyst to Ligand Ratio: An improper ratio can lead to undesired side reactions.- Screen different catalyst-to-ligand ratios (e.g., 1:1, 1:1.5, 1:2) to find the optimal balance for your specific reaction.
High Catalyst Concentration: Excessively high catalyst loading can promote side reactions.- If high yields are accompanied by significant side products, try systematically decreasing the catalyst loading.
Inconsistent Results Between Batches Variability in Reagent Purity: Trace impurities in starting materials, solvents, or base can poison the catalyst.- Ensure all reagents are of high purity and solvents are anhydrous and degassed.- Use a fresh bottle of base, as older bottles can absorb moisture.
Atmospheric Contamination: Oxygen can deactivate palladium catalysts.- Ensure your reaction setup is properly sealed and maintained under a positive pressure of an inert gas.

Data Presentation

The following tables provide representative data for the optimization of catalyst loading in a hypothetical Buchwald-Hartwig amination of this compound with 4-bromotoluene. This data is for illustrative purposes to guide experimental design.

Table 1: Effect of Catalyst Loading on Reaction Yield

EntryPd SourceCatalyst Loading (mol%)Ligand (RuPhos) (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃0.51.1NaO-t-BuToluene1001245
2Pd₂(dba)₃1.02.2NaO-t-BuToluene1001285
3Pd₂(dba)₃2.04.4NaO-t-BuToluene1001292
4Pd₂(dba)₃5.011.0NaO-t-BuToluene1001291

Table 2: Screening of Different Palladium Precatalysts and Ligands

EntryPd Precatalyst (2 mol%)Ligand (2.2 mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂XPhosNaO-t-BuDioxane1101288
2RuPhos Pd G3N/AK₃PO₄Toluene1001295
3PdCl₂(dtbpf)N/ACs₂CO₃THF801875
4[Pd(allyl)Cl]₂cataCXium ANaO-t-BuToluene1001290

Experimental Protocols

Protocol 1: General Procedure for Optimization of Catalyst Loading

This protocol provides a starting point for optimizing the palladium catalyst loading for the coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., RuPhos, XPhos)

  • Base (e.g., NaO-t-Bu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • Reaction Setup: In an array of oven-dried reaction vials under an inert atmosphere, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv), this compound (0.12 mmol, 1.2 equiv), and the base (e.g., NaO-t-Bu, 0.14 mmol, 1.4 equiv).

  • Catalyst/Ligand Addition: In separate vials, prepare stock solutions of the palladium source and the ligand in the reaction solvent. Add the appropriate volume of the stock solutions to each reaction vial to achieve the desired catalyst loading (e.g., 0.5, 1, 2, and 5 mol% Pd). Maintain a constant Pd:ligand ratio (e.g., 1:2.2) across all experiments.

  • Solvent Addition: Add the anhydrous, degassed solvent to each vial to reach the desired concentration (e.g., 0.1 M).

  • Reaction: Seal the vials and place them in a pre-heated heating block or oil bath at the desired temperature (e.g., 100 °C). Stir the reactions for a set time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, quench the reactions (e.g., with water or saturated aqueous NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Analyze the conversion and yield of each reaction by LC-MS or GC-MS using an internal standard to identify the optimal catalyst loading.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Coupling Reactions start Low or No Yield check_catalyst Is the catalyst system appropriate? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes increase_loading Increase catalyst loading (2-5 mol%) check_catalyst->increase_loading No check_reagents Are the reagents pure and inert? check_conditions->check_reagents Yes increase_temp Increase temperature (e.g., 100-120 °C) check_conditions->increase_temp No degas_solvents Ensure solvents are anhydrous and degassed check_reagents->degas_solvents No success Problem Solved check_reagents->success Yes change_ligand Use a more electron-rich, bulky ligand (e.g., RuPhos) increase_loading->change_ligand use_precatalyst Switch to a pre-formed Pd(0) catalyst change_ligand->use_precatalyst use_precatalyst->check_conditions change_base Screen different bases (e.g., NaO-t-Bu, K3PO4) increase_temp->change_base change_solvent Screen different solvents (e.g., Toluene, Dioxane) change_base->change_solvent change_solvent->check_reagents fresh_reagents Use fresh, high-purity reagents and base degas_solvents->fresh_reagents inert_atmosphere Verify a properly maintained inert atmosphere fresh_reagents->inert_atmosphere inert_atmosphere->success

Caption: Troubleshooting workflow for low-yield reactions.

Experimental_Workflow Catalyst Loading Optimization Workflow prep_vials Prepare oven-dried reaction vials under inert atmosphere add_solids Add aryl halide, this compound, and base prep_vials->add_solids prep_catalyst Prepare stock solutions of Pd source and ligand add_solids->prep_catalyst add_catalyst Add varying amounts of catalyst/ligand stock solutions prep_catalyst->add_catalyst add_solvent Add solvent to reach final concentration add_catalyst->add_solvent react Seal vials and heat with stirring for a set time add_solvent->react quench_extract Cool, quench, and extract the product react->quench_extract analyze Analyze yield by LC-MS or GC-MS quench_extract->analyze

Caption: Experimental workflow for optimizing catalyst loading.

Validation & Comparative

A Comparative Guide to 2-(Piperazin-1-yl)acetonitrile and Its Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of 2-(Piperazin-1-yl)acetonitrile and its key bioisosteres, supported by experimental data and detailed protocols.

The strategic modification of lead compounds is a cornerstone of modern drug discovery, aiming to optimize pharmacological and pharmacokinetic properties. A key scaffold, this compound, incorporates two functionalities ripe for bioisosteric replacement: the piperazine ring and the nitrile group. This guide provides an objective, data-driven comparison of these moieties with their common bioisosteres, offering insights into how these substitutions can address developability challenges and enhance drug-like properties.

The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that can be readily functionalized.[1] However, the piperazine moiety can also introduce metabolic liabilities, prompting the exploration of bioisosteres to fine-tune the characteristics of drug candidates.[1] Similarly, the nitrile group, while offering benefits such as metabolic stability and the ability to act as a hydrogen bond acceptor, can be replaced with other functional groups to modulate acidity, polarity, and target engagement.[2][3]

Comparative Analysis of Physicochemical Properties

The selection of a central scaffold in drug design is critically influenced by its physicochemical properties, which govern a molecule's solubility, permeability, and interactions with biological targets.[1] The following tables summarize key physicochemical parameters for the piperazine and nitrile moieties and several of their prominent bioisosteres.

Table 1: Comparison of Piperazine and Its Bioisosteres

CompoundStructurepKa1pKa2clogPAqueous Solubility
Piperazine9.735.35-1.50Freely soluble
Homopiperazine11.02 (predicted)--0.48Soluble
2,6-Diazaspiro[3.3]heptane---0.51-
2,5-Diazabicyclo[2.2.1]heptane---0.6-
Note: Data for some bioisosteres is not readily available in public sources and would require experimental determination.[1]

Table 2: Comparison of Nitrile and Its Bioisosteres

Functional GroupStructureTypical pKaKey Properties
Nitrile-C≡NN/AMetabolically stable, H-bond acceptor, can engage in polar interactions.[3][4]
Tetrazole~4.9Acidic, metabolically stable, can improve bioavailability and reduce side effects compared to carboxylic acids.[5]
1,2,4-OxadiazoleN/ACan act as a bioisostere for esters and amides, generally metabolically stable.
CarboxamideN/ACan act as both H-bond donor and acceptor, generally more polar than nitriles.

Impact on Pharmacokinetic and Pharmacological Profiles

Bioisosteric replacement is a powerful strategy to modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate and to enhance its pharmacological activity.

Pharmacokinetic Profile: Impact on ADME Properties

The replacement of a piperazine ring with a bioisostere can significantly alter a compound's ADME profile.[1] This strategy is often employed to address metabolic instability, a common challenge with piperazine-containing compounds.[1] For instance, the substitution of a piperazine ring with a spirodiamine analogue in the drug Olaparib was shown to beneficially affect its activity and reduce cytotoxicity.[1][6]

Similarly, replacing a nitrile group with a bioisostere like a tetrazole can improve pharmacokinetic properties.[5] Tetrazoles are often used as metabolically stable bioisosteres of carboxylic acids, offering better bioavailability and reduced side effects.[5]

Table 3: Comparative ADME and Pharmacological Properties

Moiety/BioisostereTypical Impact on Metabolic StabilityEffect on Permeability (PAMPA)Potential Impact on Target Affinity
Piperazine Moiety
PiperazineCan be susceptible to N-dealkylation and oxidation.Generally good due to high solubility.Can be optimized via substitution.
HomopiperazineMay alter metabolic profile, potentially increasing stability.[7]Similar to piperazine.Can alter vector positioning of substituents, impacting binding.[7]
DiazaspiroalkanesCan increase metabolic stability by introducing sp3 character.[8]May decrease permeability due to increased rigidity.Can provide novel vectors for substituent placement.
Nitrile Moiety
NitrileGenerally metabolically stable.[2]Can contribute to moderate permeability.Acts as a hydrogen bond acceptor.[2][3]
TetrazoleHigh metabolic stability.[5]Can decrease permeability due to increased acidity and polarity.Can act as a hydrogen bond acceptor and engage in ionic interactions.
1,2,4-OxadiazoleGenerally metabolically stable.Can modulate permeability depending on the overall molecular context.Can act as a hydrogen bond acceptor.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of this compound and its bioisosteres.

1. In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit a target kinase.

  • Reagent Preparation : Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the kinase and substrate to their final desired concentrations in the kinase buffer. Prepare a serial dilution of the test inhibitor in DMSO. Prepare ATP solution at the desired concentration (often at the Kₘ for the specific kinase) in kinase buffer.[9]

  • Assay Procedure : Add the kinase, substrate, and inhibitor to a 96- or 384-well plate. Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). Stop the reaction by adding a stop solution (e.g., EDTA).[9]

  • Detection : Follow the specific detection protocol for the chosen assay format (e.g., luminescence-based assays like Kinase-Glo® which measure the amount of ATP remaining).[9]

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.[9]

2. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay to predict passive membrane permeability.[10][11]

  • Membrane Preparation : An artificial membrane, typically a lipid-oil-lipid trilayer, is constructed in the pores of a porous filter plate.[10] A common lipid solution is 10% lecithin in dodecane.[10][12]

  • Assay Setup : A donor plate is placed on an acceptor plate. The acceptor wells are prefilled with buffer containing a small percentage of DMSO (e.g., 5%).[11][13] The test compound is added to the donor wells.[11]

  • Incubation : The "sandwich" of donor and acceptor plates is incubated at room temperature with constant shaking.[11]

  • Quantification : After incubation, the concentration of the compound in both the donor and acceptor wells is quantified, typically by LC-MS/MS.[11]

  • Data Analysis : The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor compartments and the incubation time.

3. In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[14][15]

  • Reaction Mixture : Prepare a reaction mixture containing human liver microsomes (HLM), NADPH (as a cofactor), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).[15][16]

  • Incubation : The reaction is initiated by adding the cofactor and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[17]

  • Reaction Quenching : The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]

  • Analysis : The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.[15]

  • Data Analysis : The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Visualizing Key Concepts and Workflows

Bioisosteric_Replacement cluster_piperazine Piperazine Bioisosteres cluster_nitrile Nitrile Bioisosteres Piperazine Piperazine Homopiperazine Homopiperazine Piperazine->Homopiperazine Replace Diazaspiroalkane Diazaspiroalkane Piperazine->Diazaspiroalkane Replace Nitrile Nitrile Tetrazole Tetrazole Nitrile->Tetrazole Replace Oxadiazole Oxadiazole Nitrile->Oxadiazole Replace This compound This compound This compound->Piperazine Isolate Piperazine Moiety This compound->Nitrile Isolate Nitrile Moiety

Caption: Bioisosteric replacement strategy for this compound.

Drug_Discovery_Workflow cluster_invitro In Vitro Assays Lead_Identification Lead_Identification Lead_Optimization Lead_Optimization Lead_Identification->Lead_Optimization SAR In_Vitro_Testing In_Vitro_Testing Lead_Optimization->In_Vitro_Testing Synthesize Analogs In_Vivo_Testing In_Vivo_Testing In_Vitro_Testing->In_Vivo_Testing Promising Results Target_Engagement Kinase Assay In_Vitro_Testing->Target_Engagement ADME_Properties PAMPA, HLM Stability In_Vitro_Testing->ADME_Properties Candidate_Selection Candidate_Selection In_Vivo_Testing->Candidate_Selection Target_Engagement->Lead_Optimization Feedback ADME_Properties->Lead_Optimization Feedback

Caption: A typical workflow for kinase inhibitor discovery and development.

Kinase_Signaling_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_A Target Kinase Receptor->Kinase_A Activates Substrate Substrate Kinase_A->Substrate Phosphorylates Phosphorylated_Substrate Substrate-P Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Inhibitor This compound Analog Inhibitor->Kinase_A Inhibits

Caption: A simplified kinase signaling pathway illustrating the point of intervention.

References

The Structure-Activity Relationship of 2-(Piperazin-1-yl)acetonitrile-Based ACAT Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial enzyme in cellular cholesterol metabolism, responsible for the esterification of cholesterol. Its inhibition is a promising therapeutic strategy for managing hypercholesterolemia and atherosclerosis. The 2-(piperazin-1-yl)acetonitrile scaffold has emerged as a promising core for the development of potent and selective ACAT-1 inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, supported by available data and detailed experimental methodologies.

Comparative Analysis of Inhibitory Potency

While a comprehensive quantitative SAR study for a series of this compound-based ACAT-1 inhibitors is not yet publicly available, the closely related acetamide analogue, K-604, offers significant insights into the structural requirements for potent inhibition. K-604 is a highly potent and selective ACAT-1 inhibitor, and its development highlights key structural features that contribute to its activity.

A recent study detailed the synthesis of a series of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, noting that they exhibit "good activities" as ACAT-1 inhibitors, though quantitative data were not provided.[1] The structural variations within this series provide a foundation for future quantitative SAR studies.

Below is a summary of the key compounds, including the benchmark inhibitor K-604 and the recently synthesized acetonitrile derivatives.

Compound IDCore ScaffoldR Group on Phenylthio MoietyACAT-1 IC50 (µM)ACAT-2 IC50 (µM)Selectivity (ACAT-2/ACAT-1)
K-604 [2][3]2-(Piperazin-1-yl)acetamideN/A (see structure)0.45102.85229
2a [1]This compoundHData not availableData not availableData not available
2b [1]This compound4-OCH3Data not availableData not availableData not available
2g [1]This compound4-FData not availableData not availableData not available
2h [1]This compound4-CF3Data not availableData not availableData not available
2j [4]This compound3-CH3Data not availableData not availableData not available
2k [4]This compound3-BrData not availableData not availableData not available
2l [4]This compound3-ClData not availableData not availableData not available
2m [4]This compound3-FData not availableData not availableData not available
2aa [4]This compoundBenzo[d]oxazol-2-ylData not availableData not availableData not available

Structure-Activity Relationship Insights

The development of K-604 from a less soluble predecessor underscores the critical role of the piperazine moiety in improving pharmacokinetic properties. The high potency and selectivity of K-604 suggest that the overall architecture, including the benzimidazole and pyridylacetamide groups, is well-suited for binding to the active site of ACAT-1.

For the this compound series, while quantitative data is lacking, the exploration of various substituents on the phenylthio ring allows for preliminary SAR observations. The synthesis of derivatives with electron-donating (e.g., -OCH3, -CH3) and electron-withdrawing (-F, -Cl, -Br, -CF3) groups, as well as heterocyclic systems (benzo[d]oxazol-2-yl), provides a diverse set of compounds for future biological evaluation. It is hypothesized that electronic and steric factors of the R group will significantly influence the inhibitory potency against ACAT-1.

SAR_Flowchart Logical Flow of SAR for Piperazine-based ACAT Inhibitors cluster_K604_Development K-604 Development cluster_Acetonitrile_Series This compound Series Predecessor Predecessor Compound (Poor Solubility) Modification Introduction of Piperazine Moiety Predecessor->Modification Structural Modification K604 K-604 (Improved Solubility & Potency) IC50 = 0.45 µM for ACAT-1 Core This compound Core Scaffold K604->Core Analogous Scaffold Modification->K604 Leads to Derivatives Synthesized Derivatives (Qualitatively 'Good Activity') Core->Derivatives Systematic Modification of R Group SAR_Hypothesis Future Quantitative SAR Studies (Impact of R group on IC50) Derivatives->SAR_Hypothesis Requires

Caption: Logical progression of SAR from K-604 to the analogous acetonitrile series.

Experimental Protocols

Synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles[1]

A mixture of the corresponding disulfide (0.1 mmol), 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC) (0.2 mmol), trimethylsilyl cyanide (TMSCN) (0.22 mmol), and cesium carbonate (Cs2CO3) (0.6 mmol) in ethanol (1 mL) is placed in a sealed tube. The reaction mixture is stirred at 100°C for 3 hours. After cooling to room temperature, the mixture is filtered, and the precipitate is washed with ethanol. The combined filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile derivative.

In Vitro ACAT-1 Inhibition Assay (Representative Protocol)

A common method to determine the inhibitory potential of compounds against ACAT-1 involves a microsomal-based assay using a radioactive substrate.

1. Preparation of Microsomes:

  • Human ACAT-1 expressed in a suitable cell line (e.g., Sf9 insect cells) is used as the enzyme source.

  • The cells are harvested and homogenized in a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing protease inhibitors).

  • The homogenate is centrifuged at a low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

  • The resulting supernatant is then ultracentrifuged (e.g., 100,000 x g) to pellet the microsomal fraction.

  • The microsomal pellet is resuspended in a suitable buffer and stored at -80°C until use.

2. ACAT Activity Assay:

  • The reaction mixture contains the microsomal fraction, bovine serum albumin (BSA), and varying concentrations of the test compound dissolved in a solvent like DMSO.

  • The mixture is pre-incubated at 37°C for a short period (e.g., 10 minutes).

  • The enzymatic reaction is initiated by the addition of the substrate, [1-14C]oleoyl-CoA.

  • The reaction is allowed to proceed at 37°C for a defined time (e.g., 10-30 minutes).

  • The reaction is terminated by the addition of a mixture of chloroform and methanol (2:1, v/v).

  • The lipids are extracted, and the cholesteryl oleate formed is separated by thin-layer chromatography (TLC).

  • The amount of radioactive cholesteryl oleate is quantified using a phosphorimager or by liquid scintillation counting.

  • The IC50 value, which is the concentration of the inhibitor that reduces ACAT-1 activity by 50%, is then calculated from the dose-response curve.

ACAT_Inhibition_Workflow Workflow for In Vitro ACAT-1 Inhibition Assay cluster_Enzyme_Prep Enzyme Preparation cluster_Assay Inhibition Assay Cell_Culture hACAT-1 Expressing Cells Homogenization Homogenization Cell_Culture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Microsomes Microsomal Fraction Centrifugation->Microsomes Reaction_Setup Reaction Mixture (Microsomes, BSA, Inhibitor) Microsomes->Reaction_Setup Add to Incubation Pre-incubation (37°C) Reaction_Setup->Incubation Reaction_Start Add [1-14C]oleoyl-CoA Incubation->Reaction_Start Reaction Incubation (37°C) Reaction_Start->Reaction Termination Stop Reaction Reaction->Termination Extraction Lipid Extraction Termination->Extraction Analysis TLC & Quantification Extraction->Analysis IC50 IC50 Determination Analysis->IC50

Caption: General experimental workflow for determining ACAT-1 inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel ACAT-1 inhibitors. The high potency and selectivity of the closely related acetamide analogue, K-604, strongly support the potential of this chemical class. While quantitative SAR data for the acetonitrile series is needed to guide further optimization, the synthesized derivatives provide a valuable platform for future biological evaluation. The experimental protocols outlined in this guide offer a standardized approach for researchers to assess the ACAT-1 inhibitory activity of new compounds based on this and related scaffolds. Further investigation into the quantitative SAR of the this compound series is warranted to unlock its full therapeutic potential.

References

Comparative Efficacy of 2-(Piperazin-1-yl)acetonitrile Derivatives as Hepatitis C Virus Entry Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of novel 2-(piperazin-1-yl)acetonitrile derivatives as inhibitors of the Hepatitis C Virus (HCV). The data presented herein is compiled from recent studies and is intended to inform researchers, scientists, and professionals in the field of drug development about the potential of this class of compounds as anti-HCV therapeutics. The focus is on their activity as entry inhibitors, a mechanism that offers a promising alternative to currently available direct-acting antivirals (DAAs).

Quantitative Efficacy Data

Recent research has identified a series of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile and 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives with potent anti-HCV activity.[1][2][3][4] A lead compound, designated L0909 , has demonstrated particularly high efficacy.[1][2] The inhibitory activities of these compounds are summarized in the table below.

Compound IDChemical ScaffoldEC50 (µM)Selectivity Index (SI)Target/Mechanism
L0909 2-((4-arylpiperazin-1-yl)methyl)benzonitrile0.022> 600HCV Entry Inhibitor
3d 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrileLow nanomolarNot ReportedHCV Entry Inhibitor
3h 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrileLow nanomolarNot ReportedHCV Entry Inhibitor
3i 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrileLow nanomolarNot ReportedHCV Entry Inhibitor

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Selectivity Index (SI): The ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A higher SI value indicates a more favorable safety profile.

The data indicates that L0909 is a highly potent inhibitor of HCV with an excellent selectivity index, suggesting low cytotoxicity at its effective concentration.[1][2] Furthermore, several derivatives from the 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile scaffold also exhibit potent activity in the low nanomolar range.[3][4] The primary mechanism of action for these compounds is the inhibition of viral entry into the host cell.[1][2][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the efficacy of the this compound derivatives.

1. HCV Cell-Based Assay (Jc1/Huh7.5 System)

This assay is used to determine the anti-HCV activity of the compounds in a cell culture system that recapitulates the full viral life cycle.

  • Cell Line: Human hepatoma cells (Huh7.5) that are highly permissive for HCV replication.

  • Virus: A cell culture-adapted HCV strain (Jc1), which is a chimera of two different HCV strains and is known for its robust replication.

  • Procedure:

    • Huh7.5 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then infected with the Jc1 virus at a specific multiplicity of infection (MOI).

    • Immediately following infection, the cells are treated with various concentrations of the test compounds.

    • The plates are incubated for a period of 48 to 72 hours to allow for viral replication and spread.

    • After the incubation period, the level of HCV replication is quantified. This is typically done by measuring the expression of an HCV protein (e.g., NS3 or Core) using an enzyme-linked immunosorbent assay (ELISA) or by quantifying viral RNA levels using real-time reverse transcription PCR (RT-qPCR).

    • The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

2. Cytotoxicity Assay (MTT Assay)

This assay is performed to assess the potential toxicity of the compounds to the host cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Huh7.5 cells are seeded in 96-well plates at the same density as in the antiviral assay.

    • The cells are treated with the same range of concentrations of the test compounds.

    • The plates are incubated for the same duration as the antiviral assay (e.g., 72 hours).

    • After incubation, the culture medium is removed, and a solution of MTT is added to each well.

    • The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

    • A solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The CC50 (half-maximal cytotoxic concentration) is calculated, representing the concentration of the compound that reduces cell viability by 50%.

Mechanism of Action: HCV Entry Inhibition

The this compound derivatives discussed in this guide have been identified as HCV entry inhibitors.[1][2][3][4] This class of antivirals prevents the virus from entering the host hepatocyte, which is the first and essential step in the HCV life cycle. Studies have suggested that these compounds may target the viral envelope glycoprotein E1.[3]

HCV_Entry_Inhibition cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space HCV Virion HCV Virion Receptors Host Cell Receptors HCV Virion->Receptors 1. Attachment & Binding Endosome Endosome Receptors->Endosome 2. Endocytosis Viral RNA Viral RNA Endosome->Viral RNA 3. Fusion & Uncoating Replication Replication Viral RNA->Replication 4. Replication Inhibitor This compound Derivatives Inhibitor->HCV Virion Targets Viral Envelope (E1)

Caption: Proposed mechanism of action for this compound derivatives as HCV entry inhibitors.

The diagram above illustrates the initial stages of the HCV life cycle and the point at which the this compound derivatives are believed to exert their inhibitory effect. By targeting the viral envelope, these compounds prevent the virus from successfully binding to and entering the host cell, thereby halting the infection before it can begin.

The following diagram illustrates a typical experimental workflow for screening and evaluating the efficacy of these antiviral compounds.

Experimental_Workflow cluster_assay_prep Assay Preparation cluster_infection_treatment Infection and Treatment cluster_incubation_analysis Incubation and Analysis cluster_data_analysis Data Analysis Cell_Seeding Seed Huh7.5 cells in 96-well plates Infection Infect cells with HCV (Jc1) Cell_Seeding->Infection Compound_Prep Prepare serial dilutions of test compounds Treatment Add compound dilutions to infected cells Compound_Prep->Treatment Infection->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Antiviral_Assay Quantify HCV replication (ELISA or RT-qPCR) Incubation->Antiviral_Assay Cytotoxicity_Assay Assess cell viability (MTT Assay) Incubation->Cytotoxicity_Assay EC50_Calc Calculate EC50 Antiviral_Assay->EC50_Calc CC50_Calc Calculate CC50 Cytotoxicity_Assay->CC50_Calc SI_Calc Calculate Selectivity Index (CC50 / EC50) EC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: Experimental workflow for determining the efficacy of HCV inhibitors.

References

A Comparative Guide to the Cellular Validation of 2-(Piperazin-1-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(piperazin-1-yl)acetonitrile scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. This guide provides a comparative overview of the performance of various derivatives in key cellular assays, supported by experimental data from published studies. We will delve into their anticancer, neuroprotective, and antimicrobial properties, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical backbone.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the biological activities of representative this compound derivatives and related piperazine compounds across different cellular assays.

Table 1: Anticancer Activity of Piperazine Derivatives
Compound IDDerivative ClassCancer Cell LineAssayActivity (IC50/GI50 in µM)Reference
C-4 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamideA-549 (Lung Carcinoma)Cytotoxicity33.20[1]
HCT-116 (Colon Cancer)Cytotoxicity11.33[1]
C-5 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamideA-549 (Lung Carcinoma)Cytotoxicity21.22[1]
HCT-116 (Colon Cancer)Cytotoxicity45.89[1]
C-14 (4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)ethanoneMIAPaCa-2 (Pancreatic Cancer)Cytotoxicity<1[1]
5d N-(2-(piperidine-1-yl)ethyl)benzamideAcetylcholinesterase InhibitionEnzyme Inhibition0.013[2]
4e 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dioneAcetylcholinesterase InhibitionEnzyme Inhibition0.0071[3]
4i 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dioneAcetylcholinesterase InhibitionEnzyme Inhibition0.0203[3]
Table 2: Neuroprotective and Neurotoxic Effects of Piperazine Derivatives
CompoundCell LineAssayEffectConcentrationReference
BenzylpiperazineSH-SY5Y (Human Neuroblastoma)Oxidative Stress, Mitochondrial Function, ApoptosisNeurotoxicNot specified[4]
BenzoylpiperazineSH-SY5Y (Human Neuroblastoma)Oxidative Stress, Mitochondrial Function, ApoptosisNeurotoxicNot specified[4]
LQFM180 Not applicable (in vivo)Forced Swimming TestAntidepressant-like18.8 mg/kg[5]
Table 3: Antimicrobial Activity of Piperazine Derivatives
Compound IDDerivative ClassBacterial StrainActivity (MIC in µg/mL)Reference
Q2 5-[4-(piperazin-1-yl)phenyl]-4H-1,2,4-triazole-3-thiol derivativeS. aureusGood activity at 100 µg/mL[6][7]
Q4 5-[4-(piperazin-1-yl)phenyl]-4H-1,2,4-triazole-3-thiol derivativeS. aureusGood activity at 100 µg/mL[6][7]
Q5 5-[4-(piperazin-1-yl)phenyl]-4H-1,2,4-triazole-3-thiol derivativeS. aureusGood activity at 100 µg/mL[6][7]
Compound 3k 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivativeL. monocytogenesMost potent of series[8]
Compound 5h 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl fluoroquinoloneP. aeruginosa (ciprofloxacin-resistant)16[9]
Compound 5k 7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl fluoroquinoloneP. aeruginosa (ciprofloxacin-resistant)16[9]

Experimental Protocols

Detailed methodologies for the key cellular assays are provided below.

Anticancer Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A-549, HCT-116, MIAPaCa-2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Neurotoxicity Assay in SH-SY5Y Cells
  • Cell Culture and Differentiation: Culture SH-SY5Y human neuroblastoma cells in a suitable medium. For differentiation into a more neuron-like phenotype, the medium can be supplemented with retinoic acid for several days.

  • Compound Exposure: Plate the differentiated or undifferentiated cells in 96-well plates. Expose the cells to various concentrations of the test compounds for 24 or 48 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Follow the protocol described above for the anticancer cytotoxicity assay.

    • Lactate Dehydrogenase (LDH) Assay: Measure the activity of LDH released into the culture medium from damaged cells as an indicator of cytotoxicity.

  • Mechanistic Studies:

    • Reactive Oxygen Species (ROS) Generation: Use fluorescent probes like DCFH-DA to measure intracellular ROS levels.

    • Mitochondrial Function: Assess mitochondrial membrane potential using dyes like JC-1 or TMRE.

    • Apoptosis: Detect apoptosis by measuring caspase-3/7 activity or using Annexin V/Propidium Iodide staining followed by flow cytometry.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This is determined by visual inspection of the wells.

  • Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound derivatives and a typical experimental workflow for their cellular validation.

G cluster_0 Anticancer Signaling Piperazine_Derivative Piperazine Derivative PI3K PI3K Piperazine_Derivative->PI3K Inhibition Caspase Caspase Activation Piperazine_Derivative->Caspase Induction AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase->Apoptosis

Caption: Potential anticancer signaling pathway modulated by piperazine derivatives.

G cluster_1 Neurotoxicity Pathway Piperazine_Derivative Piperazine Derivative ROS Reactive Oxygen Species (ROS) Piperazine_Derivative->ROS Induction Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Mitochondria->Bax Activation Bcl2 Bcl-2 Mitochondria->Bcl2 Inhibition Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis

Caption: A potential pathway for piperazine derivative-induced neurotoxicity.

G cluster_2 Cellular Assay Workflow Start Start: Compound Synthesis Cell_Culture Cell Culture (Cancer, Neuronal, Bacterial) Start->Cell_Culture Treatment Compound Treatment (Dose-Response) Cell_Culture->Treatment Assay Cellular Assays (MTT, LDH, MIC, etc.) Treatment->Assay Data_Collection Data Collection (e.g., Plate Reader) Assay->Data_Collection Data_Analysis Data Analysis (IC50, MIC determination) Data_Collection->Data_Analysis End End: Lead Identification Data_Analysis->End

Caption: General workflow for the validation of derivatives in cellular assays.

References

A Comparative Guide to the Synthesis of 2-(Piperazin-1-yl)acetonitrile: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(piperazin-1-yl)acetonitrile scaffold is a crucial building block in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The efficient and selective synthesis of this intermediate is therefore of significant interest. This guide provides a comparative analysis of common synthetic routes to this compound, offering an objective look at alternative reagents to the direct use of a pre-functionalized cyanomethylpiperazine. The comparison focuses on reaction efficiency, safety, and operational simplicity, supported by representative experimental data.

Introduction to Synthetic Strategies

The synthesis of this compound primarily involves the formation of a bond between a piperazine nitrogen and a cyanomethyl (-CH₂CN) group. The key challenge in this synthesis is achieving mono-substitution, as the presence of two reactive secondary amine groups in piperazine can easily lead to the formation of the undesired 1,4-bis(cyanomethyl)piperazine. This guide explores three distinct and widely applicable methods to control this selectivity and efficiently produce the target compound:

  • Direct Alkylation with a Haloacetonitrile: A classic and straightforward Sₙ2 reaction using an electrophilic cyanomethyl source.

  • Strecker-type (Mannich) Reaction: A one-pot, three-component reaction involving piperazine, formaldehyde, and a cyanide salt.

  • Modern Three-Component Reaction with TMSCN: A contemporary approach utilizing a less hazardous cyanide source, trimethylsilyl cyanide (TMSCN), in a Mannich-type condensation.

The following sections provide a detailed comparison of these methodologies, including quantitative data and full experimental protocols.

Comparative Analysis of Synthetic Methods

The choice of synthetic route to this compound depends on factors such as available starting materials, scale, safety requirements, and desired purity. Below is a summary of the performance of the three highlighted methods.

Data Presentation
MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
A: Direct Alkylation Piperazine, 2-Chloroacetonitrile, Piperazine DihydrochlorideEthanol651~75-85Readily available reagents, straightforward procedure.Chloroacetonitrile is lachrymatory and toxic, potential for di-substitution if not controlled.
B: Strecker-type Piperazine, Formaldehyde, Sodium CyanideWater, Methanol0 - 254~80-90High atom economy, inexpensive starting materials.Use of highly toxic sodium cyanide requires stringent safety protocols.
C: TMSCN Method Piperazine, Formaldehyde, Trimethylsilyl Cyanide (TMSCN)Methanol2512~85-95Higher yields, TMSCN is often considered safer to handle than alkali metal cyanides.TMSCN is moisture-sensitive and more expensive than simple cyanide salts.

Visualization of Synthetic Pathways

The diagram below illustrates the three distinct chemical pathways for the synthesis of this compound.

G cluster_start Starting Materials cluster_methods Synthetic Methods Piperazine Piperazine MethodA Method A: Direct Alkylation Piperazine->MethodA MethodB Method B: Strecker-type Reaction Piperazine->MethodB MethodC Method C: Modern 3-Component Reaction Piperazine->MethodC Formaldehyde Formaldehyde Formaldehyde->MethodB Formaldehyde->MethodC Chloroacetonitrile 2-Chloroacetonitrile Chloroacetonitrile->MethodA NaCN Sodium Cyanide (NaCN) NaCN->MethodB TMSCN Trimethylsilyl Cyanide (TMSCN) TMSCN->MethodC Product This compound MethodA->Product HCl elimination MethodB->Product One-pot condensation MethodC->Product One-pot condensation

Caption: Synthetic routes to this compound.

Experimental Protocols

Detailed methodologies for the three synthetic approaches are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagent purity.

Method A: Direct Alkylation with 2-Chloroacetonitrile

This method utilizes the in-situ formation of piperazine monohydrochloride to control selectivity and favor mono-alkylation, preventing the formation of the di-substituted byproduct.

Experimental Workflow

G A 1. Prepare Piperazine Monohydrochloride Solution B 2. Add 2-Chloroacetonitrile (dropwise) A->B C 3. Heat Reaction (65°C, 1h) B->C D 4. Isolate Product (Filtration & Extraction) C->D E 5. Purify (Distillation) D->E

Caption: Workflow for Direct Alkylation.

Procedure:

  • Preparation of Piperazine Monohydrochloride: In a 500 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine piperazine hexahydrate (48.6 g, 0.25 mol) and piperazine dihydrochloride (25.0 g, 0.25 mol) in absolute ethanol (100 mL). Warm the mixture to 65 °C with stirring until a clear solution is obtained. This solution contains approximately 0.5 mol of piperazine monohydrochloride.

  • Alkylation: To the warm solution, add 2-chloroacetonitrile (18.9 g, 0.25 mol) dropwise over 30 minutes with vigorous stirring. The reaction is exothermic, and a precipitate of piperazine dihydrochloride will begin to form.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 65 °C for an additional 1 hour.

  • Work-up: Cool the reaction mixture in an ice bath for 1 hour to ensure complete precipitation of piperazine dihydrochloride. Filter the solid by suction filtration and wash with two 25 mL portions of ice-cold absolute ethanol.

  • Isolation: Combine the filtrate and washings. Make the solution strongly alkaline (pH > 12) with a 50% aqueous sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.

Method B: Strecker-type (Mannich) Reaction with Sodium Cyanide

This one-pot, three-component reaction is a highly efficient method that proceeds through the in-situ formation of an iminium ion from piperazine and formaldehyde, which is then trapped by the cyanide nucleophile.

Experimental Workflow

G A 1. Prepare Piperazine/ Formaldehyde Mixture (0°C) B 2. Add NaCN Solution (dropwise, <5°C) A->B C 3. Stir at Room Temp (3h) B->C D 4. Isolate Product (Extraction) C->D E 5. Purify (Distillation) D->E

Caption: Workflow for Strecker-type Synthesis.

Procedure:

  • Initial Mixture: In a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place a solution of piperazine (86.1 g, 1.0 mol) in methanol (200 mL). Cool the solution to 0 °C in an ice-salt bath. To this, add aqueous formaldehyde (37% w/w, 81.0 g, 1.0 mol) while maintaining the temperature below 5 °C.

  • Addition of Cyanide: Prepare a solution of sodium cyanide (49.0 g, 1.0 mol) in water (100 mL) and add it dropwise to the piperazine-formaldehyde mixture over 2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Work-up: Add solid sodium chloride to the reaction mixture until saturation. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is purified by vacuum distillation to afford pure this compound.

Method C: Modern Three-Component Reaction with Trimethylsilyl Cyanide (TMSCN)

This method is a variation of the Strecker-type synthesis that employs trimethylsilyl cyanide (TMSCN) as the cyanide source. TMSCN is a volatile liquid that hydrolyzes to release HCN, but is often considered easier and safer to handle for precise additions than solid alkali metal cyanides.

Experimental Workflow

G A 1. Combine Piperazine & Formaldehyde in Methanol B 2. Add TMSCN (dropwise, 0°C) A->B C 3. Stir at Room Temp (12h) B->C D 4. Quench & Isolate (Extraction) C->D E 5. Purify (Distillation) D->E

Caption: Workflow for TMSCN Method.

Procedure:

  • Initial Mixture: To a solution of piperazine (8.61 g, 0.1 mol) in methanol (100 mL) in a 250 mL round-bottom flask, add aqueous formaldehyde (37% w/w, 8.1 g, 0.1 mol) at room temperature.

  • Addition of TMSCN: Cool the mixture to 0 °C in an ice bath. Add trimethylsilyl cyanide (TMSCN) (10.9 g, 0.11 mol) dropwise with stirring over 30 minutes.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Isolation and Purification: Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by vacuum distillation to give this compound.

Conclusion

The synthesis of this compound can be accomplished through several effective methods.

  • Direct alkylation is a robust and simple method, provided that measures are taken to control di-substitution, such as the in-situ formation of the monohydrochloride salt.

  • The Strecker-type (Mannich) reaction offers an economical and high-yielding one-pot procedure, though it necessitates stringent safety precautions due to the use of sodium or potassium cyanide.

  • The use of trimethylsilyl cyanide (TMSCN) represents a more modern alternative, often providing excellent yields and potentially offering safer handling characteristics compared to traditional cyanide salts, albeit at a higher reagent cost.

The selection of the optimal method will be guided by the specific needs of the researcher, balancing factors of cost, scale, safety, and efficiency. Each of the presented protocols offers a reliable pathway to this valuable synthetic intermediate.

head-to-head comparison of different protecting group strategies for 2-(Piperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the multistep synthesis of complex molecules incorporating the 2-(piperazin-1-yl)acetonitrile scaffold, the selective protection and deprotection of the secondary amine is a critical consideration. The piperazine N-H is a nucleophilic site that can interfere with desired reactions at other parts of the molecule. Choosing an appropriate protecting group is paramount to achieving high yields and purity. This guide provides an objective, data-driven comparison of three common protecting group strategies—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn)—for the N4 position of the piperazine ring.

At a Glance: Comparative Summary

The selection of an optimal protecting group depends on the desired stability towards various reaction conditions and the specific requirements for its removal. The following table summarizes the key characteristics of the Boc, Cbz, and Benzyl protecting groups in the context of this compound.

Protecting GroupProtection ReagentTypical Protection YieldDeprotection ConditionsStability
Boc Di-tert-butyl dicarbonate (Boc)₂OHigh (>90%)Strong Acid (TFA, HCl)Labile to strong acid; stable to base and hydrogenolysis.
Cbz Benzyl Chloroformate (Cbz-Cl)High (approx. 86-90%)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acid and base; labile to hydrogenolysis.
Benzyl (Bn) Benzyl Bromide (BnBr)Good (approx. 93-95%)Catalytic Hydrogenolysis (H₂, Pd/C)Generally stable; labile to hydrogenolysis and strong oxidizing agents.

tert-Butyloxycarbonyl (Boc) Group Strategy

The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its ease of introduction and its stability under basic, hydrogenolytic, and mildly acidic conditions. It is typically removed under strong acidic conditions.

Experimental Protocols

Protection: Synthesis of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic system of tert-butanol and water, is added di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 eq) and a base like triethylamine or sodium bicarbonate (1.5-2.0 eq). The reaction is typically stirred at room temperature for several hours. Upon completion, the product is isolated by extraction and purified by chromatography. While a specific yield for this reaction is not documented in readily available literature, similar protections on piperazine derivatives proceed in high yield, often exceeding 90%.[1][2]

Deprotection: Removal of the Boc Group

The Boc-protected piperazine (1.0 eq) is dissolved in a solvent such as dichloromethane or dioxane. The solution is cooled to 0 °C, and an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane (3-5 eq), is added.[3] The reaction is stirred at room temperature for 1-4 hours. The deprotected product is then typically isolated as its corresponding salt after removal of the solvent and excess acid under reduced pressure.[3] Alternatively, the free amine can be obtained by a basic workup.[3]

Data Summary: Boc Group
StepReagentsSolventTemperatureTimeTypical Yield
Protection (Boc)₂O, Base (e.g., Et₃N)DCM or t-BuOH/H₂ORoom Temp.2-12 h>90% (estimated)
Deprotection TFA or 4M HCl in DioxaneDCM or Dioxane0 °C to Room Temp.1-4 hHigh

Workflow Diagram: Boc Protection/Deprotection

Boc_Workflow cluster_protection Protection cluster_deprotection Deprotection Start This compound Reagent_P +(Boc)₂O, Base Start->Reagent_P Protected tert-butyl 4-(cyanomethyl) piperazine-1-carboxylate Reagent_P->Protected Reagent_D + Strong Acid (TFA or HCl) End This compound (as salt) Reagent_D->End Protected_Ref->Reagent_D

Workflow for Boc protection and deprotection.

Benzyloxycarbonyl (Cbz) Group Strategy

The Cbz group is a classic amine protecting group, valued for its stability in both acidic and basic conditions. Its primary mode of cleavage is through catalytic hydrogenolysis, which provides an orthogonal deprotection strategy to the acid-labile Boc group.

Experimental Protocols

Protection: Synthesis of benzyl 4-(cyanomethyl)piperazine-1-carboxylate

To a solution of (S)-tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate (10 mmol) in dichloromethane (15 mL) was added N,N-diisopropylethylamine (30 mmol). The solution was cooled to 0 °C, and benzyl chloroformate (Cbz-Cl) was added dropwise. The reaction was maintained at low temperature for 2 hours. After aqueous workup and extraction with dichloromethane, the crude product was purified by silica gel column chromatography to afford the di-protected piperazine. While this example starts from a pre-Boc-protected piperazine, direct Cbz protection of a secondary amine under Schotten-Baumann conditions (e.g., Cbz-Cl, NaHCO₃, THF/H₂O) is also a standard procedure, typically affording high yields.[4]

Deprotection: Removal of the Cbz Group

To a solution of the Cbz-protected compound (e.g., 15 µmol) in methanol (2 mL), 5% Palladium on carbon (Pd/C, ~30% by weight) is added. The mixture is stirred under a hydrogen atmosphere (typically balloon pressure) at room temperature or elevated temperatures (e.g., 60 °C) for several hours until the reaction is complete. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated in vacuo to yield the deprotected amine.[4]

Data Summary: Cbz Group
StepReagentsSolventTemperatureTimeTypical Yield
Protection Cbz-Cl, Base (e.g., DIPEA)Dichloromethane0 °C2 h86%
Deprotection H₂, Pd/C (5-10%)Methanol or EthanolRoom Temp. to 60 °C2-40 hHigh

Workflow Diagram: Cbz Protection/Deprotection

Cbz_Workflow cluster_protection Protection cluster_deprotection Deprotection Start This compound Reagent_P + Cbz-Cl, Base Start->Reagent_P Protected benzyl 4-(cyanomethyl) piperazine-1-carboxylate Reagent_P->Protected Reagent_D + H₂, Pd/C End This compound Reagent_D->End Protected_Ref->Reagent_D

Workflow for Cbz protection and deprotection.

Benzyl (Bn) Group Strategy

The N-benzyl group is a robust protecting group, stable to a wide range of non-reductive conditions, including strongly acidic and basic environments. Similar to the Cbz group, it is most commonly removed by catalytic hydrogenolysis.

Experimental Protocols

Protection: Synthesis of 1-benzyl-4-(cyanomethyl)piperazine

A solution of piperazine (2.0 eq) is prepared in a suitable solvent like absolute ethanol. The solution is warmed (e.g., to 65 °C), and benzyl chloride or bromide (1.0 eq) is added. The reaction is stirred for approximately 30 minutes. The product, often isolated initially as a dihydrochloride salt after treatment with ethanolic HCl, can be converted to the free base by neutralization with a strong base (e.g., 5N NaOH) and subsequent extraction. This method, applied to piperazine itself, yields the mono-benzylated product in high yield (93-95% for the salt).[5] A similar approach using this compound with a non-nucleophilic base like K₂CO₃ in acetonitrile would be a standard method for its N-benzylation.[6]

Deprotection: Removal of the Benzyl Group

The N-benzyl derivative (1.0 eq) is dissolved in methanol. Ammonium formate (HCOONH₄, ~4-5 eq) and 10% Palladium on carbon (Pd/C, catalytic amount) are added. The mixture is heated to reflux and the reaction is monitored by TLC. Upon completion, the catalyst is filtered off through Celite, and the solvent is evaporated under reduced pressure to afford the deprotected amine. This catalytic transfer hydrogenation method is often faster and more convenient than using hydrogen gas.[7]

Data Summary: Benzyl Group
StepReagentsSolventTemperatureTimeTypical Yield
Protection Benzyl Bromide, BaseAcetonitrile or EthanolRoom Temp. to 65 °C1-12 hHigh (93-95% for piperazine)
Deprotection HCOONH₄, 10% Pd/CMethanolReflux0.5-2 hHigh

Workflow Diagram: Benzyl Protection/Deprotection

Bn_Workflow cluster_protection Protection cluster_deprotection Deprotection Start This compound Reagent_P + BnBr, Base Start->Reagent_P Protected 1-benzyl-4-(cyanomethyl) piperazine Reagent_P->Protected Reagent_D + HCOONH₄, Pd/C End This compound Reagent_D->End Protected_Ref->Reagent_D

Workflow for Benzyl protection and deprotection.

References

A Comparative Guide to the Metabolic Stability of 2-(Piperazin-1-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties and engage with biological targets. However, it is also susceptible to metabolic transformations that can impact a drug candidate's pharmacokinetic profile and efficacy. This guide provides a comparative overview of the metabolic stability of hypothetical 2-(Piperazin-1-yl)acetonitrile derivatives, supported by established experimental protocols and data interpretation.

Introduction to Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, defining a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1][2] A compound with low metabolic stability is rapidly cleared from the body, potentially leading to a short duration of action and poor oral bioavailability.[3] Conversely, excessively high stability can lead to drug accumulation and potential toxicity. Therefore, optimizing metabolic stability is a key objective in the lead optimization phase. The primary site of drug metabolism is the liver, where enzymes, particularly the cytochrome P450 (CYP) superfamily, play a central role.[4][5] In vitro assays, such as the liver microsomal stability assay, are routinely used to predict in vivo metabolic clearance.[4][6][7]

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability data for a series of hypothetical this compound derivatives in human and rat liver microsomes. These derivatives feature modifications at the N4-position of the piperazine ring, a common site for metabolic attack. The key parameters presented are the half-life (t½) and the intrinsic clearance (CLint).

Compound IDR Group (N4-substituent)Human Liver Microsomes t½ (min)Human Liver Microsomes CLint (µL/min/mg protein)Rat Liver Microsomes t½ (min)Rat Liver Microsomes CLint (µL/min/mg protein)
PZA-001 -H886.65138.6
PZA-002 -CH₃1546.21163.0
PZA-003 -CH₂CH₃1257.8977.0
PZA-004 -C(CH₃)₃4515.43519.8
PZA-005 -Phenyl2527.71838.5
PZA-006 -4-Fluorophenyl3818.22824.8

Data Interpretation:

  • PZA-001 , the unsubstituted parent compound, exhibits high clearance and a short half-life, indicating rapid metabolism. This is a common liability for secondary amines within the piperazine ring.

  • Alkylation at the N4-position generally improves metabolic stability. PZA-002 (methyl) and PZA-003 (ethyl) show a moderate improvement.

  • The introduction of a bulky tert-butyl group in PZA-004 significantly hinders metabolic degradation, resulting in a longer half-life and lower clearance. This steric hindrance can block access of metabolizing enzymes.

  • Aromatic substitution also enhances stability, as seen with PZA-005 (phenyl).

  • The addition of an electron-withdrawing fluorine atom to the phenyl ring in PZA-006 further improves metabolic stability, likely by reducing the electron density of the aromatic ring and making it less susceptible to oxidative metabolism.

Experimental Protocols

A detailed methodology for the liver microsomal stability assay is provided below. This protocol is a standard industry practice for assessing the intrinsic clearance of new chemical entities.[8]

Liver Microsomal Stability Assay Protocol

1. Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled human or rat liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Control compounds: a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin)

  • Acetonitrile with an internal standard for reaction quenching and sample analysis

2. Procedure:

  • Prepare working solutions of the test and control compounds by diluting the stock solutions in acetonitrile.

  • In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test/control compounds to the wells. The final concentration of the test compound is typically 1 µM.

  • Incubate the plate at 37°C with shaking.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3. Data Analysis:

  • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Plot the natural logarithm of the percentage of remaining compound versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Visualizing the Experimental Workflow and Metabolic Pathway

The following diagrams illustrate the experimental workflow for a typical metabolic stability study and a common metabolic pathway for piperazine-containing compounds.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data_processing Data Processing prep_compounds Prepare Test Compound and Control Solutions initiate_reaction Initiate Reaction with NADPH and Compound prep_compounds->initiate_reaction prep_microsomes Prepare Microsome and Buffer Mixture pre_incubate Pre-incubate Microsomes at 37°C prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System prep_nadph->initiate_reaction pre_incubate->initiate_reaction time_points Incubate and Sample at Time Points initiate_reaction->time_points quench_reaction Quench Reaction with Acetonitrile + IS time_points->quench_reaction centrifuge Centrifuge to Precipitate Proteins quench_reaction->centrifuge lcms_analysis Analyze Supernatant by LC-MS/MS centrifuge->lcms_analysis calc_thalf Calculate Half-life (t½) lcms_analysis->calc_thalf calc_clint Calculate Intrinsic Clearance (CLint) lcms_analysis->calc_clint

Experimental Workflow for Metabolic Stability Assay

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound Derivative hydroxylation Hydroxylation parent->hydroxylation CYP450 n_dealkylation N-dealkylation parent->n_dealkylation CYP450 oxidation Oxidation parent->oxidation CYP450 glucuronidation Glucuronidation hydroxylation->glucuronidation UGTs sulfation Sulfation hydroxylation->sulfation SULTs

Common Metabolic Pathways for Piperazine Derivatives

Conclusion

The metabolic stability of this compound derivatives can be significantly influenced by the nature of the substituent on the piperazine ring. The in vitro liver microsomal stability assay is a valuable tool for identifying metabolic liabilities early in the drug discovery process. By systematically modifying the chemical structure, for instance, through the introduction of steric bulk or electron-withdrawing groups, the metabolic stability of this class of compounds can be improved, leading to more favorable pharmacokinetic properties. The provided data and protocols serve as a guide for researchers in the design and evaluation of novel drug candidates based on the this compound scaffold.

References

A Comparative Analysis of the Pharmacokinetic Properties of Piperazine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pharmacokinetic Profiles with Supporting Experimental Data

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for several piperazine-containing compounds, illustrating the diversity in their in vivo behavior. These examples serve as a surrogate to understand the potential variations among 2-(Piperazin-1-yl)acetonitrile analogs.

Compound/Analog (Species)Dose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Oral Bioavailability (%)Reference
1-(2-pyrimidinyl)-piperazine (1-PP) (Rat)10 mg/kg, IV---1.32-[2]
GNE-A (Rat)10 mg/kg, PO2104.027401.6711.2[3]
GNE-A (Mouse)10 mg/kg, PO16302.0111002.3888.0[3]
GNE-A (Dog)2 mg/kg, PO12004.02050016.355.8[3]
GNE-A (Monkey)2 mg/kg, PO12204.0102004.1072.4[3]
MRTX1133 (Rat)25 mg/kg, PO129.90.75-1.122.92[4]

Table 1: Comparative in vivo pharmacokinetic parameters of selected piperazine analogs.

Compound/Analog (Species)Clearance (mL/min/kg)Volume of Distribution (Vd) (L/kg)Plasma Protein Binding (%)
1-(2-pyrimidinyl)-piperazine (1-PP) (Rat)8.2--
GNE-A (Rat)36.64.498.7
GNE-A (Mouse)15.82.196.7
GNE-A (Dog)2.449.099.0
GNE-A (Monkey)13.92.798.8

Table 2: Comparative clearance, volume of distribution, and plasma protein binding of selected piperazine analogs.

Experimental Protocols

To ensure the generation of robust and comparable pharmacokinetic data, standardized experimental methodologies are crucial. Below are detailed protocols for key in vivo and in vitro experiments.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals are fasted overnight before dosing.

  • Drug Administration:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline) and administered as a bolus dose (e.g., 5 mg/kg) via the tail vein.

    • Oral (PO): The compound is suspended or dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug and any major metabolites are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[4] This involves protein precipitation, liquid-liquid extraction, or solid-phase extraction followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software such as Phoenix WinNonlin to determine key PK parameters including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).[5]

In Vitro Metabolic Stability Assay
  • System: Human or rat liver microsomes (HLM or RLM) are used to assess phase I metabolism.

  • Incubation: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) and a NADPH-regenerating system in a phosphate buffer at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Data Analysis: The in vitro half-life (t1/2) is determined from the slope of the natural log of the remaining parent compound versus time. This can be used to calculate the intrinsic clearance.

Visualizations

The following diagrams illustrate a typical experimental workflow for a comparative pharmacokinetic study and a generalized signaling pathway that could be modulated by a hypothetical this compound analog.

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_invivo In Vivo Pharmacokinetic Study (Rat Model) cluster_invitro In Vitro ADME Assays cluster_analysis Comparative Analysis Analog1 Analog 1 Dosing Oral & IV Dosing Analog1->Dosing MetabolicStability Metabolic Stability (Microsomes) Analog1->MetabolicStability Permeability Permeability (e.g., Caco-2) Analog1->Permeability PPB Plasma Protein Binding Analog1->PPB Analog2 Analog 2 Analog2->Dosing Analog2->MetabolicStability Analog2->Permeability Analog2->PPB Analog3 Analog 3 Analog3->Dosing Analog3->MetabolicStability Analog3->Permeability Analog3->PPB BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaAnalysis LC-MS/MS Analysis BloodSampling->PlasmaAnalysis PK_Parameters Pharmacokinetic Parameter Calculation PlasmaAnalysis->PK_Parameters DataComparison Data Comparison & Interpretation PK_Parameters->DataComparison MetabolicStability->DataComparison Permeability->DataComparison PPB->DataComparison LeadSelection Lead Candidate Selection DataComparison->LeadSelection

A typical experimental workflow for a comparative pharmacokinetic study.

signaling_pathway Receptor GPCR/Kinase Receptor G_Protein G-Protein / Adaptor Protein Receptor->G_Protein Activates Analog Piperazine Analog Analog->Receptor Binds and Modulates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces KinaseCascade Kinase Cascade (e.g., PKA) SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Regulates Gene Expression

References

Justifying the Use of 2-(Piperazin-1-yl)acetonitrile Over Other Piperazine Building Blocks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved aqueous solubility and oral bioavailability in drug candidates.[1][2] While a variety of piperazine-based building blocks are commercially available, the selection of the optimal starting material is critical for synthetic efficiency and the ultimate biological activity of the target molecule. This guide provides a comprehensive comparison of 2-(Piperazin-1-yl)acetonitrile with other commonly used piperazine building blocks, offering a rationale for its preferential use in specific drug discovery contexts.

The Strategic Advantage of the Cyanomethyl Group

This compound distinguishes itself from other piperazine building blocks, such as N-Boc-piperazine, N-methylpiperazine, and piperazine itself, through the unique reactivity of its cyanomethyl group. This functional group serves as a versatile handle for a variety of chemical transformations, providing a direct route to diverse molecular architectures that are not as readily accessible with other piperazine derivatives.

The nitrile group can participate in a range of chemical reactions, allowing for extensive derivatization. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. This inherent reactivity allows for the late-stage diversification of drug candidates, a crucial strategy in lead optimization.[3]

Comparative Analysis of Piperazine Building Blocks

The choice of a piperazine building block significantly impacts the synthetic strategy and the properties of the final compound. The following table summarizes the key characteristics of this compound in comparison to other common alternatives.

Building BlockKey FeaturePrimary ApplicationsAdvantagesLimitations
This compound Versatile cyanomethyl groupSynthesis of compounds requiring a carboxamide, primary amine, or tetrazole moiety attached to the piperazine nitrogen.The nitrile offers multiple avenues for chemical modification, enhancing library development and SAR studies.[3]The reactivity of the nitrile might not be compatible with all reaction conditions.
N-Boc-piperazine Boc-protected secondary amineUsed when selective functionalization of one nitrogen is required. The Boc group is easily removed under acidic conditions.[4]Provides excellent control over mono-functionalization.Requires an additional deprotection step, adding to the synthetic sequence.
N-Methylpiperazine Methylated tertiary amineIntroduction of a basic, lipophilic group.The methyl group can enhance metabolic stability and receptor binding affinity.Lacks a reactive handle for further derivatization at the nitrogen.
Piperazine Two secondary aminesUsed when di-substitution is desired or when selective mono-substitution can be achieved under controlled conditions.Cost-effective and readily available.Mono-substitution can be challenging and often leads to mixtures of products.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these building blocks. Below are representative procedures for common synthetic transformations involving piperazine derivatives.

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the secondary amine of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dried reaction flask, add this compound and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the inorganic salts by filtration.

  • Concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography.[6]

Protocol 2: Amide Bond Formation with a Piperazine Derivative

This protocol outlines a standard procedure for the formation of an amide bond between a carboxylic acid and a piperazine derivative using a coupling reagent.

Materials:

  • Piperazine derivative (e.g., N-Boc-piperazine) (1.1 eq)

  • Carboxylic acid (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in DCM, add EDC·HCl (1.1 eq) and DMAP (0.2 eq).

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10 minutes.

  • Add the appropriate piperazine derivative (1.1 eq) to the mixture.

  • Continue stirring the mixture overnight at room temperature.

  • After completion of the reaction (monitored by TLC or LC-MS), partition the mixture between DCM and a 5% NaHCO₃ solution.

  • The combined organic layer is dried, filtered, and evaporated under vacuo to give the crude product.

  • The crude product is purified by flash chromatography.[7]

Visualizing the Rationale: A Workflow for Building Block Selection

The decision to use this compound is often driven by the desired final functionality. The following workflow illustrates the decision-making process.

building_block_selection start Define Target Molecule Functionality q1 Is a modifiable handle for diverse functionality required? start->q1 use_acetonitrile Use this compound q1->use_acetonitrile Yes q2 Is selective mono-functionalization of the piperazine core needed? q1->q2 No use_boc Use N-Boc-piperazine q2->use_boc Yes q3 Is a simple N-alkylation with a methyl group desired? q2->q3 No use_methyl Use N-methylpiperazine q3->use_methyl Yes use_piperazine Consider piperazine (for di-substitution) q3->use_piperazine No

Caption: A decision tree for selecting the appropriate piperazine building block based on the desired synthetic outcome.

Application in a Biological Context: ACAT-1 Inhibition

A practical example of the utility of a this compound derivative is in the synthesis of Acyl-CoA:cholesterol acyltransferase-1 (ACAT-1) inhibitors.[8] ACAT-1 is an enzyme involved in cellular cholesterol metabolism, and its inhibition is a therapeutic strategy for conditions such as atherosclerosis. The synthesis of potent ACAT-1 inhibitors has been achieved using derivatives of this compound.[8]

The following diagram illustrates a simplified representation of the cholesterol esterification pathway and the point of intervention for an ACAT-1 inhibitor.

acat1_pathway cholesterol Intracellular Cholesterol acat1 ACAT-1 cholesterol->acat1 acyl_coa Acyl-CoA acyl_coa->acat1 cholesteryl_esters Cholesteryl Esters (Storage/Transport) acat1->cholesteryl_esters inhibitor This compound -derived Inhibitor inhibitor->acat1

Caption: Simplified pathway of cholesterol esterification and inhibition by an ACAT-1 inhibitor derived from this compound.

Conclusion

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 2-(Piperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 2-(Piperazin-1-yl)acetonitrile, adherence to proper disposal and safety protocols is paramount to ensure a safe laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, based on available safety data for structurally similar chemicals.

Hazard and Personal Protective Equipment Summary

Given the hazard profile of analogous compounds, this compound should be handled with care. The primary hazards include potential skin irritation, serious eye irritation, and possible respiratory irritation[1]. The following table summarizes the recommended Personal Protective Equipment (PPE) and key hazard statements.

CategoryRecommendationHazard Statements (Presumed)
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side shields, lab coat, and use of a chemical fume hood.H315: Causes skin irritation.[1]
H319: Causes serious eye irritation.[1]
H335: May cause respiratory irritation.[1]
Engineering Controls Work in a well-ventilated area, preferably within a certified chemical fume hood.
First Aid In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure workplace safety. The recommended procedure involves consultation with licensed waste disposal services and adherence to local regulations.

Experimental Protocol: Chemical Waste Disposal

  • Segregation of Waste:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, absorbent pads) in a dedicated, properly labeled, and sealed waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms (e.g., irritant).

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact a licensed and approved professional waste disposal company to arrange for the collection and disposal of the chemical waste[2].

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for a similar compound if a specific one for this compound is unavailable.

  • Disposal Method:

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber[2].

    • Never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination[1].

  • Decontamination of Empty Containers:

    • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous waste and add it to the designated waste container.

    • Once decontaminated, the container can be disposed of as non-hazardous waste, or as directed by the waste disposal service. Puncture the container to prevent reuse.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Have this compound Waste prep_waste Segregate and Label Waste in a Sealed Container start->prep_waste store_waste Store in Designated Hazardous Waste Area prep_waste->store_waste decon Decontaminate Empty Containers (Triple Rinse) prep_waste->decon Handle Empty Containers contact_pro Contact Licensed Waste Disposal Service store_waste->contact_pro provide_info Provide Chemical Information/SDS contact_pro->provide_info transport Arrange for Professional Collection and Transport provide_info->transport incinerate Incineration at an Approved Facility transport->incinerate end End: Proper Disposal Complete incinerate->end dispose_container Dispose of Decontaminated Container decon->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Piperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 2-(Piperazin-1-yl)acetonitrile in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe environment for researchers, scientists, and drug development professionals.

Chemical Profile and Hazards:

Personal Protective Equipment (PPE):

A comprehensive PPE protocol is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves is required.[3][4][5]Nitrile gloves offer superior protection against a wide range of chemicals, including those found in laboratory and industrial settings.[4][5] They are resistant to punctures and provide a reliable barrier against solvents, oils, and hazardous materials.[4]
Eye Protection Chemical safety goggles in combination with a full-face shield must be worn.[1][2]To protect against splashes and fumes that can cause severe eye irritation or damage.[1][2]
Body Protection A lab coat must be worn at all times. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron is recommended.[1]To prevent skin contact and contamination of personal clothing.[1]
Respiratory Protection All work must be conducted in a certified chemical fume hood.[1]To prevent the inhalation of potentially harmful fumes.[1] In situations where airborne concentrations may exceed exposure limits, a NIOSH-approved respirator may be necessary.[2]

Operational Plan: Step-by-Step Handling Protocol:

1. Preparation and Weighing:

  • Fume Hood: All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to ensure proper ventilation.[1]

  • Decontamination: Before starting, decontaminate the work surface within the fume hood.

  • PPE: Don all required PPE as specified in the table above.

  • Weighing: Use a tared, sealed container for weighing to minimize exposure.

  • Spill Containment: Work on a disposable absorbent pad to contain any potential spills.

2. Solution Preparation:

  • Solvent Addition: Slowly add the solvent to the container with the pre-weighed compound.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could generate aerosols.

3. In Case of Exposure or Spill:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[6][7] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][6]

  • Spill Cleanup: Evacuate the area and ensure it is well-ventilated. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[8] Collect the absorbed material into a suitable container for disposal.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated materials such as gloves, absorbent pads, and weighing paper should be placed in a designated, sealed hazardous waste container.
Liquid Waste Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Container Disposal Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container as per institutional guidelines.

All waste must be disposed of through a licensed professional waste disposal service to avoid environmental pollution.[9]

Workflow for Handling this compound

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don all required PPE prep_hood Prepare certified fume hood prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials weigh Weigh compound in a sealed container prep_materials->weigh dissolve Prepare solution weigh->dissolve spill Spill Occurs weigh->spill exposure Personal Exposure weigh->exposure collect_waste Collect all waste in labeled containers dissolve->collect_waste dissolve->spill dissolve->exposure dispose Dispose of waste via professional service collect_waste->dispose evacuate Evacuate Area spill->evacuate first_aid Administer First Aid exposure->first_aid cleanup Contain and clean up spill evacuate->cleanup medical Seek Medical Attention first_aid->medical cleanup->collect_waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.